molecular formula C10H21ClN2O2 B598736 tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride CAS No. 1197239-37-4

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Cat. No.: B598736
CAS No.: 1197239-37-4
M. Wt: 236.74
InChI Key: RYHBULZGXHADRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669523
Record name tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197239-37-4
Record name tert-Butyl (3-aminocyclopentyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1197239-37-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing actionable data and methodologies.

Core Chemical Properties

The most commonly available stereoisomer for the hydrochloride salt of tert-butyl (3-aminocyclopentyl)carbamate is the trans configuration, specifically rel-tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride.

General Properties
PropertyValueSource
IUPAC Name rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochlorideInternal
CAS Number 1956310-58-9[1]
Molecular Formula C₁₀H₂₁ClN₂O₂[1]
Molecular Weight 236.74 g/mol [1]
Physical Form Solid[2]
Storage Inert atmosphere, 2-8°C[1]
Physicochemical Properties

Quantitative data for the hydrochloride salt is limited in publicly available literature. The following table includes data for the corresponding free base, tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, where specified.

PropertyValueNotesSource
Melting Point Not availableData for the hydrochloride salt is not readily available.
Boiling Point 304.2 ± 31.0 °C at 760 mmHgThis value is for the free base, not the hydrochloride salt.[2]
Solubility Not availableAs a hydrochloride salt, it is expected to have higher solubility in aqueous solutions compared to the free base.
Spectral Data

While specific spectra are proprietary to suppliers, ¹H NMR, IR, and MS data are available for rel-tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride (CAS 1956310-58-9) from various chemical suppliers.[3] Researchers should consult the certificate of analysis from their supplier for detailed spectral information.

Experimental Protocols

Representative Synthesis of the Free Base

This protocol is based on the general synthesis of tert-butyl carbamates from amines.[4][5]

Reaction: Protection of one amino group of cyclopentane-1,3-diamine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Cyclopentane-1,3-diamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolve cyclopentane-1,3-diamine in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents to favor mono-protection) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-Boc-protected product, tert-butyl (3-aminocyclopentyl)carbamate.

Formation of the Hydrochloride Salt

Reaction: Treatment of the free base with hydrochloric acid.

Materials:

  • tert-Butyl (3-aminocyclopentyl)carbamate (free base)

  • Anhydrous diethyl ether or another suitable organic solvent

  • 2M Hydrochloric acid in diethyl ether or gaseous hydrogen chloride

Procedure:

  • Dissolve the purified tert-butyl (3-aminocyclopentyl)carbamate in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether (1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A white precipitate of this compound should form.

  • Continue stirring in the ice bath for 30-60 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final hydrochloride salt.

G cluster_synthesis Synthesis Workflow diamine Cyclopentane-1,3-diamine protection Boc Protection diamine->protection boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->protection free_base tert-Butyl (3-aminocyclopentyl)carbamate protection->free_base Purification salt_formation Salt Formation free_base->salt_formation hcl HCl in Diethyl Ether hcl->salt_formation final_product tert-Butyl (3-aminocyclopentyl)carbamate HCl salt_formation->final_product Isolation

A representative workflow for the synthesis of the target compound.

Applications in Drug Development

While specific drugs containing the this compound moiety are not prominent in the public domain, its structural features make it a valuable building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as a precursor to a rigid linker component. The primary amine can be used for conjugation to either the target protein ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected to provide another point of attachment. The cyclopentyl ring introduces conformational rigidity into the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Similar amine- and Boc-protected alkane and cycloalkane structures are utilized as PROTAC linkers.[6][7][8]

G cluster_protac PROTAC Mechanism of Action protac PROTAC ternary_complex Ternary Complex protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_protein Ubiquitinated Target Protein ubiquitination->ub_protein degradation Degradation ub_protein->degradation proteasome Proteasome proteasome->degradation peptides Degraded Peptides degradation->peptides

The general mechanism of action for a PROTAC molecule.

Safety and Handling

The safety data for the hydrochloride salt is not explicitly detailed in readily available sources. However, based on data for the free base and similar carbamate compounds, the following precautions should be observed.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2][9]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment.

References

An In-depth Technical Guide to tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride, a key building block in modern organic synthesis and medicinal chemistry. This document covers its chemical properties, stereoisomers, synthesis protocols, and applications, with a focus on its role in drug development.

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate is a valuable synthetic intermediate characterized by a cyclopentyl scaffold bearing two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is crucial as it allows for selective functionalization of the free amine, while the other remains masked, to be deprotected at a later synthetic stage. The compound exists as cis and trans stereoisomers, which are often supplied as their hydrochloride salts to improve stability and handling. These reagents are fundamental for introducing a 1,3-diaminocyclopentane moiety into more complex molecules, including pharmacologically active agents.

Physicochemical and Spectroscopic Data

The properties of tert-Butyl (3-aminocyclopentyl)carbamate and its hydrochloride salts vary depending on the stereochemistry. The most common isomers are presented below.

Table 1: Physicochemical Properties of tert-Butyl (3-aminocyclopentyl)carbamate Isomers and Salts

Propertytert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (trans, free base)tert-Butyl (trans-3-aminocyclopentyl)carbamate hydrochloriderac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride (cis)
CAS Number 645400-44-8[1][2][3]1956310-58-9[4][5][6]1627181-42-3[7][8]
Molecular Formula C₁₀H₂₀N₂O₂[1][3]C₁₀H₂₁ClN₂O₂C₁₀H₂₁ClN₂O₂[9]
Molecular Weight 200.28 g/mol [1][3]236.74 g/mol 236.74 g/mol [9]
Synonyms tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate[1]rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride[4][6]tert-Butyl ((1S,3R)-rel-3-aminocyclopentyl)carbamate hydrochloride[7][8]
Purity ≥95%[1]≥95%[4]≥97%[9]
Physical Form Solid[10]SolidSolid[9]
Storage 4°C, protect from light[1]--

Table 2: Computed Properties for the Free Base (C₁₀H₂₀N₂O₂)

PropertyValue
Topological Polar Surface Area (TPSA) 64.35 Ų[1]
LogP 1.3909[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 1[1]

Spectroscopic data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are available from various suppliers for specific batches of the compound.[11]

Experimental Protocols

The selective mono-Boc protection of symmetrical diamines is a common challenge in organic synthesis. Direct reaction with one equivalent of Boc-anhydride often yields a mixture of unprotected, mono-protected, and di-protected products.[12] A more effective strategy involves the in-situ generation of the diamine monohydrochloride salt, which deactivates one amino group towards acylation.

Protocol 1: General Method for Selective Mono-Boc Protection of a Diamine

This protocol is adapted from established methods for the mono-protection of symmetrical diamines.[13][14][15]

  • Monoprotonation: The diamine (e.g., cis- or trans-1,3-diaminocyclopentane) (1.0 eq) is dissolved in anhydrous methanol at 0 °C in a flask equipped with a magnetic stirrer.

  • To this solution, chlorotrimethylsilane (Me₃SiCl) (1.0 eq) is added dropwise. Me₃SiCl reacts with methanol to generate one equivalent of anhydrous HCl in situ, which protonates one of the amino groups.[13] The mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure equilibrium is reached.[15]

  • Boc Protection: The reaction mixture is cooled again to 0 °C. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in methanol is added dropwise.

  • The reaction is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any di-Boc-protected byproduct.

  • The aqueous layer is then basified to a pH >12 with a strong base (e.g., NaOH).

  • The free-base product, tert-Butyl (3-aminocyclopentyl)carbamate, is extracted into an organic solvent such as dichloromethane.[13]

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield the purified mono-Boc-protected product.

Protocol 2: Formation of the Hydrochloride Salt

  • The purified tert-Butyl (3-aminocyclopentyl)carbamate (free base) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • The solution is cooled in an ice bath.

  • A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • The resulting solid precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield the desired this compound.

Role in Drug Development and Organic Synthesis

Mono-Boc-protected diamines like tert-Butyl (3-aminocyclopentyl)carbamate are indispensable tools in the synthesis of complex molecules.

  • Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality allows chemists to perform various transformations on the free primary amine without affecting the protected one.

  • Building Block for Scaffolds: This molecule provides a rigid cyclopentane core with two differentiated nitrogen nucleophiles. The free amine can be used as a handle for chain extension, amide bond formation, reductive amination, or attachment to a larger scaffold.

  • Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs), mono-protected diamines are used as part of the linker connecting a target-binding ligand to an E3 ligase-binding ligand.

  • Pharmacophore Introduction: While this specific molecule is primarily a building block, the carbamate functional group itself is a key structural motif in many approved therapeutic agents.[16]

The logical utility of this building block is its ability to direct the course of a synthesis by exposing one reactive site while masking another.

G Logical Workflow of Mono-Protected Diamine Usage cluster_0 Synthesis Stage cluster_1 Deprotection Stage Start tert-Butyl (3-aminocyclopentyl)carbamate Reaction1 Functionalization of Free Primary Amine (e.g., Amidation, Alkylation) Start->Reaction1 Reactant Intermediate Functionalized Intermediate (Boc group intact) Reaction1->Intermediate Forms Deprotection Acidic Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Proceeds to FinalProduct Final Product with Newly Exposed Amine Deprotection->FinalProduct Yields G General Synthesis Workflow for Mono-Boc-Protected Diamines Diamine 1,3-Diaminocyclopentane (Free Base) ReactionVessel One-Pot Reaction Diamine->ReactionVessel Reagent1 1. Me3SiCl in MeOH (in situ HCl generation) 2. (Boc)2O in MeOH Reagent1->ReactionVessel Workup Aqueous Workup & pH Adjustment ReactionVessel->Workup Product tert-Butyl (3-aminocyclopentyl)carbamate (Mono-protected, free base) Workup->Product HCl_Salt HCl Salt Formation (HCl in Ether) Product->HCl_Salt FinalProduct tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride HCl_Salt->FinalProduct

References

In-Depth Technical Guide: tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride, a compound of interest in pharmaceutical research and development.

Molecular Composition and Weight

The molecular formula for tert-Butyl (3-aminocyclopentyl)carbamate is C₁₀H₂₀N₂O₂.[1][2][3][4][5] The hydrochloride salt is formed by the addition of one molecule of hydrogen chloride (HCl). Consequently, the molecular formula of this compound is C₁₀H₂₁ClN₂O₂.

The molecular weight is calculated based on the atomic weights of its constituent elements. The standard atomic weights used for this calculation are sourced from established chemical data.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Table 1: Atomic Weight of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.01
HydrogenH1.008
ChlorineCl35.453
NitrogenN14.007
OxygenO15.999

The molecular weight of the hydrochloride salt is determined by summing the atomic weights of all atoms in its molecular formula.

Table 2: Molecular Weight Calculation for this compound

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.01120.1
HydrogenH211.00821.168
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO215.99931.998
Total 236.733

The calculated molecular weight of this compound is 236.733 g/mol .

Molecular Structure and Composition Diagram

The following diagram illustrates the elemental composition of this compound, highlighting the core carbamate structure and the associated hydrochloride salt.

cluster_0 This compound cluster_1 Elemental Composition C10H21ClN2O2 Molecular Formula Carbon Carbon C10H21ClN2O2->Carbon 10 atoms Hydrogen Hydrogen C10H21ClN2O2->Hydrogen 21 atoms Chlorine Chlorine C10H21ClN2O2->Chlorine 1 atom Nitrogen Nitrogen C10H21ClN2O2->Nitrogen 2 atoms Oxygen Oxygen C10H21ClN2O2->Oxygen 2 atoms

Caption: Elemental breakdown of the target compound.

References

Technical Guide: Structure Elucidation of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. The document details the analytical methodologies and interpretation of spectroscopic data essential for the unambiguous confirmation of the compound's chemical structure, including its stereochemistry. Detailed experimental protocols for its synthesis and characterization are provided, along with a logical workflow for its structural verification. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Introduction

This compound is a bifunctional organic molecule that incorporates a carbamate-protected amine and a primary amine hydrochloride salt on a cyclopentyl scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The hydrochloride salt form enhances its stability and aqueous solubility. Accurate structural confirmation is a critical aspect of its use in research and development, ensuring the desired regio- and stereochemistry of subsequent synthetic steps.

This guide will focus on the structure elucidation of the trans isomer of this compound, a common commercially available form. The principles and techniques described are broadly applicable to other stereoisomers as well.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate, is provided below. The hydrochloride salt will exhibit increased polarity and solubility in polar solvents.

PropertyValueReference
CAS Number1956310-58-9 (trans hydrochloride)[1]
Molecular FormulaC₁₀H₂₁ClN₂O₂
Molecular Weight236.74 g/mol
AppearanceWhite to off-white solid
Purity≥95%

Spectroscopic Data and Structure Elucidation

The elucidation of the structure of this compound relies on the synergistic use of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For tert-butyl (trans-3-aminocyclopentyl)carbamate hydrochloride, both ¹H and ¹³C NMR are employed. The data presented here are representative for the trans isomer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The protonation of one amine group to form the hydrochloride salt will influence the chemical shifts of nearby protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HCH-NHBoc
~3.2 - 3.4m1HCH-NH₃⁺
~2.8 - 3.0br s3H-NH₃⁺
~1.8 - 2.2m4HCyclopentyl CH₂
~1.4 - 1.6m2HCyclopentyl CH₂
1.45s9HC(CH₃)₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~156C=O (carbamate)
~80C(CH₃)₃
~52CH-NHBoc
~50CH-NH₃⁺
~35Cyclopentyl CH₂
~30Cyclopentyl CH₂
28.5C(CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, broadN-H stretch (carbamate NH)
3000 - 2800Strong, broadN-H stretch (ammonium salt, -NH₃⁺)
2970 - 2850MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1520StrongN-H bend (amide II band)
1250, 1170StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique, which will typically show the mass of the protonated free base.

m/zInterpretation
201.16[M+H]⁺ (protonated free base, C₁₀H₂₁N₂O₂⁺)
145.12[M+H - C₄H₈]⁺ (loss of isobutylene)
101.10[M+H - Boc]⁺ (loss of the Boc group)

Experimental Protocols

Synthesis of tert-Butyl (trans-3-aminocyclopentyl)carbamate Hydrochloride

The synthesis can be achieved through a multi-step process starting from a suitable cyclopentane precursor. A general and illustrative protocol is provided below.

Step 1: Boc-protection of a trans-3-aminocyclopentanol

  • Dissolve trans-3-aminocyclopentanol in a suitable solvent system such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (trans-3-hydroxycyclopentyl)carbamate.

Step 2: Conversion of the hydroxyl group to an amino group

This can be achieved via a mesylation/azidation/reduction sequence.

  • Dissolve the product from Step 1 in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine followed by methanesulfonyl chloride to form the mesylate.

  • React the mesylate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.

  • Reduce the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or by catalytic hydrogenation (H₂, Pd/C).

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the resulting tert-butyl (trans-3-aminocyclopentyl)carbamate in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Analytical Methods
  • NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • IR Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

Visualizations

Chemical Structure

structure cluster_legend tert-Butyl (trans-3-aminocyclopentyl)carbamate Hydrochloride mol

Caption: 2D structure of the parent free base.

Structure Elucidation Workflow

workflow cluster_elucidation Structure Elucidation Workflow start Synthesized Compound (Unknown Structure) ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr mw Molecular Weight (e.g., [M+H]⁺ = 201.16) ms->mw fg Functional Groups (C=O, N-H, -NH₃⁺) ir->fg ch_framework Carbon-Hydrogen Framework Connectivity & Stereochemistry nmr->ch_framework integration Data Integration & Interpretation mw->integration fg->integration ch_framework->integration final_structure Confirmed Structure: tert-Butyl (trans-3-aminocyclopentyl)carbamate Hydrochloride integration->final_structure

Caption: Logical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates data from multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and stereochemical information, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. The combination of these methods allows for the unambiguous confirmation of the structure, which is paramount for its application in research and drug development. The provided experimental protocols offer a general guideline for its synthesis and characterization.

References

An In-depth Technical Guide to the Stereoisomers of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride, a key building block in medicinal chemistry. This document details the physicochemical properties, synthesis, and analytical characterization of the cis and trans stereoisomers, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The cis and trans stereoisomers of tert-butyl (3-aminocyclopentyl)carbamate, along with their hydrochloride salts, possess distinct three-dimensional arrangements that influence their physical and biological properties. The fundamental properties of the free base stereoisomers are summarized below.

Property(1R,3S) - cis-isomer(1S,3S) - trans-isomer
IUPAC Name tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate[1]tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate[2][3]
Molecular Formula C₁₀H₂₀N₂O₂[1]C₁₀H₂₀N₂O₂[3]
Molecular Weight 200.28 g/mol [1]200.28 g/mol [3]
CAS Number (Free Base) 774212-81-6[1]645400-44-8[2][4][5]

Synthesis and Stereoselective Separation

The synthesis of tert-butyl (3-aminocyclopentyl)carbamate stereoisomers typically involves the formation of a racemic mixture of the cis and trans isomers, followed by chiral separation to isolate the desired enantiomers. A representative synthetic workflow is outlined below.

G cluster_synthesis Racemic Synthesis cluster_separation Chiral Separation cluster_hcl_salt Hydrochloride Salt Formation Starting Materials Starting Materials Cyclopentene Oxide Cyclopentene Oxide Starting Materials->Cyclopentene Oxide Boc-NH2 tert-Butyl carbamate Starting Materials->Boc-NH2 Reaction Reaction Cyclopentene Oxide->Reaction Boc-NH2->Reaction Racemic Mixture Racemic cis/trans Mixture Reaction->Racemic Mixture Chiral_HPLC Chiral HPLC Racemic Mixture->Chiral_HPLC cis_Isomers cis-Isomers ((1R,3S) and (1S,3R)) Chiral_HPLC->cis_Isomers trans_Isomers trans-Isomers ((1S,3S) and (1R,3R)) Chiral_HPLC->trans_Isomers HCl_Addition HCl in Ether cis_Isomers->HCl_Addition trans_Isomers->HCl_Addition cis_HCl cis-Isomer HCl Salt HCl_Addition->cis_HCl trans_HCl trans-Isomer HCl Salt HCl_Addition->trans_HCl

A representative workflow for the synthesis and separation of this compound stereoisomers.
Experimental Protocol: Chiral HPLC Separation (Adapted from similar compounds)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The following is a general protocol that can be adapted for the separation of tert-butyl (3-aminocyclopentyl)carbamate stereoisomers.

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating carbamate derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve the best resolution. A common starting point is 90:10 (v/v) hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for carbamates.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Elution: Inject a small volume (e.g., 5-10 µL) and monitor the chromatogram for the separation of the stereoisomers. The retention times will be specific to the column and mobile phase conditions used.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a critical tool for the structural elucidation of the stereoisomers. The chemical shifts of the protons on the cyclopentyl ring are particularly informative for distinguishing between the cis and trans configurations.

Chemical Shift (δ)MultiplicityAssignment (trans-isomer)
~3.9 ppm br s-NH-Boc
~3.4 ppm mCH-NH₂
~2.9 ppm mCH-NHBoc
~2.0-1.2 ppm mCyclopentyl CH₂
1.44 ppm s-C(CH₃)₃

Note: This is representative data for the trans-isomer hydrochloride salt.[6] Specific peak positions and multiplicities may vary depending on the solvent and the specific isomer.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

G Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (400 MHz, 16-64 scans) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Structural_Analysis Structural Analysis (Chemical Shift, Multiplicity, Integration) Data_Processing->Structural_Analysis

A generalized workflow for the ¹H NMR analysis of this compound stereoisomers.

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound stereoisomers is not extensively documented in publicly available literature, the carbamate functional group is a well-known pharmacophore in a variety of therapeutic agents.[7] For instance, many carbamate-containing molecules act as enzyme inhibitors.

One such example is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. The carbamate moiety can act as a pseudo-irreversible inhibitor of AChE, leading to an increase in the levels of the neurotransmitter acetylcholine. This mechanism is relevant in the treatment of conditions such as Alzheimer's disease.[8]

The following diagram illustrates a representative signaling pathway for a carbamate-based acetylcholinesterase inhibitor.

G cluster_synapse Cholinergic Synapse cluster_downstream Downstream Effects ACh_Release Acetylcholine (ACh) Release AChR Acetylcholine Receptor (AChR) ACh_Release->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Increased_ACh Increased ACh in Synapse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamate_Inhibitor Carbamate Inhibitor (e.g., related carbamate drug) Carbamate_Inhibitor->AChE Inhibits Enhanced_Signal Enhanced Cholinergic Signaling Increased_ACh->Enhanced_Signal

A representative signaling pathway for a carbamate-based acetylcholinesterase inhibitor. This is an example for a related class of compounds.

This guide serves as a foundational resource for researchers working with this compound stereoisomers. The provided information on their properties, synthesis, and analysis will aid in the efficient and effective use of these valuable chemical entities in drug discovery and development programs.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a strategic two-step process commencing with the selective mono-N-Boc protection of cyclopentane-1,3-diamine, followed by the formation of the hydrochloride salt. This guide details the experimental protocols, presents key quantitative data, and includes visualizations to elucidate the synthetic pathway and workflow.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence:

  • Selective Mono-Boc Protection: The primary challenge in synthesizing the target molecule is the selective protection of one of the two amino groups of the starting material, cyclopentane-1,3-diamine. This is accomplished by employing a method that differentiates the reactivity of the two amino groups. A well-established strategy involves the protonation of one amino group with one equivalent of a strong acid, such as hydrochloric acid (HCl). The resulting ammonium salt is deactivated towards nucleophilic attack, allowing the remaining free amino group to react selectively with di-tert-butyl dicarbonate (Boc₂O).

  • Hydrochloride Salt Formation: Following the successful mono-Boc protection, the resulting tert-butyl (3-aminocyclopentyl)carbamate, which is a free base, is converted to its hydrochloride salt. This is typically achieved by treating the purified carbamate with a solution of hydrogen chloride in an organic solvent, such as diethyl ether or 1,4-dioxane. The salt form often improves the compound's stability, crystallinity, and handling properties, which is advantageous for storage and further synthetic applications.

The overall synthetic transformation is depicted in the following workflow:

G cluster_0 Step 1: Selective Mono-Boc Protection cluster_1 Step 2: Hydrochloride Salt Formation Cyclopentane_1_3_diamine Cyclopentane-1,3-diamine Mono_protonated_diamine Mono-protonated Diamine Intermediate Cyclopentane_1_3_diamine->Mono_protonated_diamine 1. HCl (1 eq) Boc_protected_diamine tert-Butyl (3-aminocyclopentyl)carbamate Mono_protonated_diamine->Boc_protected_diamine 2. Boc₂O Boc_protected_diamine_freebase tert-Butyl (3-aminocyclopentyl)carbamate (Free Base) Final_Product This compound Boc_protected_diamine_freebase->Final_Product HCl in solvent (e.g., Diethyl Ether)

Figure 1: Synthetic Workflow. This diagram illustrates the two-step synthesis of the target compound.

Experimental Protocols

The following protocols are based on established methodologies for selective mono-Boc protection of diamines and subsequent salt formation.

Materials and Reagents
Reagent/MaterialGradeSupplier
Cyclopentane-1,3-diamine≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥97%Commercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Step 1: Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate

This procedure is adapted from the general method for selective mono-Boc protection of diamines.[1][2]

  • Preparation of Methanolic HCl: In a fume hood, carefully add concentrated hydrochloric acid (1.0 equivalent) to anhydrous methanol with stirring in an ice bath to prepare a solution of methanolic HCl.

  • Reaction Setup: To a solution of cyclopentane-1,3-diamine (1.0 equivalent) in anhydrous methanol, slowly add the freshly prepared methanolic HCl (1.0 equivalent) at 0 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the mono-hydrochloride salt of the diamine.

  • Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in anhydrous methanol dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in water and basify with a 2 M aqueous solution of sodium hydroxide (NaOH) to a pH of approximately 12.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl (3-aminocyclopentyl)carbamate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure mono-Boc protected diamine.

Step 2: Synthesis of this compound
  • Salt Formation: Dissolve the purified tert-butyl (3-aminocyclopentyl)carbamate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

  • Precipitation: To this solution, add a solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring. A white precipitate of the hydrochloride salt should form.

  • Isolation: Stir the suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Purification and Drying: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and the stereoisomeric composition of the starting diamine.

StepReactantMolar Mass ( g/mol )Stoichiometric RatioProductMolar Mass ( g/mol )Theoretical Yield (%)
1Cyclopentane-1,3-diamine100.161.0tert-Butyl (3-aminocyclopentyl)carbamate200.2870-85
2tert-Butyl (3-aminocyclopentyl)carbamate200.281.0This compound236.74>95

Visualization of the Synthetic Pathway

The chemical transformations involved in the synthesis are detailed in the following diagram:

Figure 2: Chemical reaction pathway. This illustrates the conversion from the starting diamine to the final hydrochloride salt.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound. The spectra should show the characteristic peaks for the tert-butyl group, the cyclopentyl ring protons, and the amine/amide protons.

  • Mass Spectrometry (MS): The molecular weight of the free base can be confirmed by techniques such as Electrospray Ionization (ESI-MS).

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound can be assessed by HPLC.

Safety Considerations

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate: Boc₂O is an irritant and should be handled with care.

  • Solvents: Anhydrous solvents are flammable and should be handled away from ignition sources.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale of synthesis.

References

Chiral Resolution of 3-Aminocyclopentanol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure isomers of 3-aminocyclopentanol are crucial building blocks in the synthesis of a variety of pharmaceutical compounds, where stereochemistry often dictates therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the primary methodologies for the chiral resolution of racemic 3-aminocyclopentanol, focusing on enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to assist researchers in selecting and implementing the most suitable strategy for their specific needs.

Introduction to Chiral Resolution of 3-Aminocyclopentanol

3-Aminocyclopentanol exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The separation of these stereoisomers is a critical step in the synthesis of chiral drugs. The two most prominent and industrially scalable methods for this purpose are enzymatic kinetic resolution and chemical resolution through the formation of diastereomeric salts.[1]

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This method is renowned for its high enantioselectivity under mild reaction conditions.

Chemical resolution involves the reaction of the racemic amine with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is a highly effective method for resolving racemic aminocyclopentanol derivatives. The most common approach involves the enantioselective acylation of the amino or hydroxyl group. Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and Pseudomonas cepacia lipase (lipase PS) have demonstrated high efficacy in resolving cyclic amino alcohols.[2]

Data Presentation: Enzymatic Resolution of a 3-Aminocyclopentanol Precursor
SubstrateEnzymeAcylating AgentProductYield (%)Enantiomeric Excess (e.e.) (%)
Racemic N-Boc-3-hydroxycyclopent-4-en-1-amineLipaseVinyl Acetate(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50>99
(R)-N-Boc-3-hydroxycyclopent-4-en-1-amine (unreacted)~45-50>99

Data adapted from a multi-step synthesis protocol for (1R,3S)-3-aminocyclopentanol hydrochloride.

Experimental Protocol: Lipase-Catalyzed N-Acylation of N-Boc-3-Aminocyclopentanol

This protocol is a representative procedure for the enzymatic kinetic resolution of a protected 3-aminocyclopentanol derivative.

Materials:

  • Racemic N-Boc-3-aminocyclopentanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acylating agent)

  • Anhydrous solvent (e.g., Diisopropyl ether or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., Chiral HPLC or Chiral GC)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add racemic N-Boc-3-aminocyclopentanol (1 equivalent).

  • Dissolve the substrate in the anhydrous solvent (concentration typically 0.1-0.5 M).

  • Add Novozym 435 (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 equivalents) to the stirred suspension.

  • Maintain the reaction at a constant temperature (e.g., 25-40 °C) and monitor the progress by periodically analyzing small aliquots for conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the immobilized enzyme with fresh solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted enantiomer.

  • Separate the product (N-acetylated N-Boc-3-aminocyclopentanol) from the unreacted starting material (N-Boc-3-aminocyclopentanol) by column chromatography on silica gel.

  • Determine the enantiomeric excess of both the isolated product and the unreacted starting material.

Visualization: Enzymatic Kinetic Resolution Workflow

G cluster_start Starting Materials cluster_reaction Enzymatic Acylation cluster_products Products cluster_separation Separation racemate Racemic 3-Aminocyclopentanol ((R)- and (S)-enantiomers) reaction Selective Acylation of one enantiomer racemate->reaction enzyme Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction acylated Acylated (S)-3-Aminocyclopentanol reaction->acylated unreacted Unreacted (R)-3-Aminocyclopentanol reaction->unreacted separation Chromatographic Separation acylated->separation unreacted->separation separation->acylated Isolated Product separation->unreacted Isolated Substrate

Caption: Workflow for enzymatic kinetic resolution.

Chemical Resolution via Diastereomeric Salt Formation

The classical approach to resolving racemic amines involves their reaction with an enantiomerically pure chiral acid to form diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization. Tartaric acid and its derivatives are commonly used resolving agents for amines.[3]

Data Presentation: Diastereomeric Salt Resolution of Amines

Specific quantitative data for the resolution of 3-aminocyclopentanol using various chiral acids is sparse in the literature. However, the table below provides representative data for the resolution of other cyclic amines to illustrate the typical outcomes of this method.

Racemic AmineResolving AgentSolventLess Soluble DiastereomerYield (%)Diastereomeric Excess (d.e.) (%)
trans-DiaminocyclohexaneL-(+)-Tartaric AcidWater/Methanol(R,R)-diamine·L-tartrate90>95
1-Phenylethylamine(R,R)-Tartaric AcidMethanol(S)-amine·(R,R)-tartrate~85High

Data is illustrative and based on resolutions of similar cyclic amines.[3]

Experimental Protocol: Diastereomeric Salt Resolution of cis-3-Aminocyclopentanol

This protocol provides a general procedure for the chemical resolution of racemic cis-3-aminocyclopentanol using L-(+)-tartaric acid.

Materials:

  • Racemic cis-3-aminocyclopentanol

  • L-(+)-Tartaric acid (or another suitable chiral acid)

  • Solvent for crystallization (e.g., Ethanol, Methanol, or mixtures with water)

  • Base (e.g., NaOH solution) for liberation of the free amine

  • Acid (e.g., HCl solution) for pH adjustment

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Standard laboratory glassware, heating mantle, and filtration apparatus

  • Polarimeter or Chiral HPLC for determining enantiomeric purity

Procedure:

  • Salt Formation:

    • Dissolve racemic cis-3-aminocyclopentanol (1 equivalent) in a suitable solvent (e.g., hot ethanol).

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the minimum amount of the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals.

    • The mother liquor contains the more soluble diastereomeric salt.

  • Purification of the Diastereomeric Salt:

    • The diastereomeric purity of the crystalline salt can be improved by recrystallization from a suitable solvent until a constant optical rotation is achieved.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12) to liberate the free amine.

    • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-aminocyclopentanol.

  • Analysis:

    • Determine the yield and the enantiomeric excess of the resolved amine using a polarimeter or chiral HPLC.

Visualization: Chemical Resolution Workflow

G cluster_start Starting Materials cluster_reaction Salt Formation cluster_separation Separation cluster_products Isolated Components cluster_liberation Liberation of Enantiomers cluster_final Final Products racemate Racemic 3-Aminocyclopentanol salt_formation Formation of Diastereomeric Salts racemate->salt_formation resolving_agent Chiral Acid (e.g., L-Tartaric Acid) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation1 Basification & Extraction less_soluble->liberation1 liberation2 Basification & Extraction more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for chemical resolution via diastereomeric salt formation.

Analytical Techniques for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral HPLC Analysis

Direct separation of the enantiomers of 3-aminocyclopentanol can be achieved on a variety of commercially available chiral stationary phases. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point due to their broad applicability.

Indirect HPLC Analysis via Derivatization:

If direct separation is challenging, or to enhance detection sensitivity, an indirect method can be employed. This involves derivatizing the aminocyclopentanol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent for amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Experimental Protocol: Derivatization with Marfey's Reagent for HPLC Analysis

Materials:

  • Sample of resolved 3-aminocyclopentanol

  • Marfey's reagent (FDAA)

  • Sodium bicarbonate buffer (50 mM, pH 9.0)

  • Acetone

  • HPLC system with a standard C18 reversed-phase column

  • Mobile phases: A (0.1% Trifluoroacetic acid in Water) and B (0.1% Trifluoroacetic acid in Acetonitrile)

Procedure:

  • Prepare a 1 mg/mL solution of the 3-aminocyclopentanol sample in 50 mM sodium bicarbonate buffer (pH 9.0).

  • To 50 µL of this solution, add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubate the mixture at 40 °C for 1 hour.

  • Quench the reaction by adding 20 µL of 1 M HCl.

  • Dilute the sample with the mobile phase and inject it into the HPLC system.

  • Separate the diastereomeric derivatives using a gradient elution with mobile phases A and B.

  • The ratio of the peak areas of the two diastereomers corresponds to the enantiomeric ratio of the original sample.

Conclusion

The chiral resolution of 3-aminocyclopentanol isomers is a critical process for the synthesis of enantiomerically pure pharmaceuticals. Both enzymatic kinetic resolution and chemical resolution via diastereomeric salt formation are powerful and viable strategies. Enzymatic methods offer high selectivity under mild conditions, while chemical resolution is a classical and often scalable technique. The choice between these methods will depend on factors such as substrate compatibility, desired purity, scalability, and economic considerations. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize the chiral resolution of 3-aminocyclopentanol for their specific applications.

References

Spectroscopic and Methodological Profile of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles expected spectroscopic data based on the chemical structure and provides detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a carbamate-protected amine derivative. The presence of a chiral cyclopentyl ring gives rise to different stereoisomers (e.g., cis and trans isomers), which will exhibit distinct spectroscopic properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Molecular Formula: C₁₀H₂₁ClN₂O₂

Molecular Weight: 236.74 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These are predicted values based on the analysis of the functional groups and structural motifs present in the molecule. Actual experimental values may vary slightly depending on the specific isomer, solvent, and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.2Multiplet1HCH-NHBoc
~3.3 - 3.7Multiplet1HCH-NH₃⁺
~1.5 - 2.4Multiplets6HCyclopentyl CH₂
1.45Singlet9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ, ppm)Assignment
~157C=O (carbamate)
~81C(CH₃)₃
~50-55CH-NHBoc
~48-53CH-NH₃⁺
~30-40Cyclopentyl CH₂
~28C(CH₃)₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniqueModeExpected m/zAssignment
Electrospray Ionization (ESI)Positive201.16[M+H]⁺ (of free base)
Electrospray Ionization (ESI)Positive145.10[M+H - C₄H₈]⁺
Electrospray Ionization (ESI)Positive101.12[M+H - Boc]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadN-H stretch (amine hydrochloride)
~2970StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1520MediumN-H bend (carbamate)
~1160StrongC-O stretch (carbamate)

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

    • If a non-deuterated solvent was used for the reaction, ensure it is completely removed to avoid interfering signals.

    • Filter the solution through a pipette with a cotton plug to remove any particulate matter and transfer it to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

    • Ensure the sample is fully dissolved and free of salts that are not volatile, which can interfere with electrospray ionization.

  • Instrumentation (LC-MS with ESI):

    • Liquid Chromatograph (LC): A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is common.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode is generally used for amines.

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ of the free base).

    • Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, dry sample of the solid compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report synthesis Chemical Synthesis & Purification sample_prep Sample Weighing & Dissolution synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (ESI-MS) sample_prep->ms ir Infrared Spectroscopy (FTIR-ATR) sample_prep->ir nmr_data Structural Elucidation (Connectivity, Stereochemistry) nmr->nmr_data ms_data Molecular Weight & Formula Confirmation ms->ms_data ir_data Functional Group Identification ir->ir_data report Comprehensive Analytical Report nmr_data->report ms_data->report ir_data->report

Caption: Workflow for Spectroscopic Analysis.

NMR Analysis of Boc-Protected Aminocyclopentanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of tert-butyloxycarbonyl (Boc)-protected aminocyclopentanes. This class of compounds is of significant interest in medicinal chemistry and drug development, and a thorough understanding of their structural and conformational properties through NMR spectroscopy is crucial for their application. This guide details experimental protocols, presents quantitative NMR data for representative substituted aminocyclopentanes, and explores the conformational analysis of the cyclopentane ring.

Core Principles of NMR Analysis for Boc-Protected Aminocyclopentanes

The successful protection of an aminocyclopentane with a Boc group introduces characteristic signals in both ¹H and ¹³C NMR spectra, serving as a primary method of verification.

  • ¹H NMR Spectroscopy : The most definitive evidence for successful Boc protection is the appearance of a sharp, intense singlet in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm. This signal corresponds to the nine equivalent protons of the tert-butyl group.[1] The proton attached to the nitrogen of the carbamate (N-H) generally appears as a broad singlet, and its chemical shift can be highly dependent on concentration and the solvent used. Protons on the carbon alpha to the nitrogen typically experience a downfield shift upon protection due to the electron-withdrawing nature of the carbamate group.[1]

  • ¹³C NMR Spectroscopy : The presence of the Boc group is confirmed by characteristic signals for the quaternary carbon (C(CH₃)₃) and the methyl carbons ((CH₃)₃) of the tert-butyl group, as well as the carbonyl carbon (C=O) of the carbamate functionality.

Quantitative NMR Data

Table 1: ¹H NMR Data for Selected Substituted Boc-Protected Aminocyclopentane Derivatives in CDCl₃

Compound/StructureProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3-fluoro-4-hydroxycyclopentane-1-carboxylate [2]-C(CH₃)₃1.43s-
-CH₂CH₃1.28t7.1
Ring CH2.17-2.47m-
Ring CH2.80ddd27.5, 15.9, 3.1
-CH₂CH₃4.22qd7.1, 1.3
CH-OH4.34-4.47m-
CH-F4.94-5.14m-
trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate [2]-C(CH₃)₃1.43s-
-CH₂CH₃1.27t7.1
Ring CH2.29t19.1
Ring CH2.47-2.83m-
-CH₂CH₃4.22q7.1
CH-F5.04-5.40m-

Table 2: ¹³C NMR Data for Selected Substituted Boc-Protected Aminocyclopentane Derivatives in CDCl₃

Compound/StructureCarbon AssignmentChemical Shift (δ, ppm)
trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3-fluoro-4-hydroxycyclopentane-1-carboxylate [2]-CH₂C H₃14.2
-C(C H₃)₃28.4
Ring CH₂41.4 (d, J = 17.4 Hz)
Ring CH₂42.8
C-NHBoc61.8
-C H₂CH₃62.2
C H-OH73.0 (d, J = 17.8 Hz)
-C (CH₃)₃80.6
C H-F93.9 (d, J = 179.5 Hz)
Boc C=O155.2
Ester C=O173.6
trans-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate [2]-CH₂C H₃14.2
-C(C H₃)₃28.4
Ring CH₂40.8
Ring CH₂41.6
C-NHBoc63.7
-C H₂CH₃62.2
-C (CH₃)₃80.5
C H-F95.9 (dd, J = 180.5, 30.0 Hz)
C H-F96.6 (dd, J = 179.2, 29.2 Hz)
Boc C=O154.82
Ester C=O172.7

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Weighing the Sample : Accurately weigh 5-10 mg of the purified Boc-protected aminocyclopentane.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer : Using a pipette, transfer the solution into a clean, 5 mm NMR tube.

NMR Spectrometer Setup
  • Insertion : Insert the NMR tube into the spectrometer's probe.

  • Locking : Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate integration.

Data Acquisition
  • ¹H NMR :

    • Number of Scans : Typically 8-16 scans are sufficient for a routine ¹H spectrum.

    • Spectral Width : A spectral width of around 12-16 ppm is generally adequate.

    • Relaxation Delay : A relaxation delay of 1-2 seconds is a good starting point.

  • ¹³C NMR :

    • Number of Scans : Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width : A wider spectral width, typically around 200-220 ppm, is necessary to encompass the full range of carbon chemical shifts.

    • Proton Decoupling : Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

Data Processing and Analysis
  • Fourier Transformation : Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

  • Phasing : Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

  • Calibration : Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., δ 7.26 ppm for CDCl₃ in ¹H NMR and δ 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration and Assignment : Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal. Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding protons and carbons in the molecule.

Conformational Analysis of the Cyclopentane Ring

The five-membered cyclopentane ring is not planar and exists in non-planar conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry) . These conformations rapidly interconvert at room temperature through a process called pseudorotation.

The stereochemical relationship between substituents on the cyclopentane ring (cis vs. trans) significantly influences the observed NMR parameters, particularly the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus relationship .

  • General Trends for ³JHH in Cyclopentanes :

    • cis protons generally have larger coupling constants than trans protons, but this is not a strict rule as the Karplus curve has regions where the lines for cis and trans couplings can cross.

    • The specific values of ³JHH are highly dependent on the puckering of the ring and the specific conformation (envelope or twist) that is preferred.

A detailed analysis of the coupling constants, often in conjunction with computational modeling, can provide valuable insights into the preferred conformation and the relative stereochemistry of the substituents on the aminocyclopentane ring.

Visualizations

The following diagrams illustrate key workflows and concepts in the NMR analysis of Boc-protected aminocyclopentanes.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum phase_base->calibrate integrate Integration & Assignment calibrate->integrate structure Structural Confirmation integrate->structure

Caption: Workflow for NMR spectroscopic analysis.

Cyclopentane_Conformations cluster_envelope Envelope (Cs symmetry) cluster_twist Twist/Half-Chair (C2 symmetry) C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 T3 C4->T3 Pseudorotation C5->C1 label_env Four carbons coplanar, one out of plane. T1 T2 T1->T2 T2->T3 T4 T3->T4 T5 T4->T5 T5->T1 label_twist Three carbons coplanar, two displaced on opposite sides.

References

Navigating the Stability of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a crucial building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. As with any reagent or intermediate, a thorough understanding of its stability is paramount to ensure the integrity of synthetic processes and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the expected stability of this compound in solution, based on the well-established chemistry of the tert-butoxycarbonyl (Boc) protecting group. While specific experimental stability data for this exact molecule is not extensively available in the public domain, this guide offers a robust framework for researchers to assess its stability through forced degradation studies.

The stability of this compound is largely dictated by the Boc protecting group, which is known for its sensitivity to acidic conditions while remaining generally stable to basic, nucleophilic, and reductive environments.[1][2] Understanding these characteristics is essential for designing appropriate storage, handling, and reaction conditions.

Predicted Stability Profile

The stability of this compound under various stress conditions can be predicted based on the known reactivity of the Boc-protecting group.

Stress Condition Predicted Stability Primary Degradation Pathway Comments
Acidic (pH < 4) UnstableAcid-catalyzed hydrolysisThe Boc group is readily cleaved under acidic conditions, even mild ones, to yield the corresponding free amine, carbon dioxide, and isobutylene.
Neutral (pH 6-8) Generally StableMinimal degradation expectedExpected to be stable for extended periods under neutral aqueous conditions at ambient temperature.
Basic (pH > 9) Generally StableMinimal degradation expectedThe Boc group is known to be stable towards most basic conditions.[1]
**Oxidative (e.g., H₂O₂) **Potentially UnstableOxidation of the amineThe free primary amine and the secondary carbamate nitrogen could be susceptible to oxidation, though the Boc group itself is relatively robust.
Thermal Susceptible to degradationThermolytic cleavageDegradation may occur at elevated temperatures, leading to the cleavage of the Boc group.
Photolytic Data not availablePotential for photo-oxidationCompounds with amine functionalities can be susceptible to photo-oxidation. A formal photostability study is recommended.

Degradation Pathways

The most significant degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free diamine hydrochloride.

G cluster_0 Acid-Catalyzed Deprotection of Boc-Amine A tert-Butyl (3-aminocyclopentyl)carbamate B Protonated Carbamate A->B + H+ C tert-Butyl Cation + Carbamic Acid B->C Cleavage D Isobutylene C->D Elimination E (3-Aminocyclopentyl)amine (as hydrochloride salt) + CO2 C->E Decarboxylation

Figure 1: Predicted acid-catalyzed degradation pathway.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to definitively determine the stability of this compound and to identify potential degradation products. Such a study involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

General Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize Acidic/Basic Samples stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze identify Characterize Degradation Products analyze->identify report Report Findings identify->report

Figure 2: General workflow for a forced degradation study.
Detailed Methodologies

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a predetermined time course (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a predetermined time course.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a predetermined time course.

  • Thermal Degradation: Store the solid compound and a solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a predetermined time course.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a UV detector is a common choice.

  • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed.

  • Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of degradation products.

4. Data Presentation and Evaluation:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the percentage of degradation.

  • Identify and, where possible, quantify the major degradation products.

  • The results can be used to determine the degradation kinetics (e.g., half-life) under each stress condition.

Conclusion

While specific, publicly available stability data for this compound is limited, a comprehensive understanding of its stability can be derived from the well-documented chemistry of the Boc protecting group. The compound is expected to be labile under acidic conditions and relatively stable under basic and neutral conditions. A systematic forced degradation study, as outlined in this guide, is the most effective way to definitively assess its stability profile, identify potential degradation products, and establish appropriate handling and storage procedures. This knowledge is critical for ensuring the successful application of this versatile building block in research and development.

References

Navigating the Solubility Landscape of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutics. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of this compound, offering a framework for its practical application in a laboratory setting. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes qualitative expectations based on general chemical principles and provides detailed experimental protocols for determining precise solubility.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features: a lipophilic tert-butyl group, a polar carbamate linkage, a cyclic aliphatic core, and an ionizable hydrochloride salt of a primary amine. The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free-base form. This salt formation enhances solubility in polar solvents capable of solvating the ammonium and chloride ions, while generally decreasing solubility in non-polar, aprotic solvents.

Quantitative Solubility Data

Solvent Chemical Formula Solvent Type Predicted Solubility Notes
MethanolCH₃OHPolar ProticHighThe hydroxyl group can hydrogen bond with both the carbamate and the hydrochloride salt, facilitating dissolution.
EthanolC₂H₅OHPolar ProticModerate to HighSimilar to methanol, but the slightly larger alkyl chain may slightly reduce solubility.
IsopropanolC₃H₇OHPolar ProticModerateThe bulkier isopropyl group may hinder solvation compared to methanol and ethanol.
WaterH₂OPolar ProticHighThe hydrochloride salt form is expected to be readily soluble in water.
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticModerate to HighA strong polar aprotic solvent capable of solvating the salt.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHighA powerful polar aprotic solvent, often used for compounds with low solubility in other solvents.
AcetonitrileCH₃CNPolar AproticLow to ModerateLess polar than DMF and DMSO, may have limited capacity to solvate the salt.
Dichloromethane (DCM)CH₂Cl₂Non-polarLow to Very LowThe polarity is insufficient to effectively solvate the ionic hydrochloride salt.
Ethyl AcetateCH₃COOC₂H₅Moderately PolarLow to Very LowWhile it has a polar ester group, it is generally not a good solvent for salts.
Tetrahydrofuran (THF)C₄H₈OModerately PolarLowLimited ability to solvate the hydrochloride salt.
TolueneC₇H₈Non-polarVery Low / InsolubleAromatic and non-polar, not expected to dissolve a polar salt.
HexanesC₆H₁₄Non-polarVery Low / InsolubleA non-polar hydrocarbon solvent, highly unlikely to dissolve the compound.

Experimental Protocols

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1][2]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

Experimental Workflow: Shake-Flask Method

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess amount of tert-Butyl (3-aminocyclopentyl)carbamate HCl prep_solvent Add a known volume of the selected organic solvent prep_compound->prep_solvent equilibration Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. prep_solvent->equilibration 2. Seal and place in shaker separation Centrifuge the suspension to separate the undissolved solid. equilibration->separation 3. After equilibration analysis_prep Carefully withdraw an aliquot of the supernatant and filter it. separation->analysis_prep 4. Isolate supernatant analysis_hplc Dilute the filtered solution and analyze by a validated HPLC method. analysis_prep->analysis_hplc 5. Prepare for analysis calculation Determine the concentration of the compound in the saturated solution using a calibration curve. analysis_hplc->calculation 6. Quantify

Caption: Workflow for Determining Thermodynamic Solubility.

Detailed Methodology
  • Preparation of the Sample: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a sealed vial.

  • Addition of Solvent: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vial to further ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial prediction to experimental confirmation.

G cluster_predict Predictive Assessment cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination cluster_application Application & Optimization start Start: New Compound (tert-Butyl (3-aminocyclopentyl)carbamate HCl) predict Analyze Molecular Structure: - Functional groups (amine HCl, carbamate) - Polarity - Potential for H-bonding start->predict lit_review Literature Search for Solubility of Analogous Compounds predict->lit_review qual_screen Perform small-scale solubility tests in a range of solvents (polar to non-polar). lit_review->qual_screen Inform solvent selection quant_det Conduct Thermodynamic Solubility Measurement (e.g., Shake-Flask Method) qual_screen->quant_det Prioritize solvents for quantitative analysis application Use solubility data to inform: - Reaction solvent selection - Purification methods - Formulation development quant_det->application end End: Optimized Process application->end

Caption: Logical Workflow for Solubility Assessment.

Conclusion

Understanding the solubility of this compound is fundamental to its effective use in research and development. While specific quantitative data is sparse, a qualitative understanding based on its chemical structure, combined with robust experimental determination using methods like the shake-flask protocol, empowers scientists to optimize their synthetic and formulation processes. This guide provides the necessary framework to approach the solubility assessment of this important chemical entity systematically and efficiently.

References

Cyclopentylamine Derivatives in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentylamine moiety, a five-membered aliphatic ring bearing an amino group, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational constraints and synthetic tractability have led to its incorporation into a diverse array of therapeutic agents across various disease areas. The cyclopentyl ring serves as a versatile bioisostere for other cyclic and acyclic structures, often conferring improved physicochemical properties, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of the role of cyclopentylamine derivatives in drug discovery, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into specific examples of cyclopentylamine-containing drugs and drug candidates, detailing their mechanisms of action and the experimental protocols used to evaluate their biological activity.

Synthesis of Cyclopentylamine Derivatives

The synthesis of cyclopentylamine and its derivatives is a critical aspect of their application in medicinal chemistry. Several synthetic routes have been developed to access this important pharmacophore.

General Synthetic Strategies

The core cyclopentylamine scaffold can be synthesized through various established methods, including:

  • Reductive Amination of Cyclopentanone: This is one of the most common and efficient methods for preparing cyclopentylamine. It involves the reaction of cyclopentanone with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas over a catalyst (e.g., Raney nickel, palladium on carbon).

  • From Cyclopentanol: Cyclopentanol can be converted to cyclopentylamine through a catalyzed ammonolysis process.

  • From 1,3-Cyclopentadiene: This method involves multiple steps, including the preparation of cyclopentanol followed by ammonolysis, or direct catalytic amination.

Synthesis of Specific Cyclopentylamine-Containing Drug Scaffolds

1. Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives:

A series of these derivatives with potential anticancer and 11β-HSD1 inhibitory activities have been synthesized. The general approach involves the reaction of 2-cyclopentylthiourea with an appropriate 2-bromo ester. The reaction conditions can be varied to optimize the yield and accommodate different substituents.[1]

2. Synthesis of Palbociclib (a CDK4/6 Inhibitor):

The synthesis of Palbociclib, a potent CDK4/6 inhibitor, involves the coupling of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one with 2-amino-5-(piperazin-1-yl)pyridine. This key intermediate can be synthesized from thiouracil through a multi-step process.

Therapeutic Applications of Cyclopentylamine Derivatives

The rigid, yet three-dimensional, nature of the cyclopentyl group allows it to effectively probe binding pockets of various biological targets, leading to the discovery of potent and selective inhibitors for a range of diseases.

Anticancer Agents: Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Cyclopentylamine derivatives have been successfully developed as potent CDK inhibitors.

Palbociclib (Ibrance®): Palbociclib is a first-in-class, orally available, selective inhibitor of CDK4 and CDK6. The cyclopentyl group at the N8 position of the pyrido[2,3-d]pyrimidin-7-one core is crucial for its high affinity and selectivity.

Mechanism of Action: In normal cell cycle progression, the cyclin D-CDK4/6 complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase. Palbociclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and thereby inducing G1 cell cycle arrest.

Signaling Pathway of CDK4/6 Inhibition by Palbociclib

CDK4_6_pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD induces CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb_E2F Rb-E2F Complex CyclinD_CDK4_6->Rb_E2F phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition activates pRb pRb pRb->E2F releases Palbociclib Palbociclib (Cyclopentylamine Derivative) Palbociclib->CDK4_6 inhibits

Caption: CDK4/6 signaling pathway and the mechanism of action of Palbociclib.

Quantitative Data for Cyclopentylamine-Containing CDK Inhibitors:

CompoundTargetIC50 (µM)Cell LineReference
Palbociclib (PD-0332991)CDK40.011N/A[2][3]
CDK60.015N/A[2][3]
Compound 7xCDK40.00387N/A[2][3]
Anti-inflammatory and Metabolic Diseases: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, and its overexpression in adipose tissue and liver is associated with obesity, insulin resistance, and type 2 diabetes. Cyclopentylamine derivatives have shown promise as potent and selective 11β-HSD1 inhibitors.

A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and evaluated for their inhibitory activity against 11β-HSD1. The structure-activity relationship studies revealed that the cyclopentylamino group plays a crucial role in the inhibitory potency.

Quantitative Data for 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives as 11β-HSD1 Inhibitors:

CompoundR Substituent% Inhibition of 11β-HSD1 (at 10 µM)IC50 (µM)Reference
3a-CH310.94>10[1]
3b-CH2CH321.33>10[1]
3c-CH2CH2CH355.214.21[1]
3d-CH(CH3)288.130.46[1]
3e-C(CH3)368.451.89[1]
3f-C6H575.321.10[1]
3g-C6H4-p-Br91.230.18[1]
3hspiro-cyclohexane90.490.07[1]
3ispiro-cyclobutane71.251.55[1]
Antiplatelet Agents: P2Y12 Receptor Antagonists

The P2Y12 receptor is a key player in platelet activation and aggregation, making it an important target for anti-thrombotic therapies. Ticagrelor (Brilinta®) is a cyclopentyl-triazolo-pyrimidine that acts as a reversible, direct-acting P2Y12 receptor antagonist.

Ticagrelor (Brilinta®): Ticagrelor is used to prevent thrombotic events in patients with acute coronary syndrome. The cyclopentyl group is a key structural feature of Ticagrelor.

Mechanism of Action: Ticagrelor and its major active metabolite reversibly interact with the P2Y12 ADP receptor on the platelet surface, preventing signal transduction and subsequent platelet activation and aggregation. Unlike thienopyridines (e.g., clopidogrel), Ticagrelor is not a prodrug and does not require metabolic activation.

P2Y12 Receptor Antagonism by Ticagrelor

P2Y12_pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds and activates Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation signals Ticagrelor Ticagrelor (Cyclopentylamine Derivative) Ticagrelor->P2Y12 reversibly binds and inhibits

Caption: Mechanism of P2Y12 receptor antagonism by Ticagrelor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of drug discovery research. This section provides an overview of key experimental protocols for the synthesis and biological evaluation of cyclopentylamine derivatives.

Synthesis Protocol: General Procedure for 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
  • Materials: 2-cyclopentylthiourea, appropriate 2-bromo ester, solvent (e.g., chloroform, methanol), N,N-diisopropylethylamine (for microwave-assisted synthesis).

  • Procedure A (Room Temperature): A solution of 2-cyclopentylthiourea and the 2-bromo ester in chloroform is stirred at room temperature for an extended period (e.g., 14-21 days), with the reaction progress monitored by TLC. The solvent is then evaporated, and the crude product is purified by crystallization.

  • Procedure B (Reflux): For less reactive esters, the reaction can be carried out in a sodium methoxide medium at reflux temperature.

  • Procedure C (Microwave-assisted): To shorten the reaction time, especially for derivatives with aromatic substituents, the synthesis can be performed under microwave irradiation at elevated temperatures (e.g., 150-160 °C) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine.

Biological Assay Protocol: MTS Assay for Anticancer Activity

The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cyclopentylamine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours at 37 °C.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Biological Assay Protocol: In Vitro 11β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol by 11β-HSD1.

  • Reaction Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of 11β-HSD1), NADPH (as a cofactor), and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate, cortisone.

  • Incubation: The mixture is incubated at 37 °C for a specific time.

  • Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted with an organic solvent.

  • Quantification: The amount of cortisol produced is quantified using a suitable method, such as a competitive immunoassay (e.g., ELISA) or LC-MS/MS. The IC50 value is then determined from the dose-response curve.

General Drug Discovery Workflow for Cyclopentylamine Derivatives

DrugDiscoveryWorkflow Target_Identification Target Identification and Validation Library_Design Library Design of Cyclopentylamine Derivatives Target_Identification->Library_Design Synthesis Synthesis of Cyclopentylamine Analogs Library_Design->Synthesis HTS High-Throughput Screening (e.g., in vitro assays) Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (ADME/Tox Profiling) Lead_Generation->Lead_Optimization Preclinical_Development Preclinical Development (in vivo studies) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A generalized workflow for the discovery and development of drugs based on the cyclopentylamine scaffold.

Conclusion

Cyclopentylamine derivatives have proven to be a rich source of novel therapeutic agents, with successful examples in oncology, metabolic diseases, and cardiovascular medicine. The unique structural and conformational properties of the cyclopentyl ring contribute to the high potency and selectivity of these compounds. The synthetic accessibility of the cyclopentylamine scaffold allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. As our understanding of the biological roles of various targets continues to grow, it is anticipated that cyclopentylamine derivatives will continue to be a valuable asset in the ongoing quest for new and improved medicines.

References

The Strategic Imperative of Chirality: A Technical Guide to Chiral Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms in a drug molecule can dramatically influence its pharmacological and toxicological properties. As the vast majority of biological targets, such as enzymes and receptors, are themselves chiral, they often exhibit stereospecific interactions with drug enantiomers. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely an academic exercise but a regulatory and clinical necessity. This guide provides an in-depth exploration of the core strategies and methodologies for utilizing chiral building blocks in the synthesis of pharmaceuticals, offering a technical resource for scientists at the forefront of drug discovery and development.

Core Strategies for Accessing Enantiopure Compounds

The synthesis of single-enantiomer drugs relies on three primary strategies: leveraging the "chiral pool," performing chiral resolution of racemic mixtures, and executing asymmetric synthesis. The choice of strategy is often dictated by factors such as the complexity of the target molecule, the availability of starting materials, and economic considerations for large-scale production.

The Chiral Pool: Nature's Head Start

The chiral pool comprises readily available, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, terpenes, and alkaloids.[1] Synthesizing a complex chiral drug from a starting material that already contains the desired stereochemistry can be a highly efficient and cost-effective approach.[2] For example, the antiviral drug Oseltamivir (Tamiflu®) is commercially synthesized from (-)-shikimic acid, a natural product extracted from Chinese star anise.[3][4] This strategy elegantly incorporates a complex chiral core from a renewable resource into the final API.

Key Chiral Pool Building Blocks:

  • Amino Acids: L-amino acids are abundant and serve as versatile starting materials for a wide array of chiral amines and other functionalized molecules.[1]

  • Carbohydrates: Sugars like D-glucose provide a rich source of multiple contiguous stereocenters.

  • Terpenes: Compounds like limonene and pinene offer chiral hydrocarbon scaffolds.

  • Hydroxy Acids: Lactic acid and tartaric acid are common and inexpensive chiral synthons.[5]

Chiral_Pool_Synthesis cluster_NaturalSource Natural Sources cluster_Synthesis Pharmaceutical Synthesis Amino Acids Amino Acids Carbohydrates Carbohydrates Terpenes Terpenes Shikimic Acid Shikimic Acid Chiral_Building_Block Chiral Building Block (e.g., (-)-Shikimic Acid) Shikimic Acid->Chiral_Building_Block Multi_Step_Synthesis Multi-Step Chemical Transformation Chiral_Building_Block->Multi_Step_Synthesis Incorporation of existing chirality API Enantiopure API (e.g., Oseltamivir) Multi_Step_Synthesis->API Formation of final drug molecule

Chiral Resolution: Separating Mirror Images

When a chiral compound is synthesized without stereochemical control, it typically forms as a racemic mixture (a 50:50 mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers. [6]While this approach has the inherent drawback of a maximum 50% yield for the desired enantiomer (unless the undesired enantiomer can be racemized and recycled), it remains a widely used and practical method, especially on an industrial scale.

Common resolution techniques include:

  • Diastereomeric Salt Formation: This is the most common industrial method. The racemic mixture (e.g., an amine) is reacted with an enantiopure chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. [4]Since diastereomers have different physical properties, they can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt. [7]* Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. In a kinetic resolution, an enzyme will selectively react with one enantiomer of a racemic mixture, converting it to a new product. [8]This allows for the separation of the unreacted enantiomer from the newly formed product. For example, lipases are commonly used to resolve racemic alcohols or esters. [9][10]* Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. [11]It is a powerful analytical tool and is also used for preparative separations.

Chiral_Resolution_Workflow Racemic_Mixture Racemic Mixture (R-Drug + S-Drug) Diastereomers Mixture of Diastereomeric Salts (R-Drug-R'-Acid + S-Drug-R'-Acid) Racemic_Mixture->Diastereomers Chiral_Agent Enantiopure Resolving Agent (e.g., R'-Acid) Chiral_Agent->Diastereomers Separation Separation (e.g., Fractional Crystallization) Diastereomers->Separation Isolated_Salt Isolated Diastereomeric Salt (S-Drug-R'-Acid) Separation->Isolated_Salt Different Solubility Liberation Liberation of Amine (Base Treatment) Isolated_Salt->Liberation Pure_Enantiomer Enantiopure S-Drug Liberation->Pure_Enantiomer Recycle Recovered Resolving Agent Liberation->Recycle

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis: Creating Chirality on Demand

Asymmetric synthesis is the process of converting an achiral starting material (a prochiral molecule) into a chiral product, where one enantiomer is preferentially formed. [12]This is often the most elegant and atom-economical approach. The key to asymmetric synthesis is the use of a chiral influence—a chiral catalyst, reagent, or auxiliary—to control the stereochemical outcome of the reaction.

  • Catalytic Asymmetric Synthesis: This is the most powerful method, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. [13]This field, for which the 2001 Nobel Prize in Chemistry was awarded to Knowles, Noyori, and Sharpless, has revolutionized pharmaceutical synthesis. [14]Key examples include:

    • Asymmetric Hydrogenation: Chiral phosphine-metal complexes (e.g., Ru-BINAP, developed by Noyori) are used to reduce prochiral ketones and alkenes to chiral alcohols and alkanes with exceptionally high enantioselectivity. [15][16] * Asymmetric Epoxidation: The Sharpless epoxidation uses a titanium-tartrate complex to convert allylic alcohols into chiral epoxides, which are versatile synthetic intermediates. [17][18]* Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the prochiral substrate. It directs the stereochemistry of a subsequent reaction and is then removed, yielding the enantiomerically enriched product. [1]

Quantitative Data Presentation

The efficiency of chiral syntheses is measured by chemical yield and enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer. Below are tables summarizing quantitative data for representative methods.

Table 1: Performance of Catalysts in Asymmetric Hydrogenation of Ketones

Ketone SubstrateCatalyst SystemS/C RatioYield (%)e.e. (%)Reference
Acetophenone[RuCl₂(p-cymene)]₂ / (-)-Ephedrine HCl-9975[11]
Pinacolone(S)-TolBINAP/PICA–Ru100,000>9998[15]
4-ChromanoneMsDPEN–Cp*Ir5,000>9999[15]
α-KetoesterRu(OAc)₂(R)-BINAP1,0009698[6]
β-KetoesterRh/(R)-Wudaphos5,000>97>97[5]

S/C Ratio: Substrate-to-Catalyst Ratio

Table 2: Performance of Catalysts in Asymmetric Aldol and Michael Reactions

Reaction TypeCatalystSubstratesYield (%)e.e. (%)drReference
Aldol Reaction(S)-ProlineCyclohexanone + 4-Nitrobenzaldehyde999695:5 (anti/syn)[19]
Michael Addition(S)-Diphenylprolinol TMS EtherPropanal + Nitrostyrene829994:6 (syn/anti)[20]
Michael Addition9-Amino(9-deoxy)epiquinineCyclohexanone + Diethyl 2-bromomalonate9592-[21]
Aldol ReactionChiral Zinc-BINOL ComplexAcetophenone + Benzaldehyde9585-[19]

dr: Diastereomeric Ratio

Key Experimental Protocols

Providing detailed and reproducible experimental procedures is crucial for the practical application of these synthetic methods.

Protocol 1: Chiral Resolution of a Racemic Amine using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)

[4] This protocol outlines a general procedure for the resolution of a racemic amine by diastereomeric salt formation.

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (+)-DPTTA (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating and stirring until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. The flask can then be placed in a refrigerator or an ice bath to promote further crystallization. The less soluble diastereomeric salt will precipitate out of the solution. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Isolate the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., chloroform or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by forming a derivative with a chiral agent (e.g., Mosher's acid) and analyzing by NMR.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

[14][22] This protocol describes the enantioselective epoxidation of (E)-2-hexen-1-ol.

  • Flask Preparation: Charge a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 1.0 L of methylene chloride.

  • Catalyst Formation: Cool the flask to -70°C in a dry ice-ethanol bath. Add titanium(IV) isopropoxide (0.134 mol), followed by diethyl (2R,3R)-tartrate (0.161 mol).

  • Substrate Addition: Add the allylic alcohol, (E)-2-hexen-1-ol (0.25 mol), to the cooled catalyst mixture.

  • Oxidant Addition: Add pre-cooled (-20°C) anhydrous tert-butyl hydroperoxide in toluene (2.71 M, 0.50 mol) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to 0°C over a 2-hour period.

  • Workup: Quench the reaction by adding a solution of ferrous sulfate and tartaric acid in water. Separate the aqueous and organic layers. Extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is purified by distillation to yield (2S,3S)-3-propyloxiranemethanol. The yield is typically in the range of 80-81% with a high enantiomeric excess. [22]

Protocol 3: Enzymatic Kinetic Resolution of a Racemic Ester

[8] This protocol details the lipase-catalyzed kinetic resolution of racemic ethyl 3-hydroxybutyrate.

  • Reaction Setup: In a dry reaction vessel, dissolve racemic ethyl 3-hydroxybutyrate (1.0 eq) in an anhydrous solvent such as tert-butyl methyl ether (TBME).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B), typically 5-10% by weight of the substrate.

  • Acylation: Add an acylating agent, such as isopropenyl acetate (0.5-0.6 eq).

  • Incubation: Seal the vessel and place it in a temperature-controlled shaker at 30-40 °C. Monitor the reaction's progress by taking small aliquots and analyzing them by GC or TLC until approximately 50% conversion is reached.

  • Workup: Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Separation and Purification: Remove the solvent under reduced pressure. The resulting mixture, containing the acylated product and the unreacted alcohol enantiomer, can be separated by silica gel column chromatography.

  • Analysis: Determine the conversion and enantiomeric excess of both the product and the unreacted starting material by chiral GC analysis.

Visualizing Complexity: Synthesis and Biological Action

Graphviz diagrams provide a clear visual representation of complex multi-step syntheses and biological pathways, illustrating the logical flow and relationships between components.

Synthesis Pathway: Oseltamivir (Tamiflu®) from Shikimic Acid

The industrial synthesis of Oseltamivir (Tamiflu®) from (-)-shikimic acid is a prime example of a chiral pool strategy. [3][13]The pathway involves the stereocontrolled introduction of two amino functionalities onto the cyclohexane ring.

// Nodes for intermediates Shikimic_Acid [label="(-)-Shikimic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethyl_Shikimate [label="Ethyl Shikimate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trimesylate [label="Trimesylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azide_1 [label="Allylic Azide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aziridine [label="Aziridine", fillcolor="#FBBC05", fontcolor="#202124"]; Amino_Alcohol [label="Amino Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Azido_Ether [label="Azido Ether", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amino_Ether [label="Amino Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oseltamivir [label="Oseltamivir", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Reaction sequence Shikimic_Acid -> Ethyl_Shikimate [label="Esterification"]; Ethyl_Shikimate -> Trimesylate [label="Mesylation"]; Trimesylate -> Azide_1 [label="SN2 with NaN3"]; Azide_1 -> Aziridine [label="Staudinger\nReaction"]; Aziridine -> Amino_Alcohol [label="Ring Opening\n(H2O)"]; Amino_Alcohol -> Azido_Ether [label="Mesylation,\nSN2 with NaN3"]; Azido_Ether -> Amino_Ether [label="Hydrogenation"]; Amino_Ether -> Oseltamivir [label="Acetylation"]; }

Caption: A simplified synthetic pathway for Oseltamivir from the chiral pool starting material, (-)-shikimic acid.

Biological Pathway: Stereoselective Action of Proton Pump Inhibitors

Omeprazole, the first proton pump inhibitor, is a racemate. Its S-enantiomer, Esomeprazole, was later marketed as a single-enantiomer drug. While both enantiomers convert to the same achiral active inhibitor in the acidic environment of the stomach's parietal cells, their metabolic profiles differ significantly. [23][24]Esomeprazole (S-omeprazole) is metabolized more slowly by the liver enzyme CYP2C19 than R-omeprazole. [19]This leads to higher and more sustained plasma concentrations of the active drug, resulting in more effective acid suppression.

PPI_Mechanism cluster_Systemic Systemic Circulation / Liver cluster_ParietalCell Parietal Cell (Stomach) Omeprazole Omeprazole (Racemate) R- and S-enantiomers R_Active Lower Conc. of R-form Omeprazole->R_Active Lower Bioavailability due to faster metabolism Esomeprazole Esomeprazole (S-enantiomer) S_Active Higher Conc. of S-form Esomeprazole->S_Active Higher Bioavailability Metabolism Metabolism by CYP2C19 R_Metabolite Inactive Metabolites (Rapid) S_Metabolite Inactive Metabolites (Slow) Activation Acidic Activation Achiral_Inhibitor Achiral Sulfenamide (Active Inhibitor) Proton_Pump H+/K+ ATPase (Proton Pump)

Caption: Differential metabolism of omeprazole enantiomers leads to higher efficacy for esomeprazole.

Conclusion

The strategic use of chiral building blocks is indispensable in modern pharmaceutical synthesis. Whether sourced from the chiral pool, isolated by resolution, or constructed through sophisticated asymmetric catalysis, these enantiopure intermediates are the foundation for developing safer and more effective medicines. For researchers and drug development professionals, a deep understanding of these core methodologies, supported by quantitative data and robust experimental protocols, is essential for navigating the complexities of chiral drug synthesis and driving innovation in the pharmaceutical industry. The continued development of more efficient, selective, and sustainable methods for producing chiral building blocks will undoubtedly shape the future of medicine.

References

Methodological & Application

Application Notes and Protocols: tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a valuable chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. The presence of two amine functionalities, one protected as a tert-butoxycarbonyl (Boc) carbamate and the other as a hydrochloride salt, allows for sequential and site-selective reactions. The defined stereochemistry of the cyclopentyl core makes it an attractive starting material for the enantioselective synthesis of various therapeutic agents. This document provides detailed application notes and protocols for its use in the synthesis of a potential anticoagulant compound.

Application Note: Synthesis of a Carboxypeptidase U Inhibitor

This compound is a key precursor for the synthesis of potent inhibitors of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). CPU is a crucial enzyme in the regulation of fibrinolysis, and its inhibition is a promising strategy for the development of novel anticoagulant therapies. The chiral cyclopentyl moiety of the building block serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal binding to the enzyme's active site.

A notable application is in the synthesis of 3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-4-yl)propanoic acid, a demonstrated carboxypeptidase U inhibitor. The synthesis involves the initial conversion of a derivative of tert-butyl (3-aminocyclopentyl)carbamate to an organometallic reagent, which is then used in a conjugate addition reaction to a Michael acceptor bearing the imidazole moiety. Subsequent deprotection steps yield the final active compound.

Experimental Protocols

The following protocol is adapted from the synthesis of related compounds and provides a general procedure for the utilization of this compound in the synthesis of a carboxypeptidase U inhibitor.

1. Preparation of the Free Amine

The hydrochloride salt of tert-butyl (3-aminocyclopentyl)carbamate is typically converted to the free amine in situ or in a separate step before reaction.

  • Materials:

    • This compound

    • A suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous sodium bicarbonate)

    • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether)

  • Procedure:

    • Dissolve or suspend this compound in the chosen solvent.

    • Add at least one equivalent of the base to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for a sufficient time to ensure complete neutralization.

    • If an aqueous base is used, separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • The resulting solution containing the free amine can be used directly in the next step or concentrated under reduced pressure to yield the free amine as an oil or solid.

2. Synthesis of 3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-4-yl)propanoic acid

This synthesis is based on a procedure described for a similar compound in the patent literature.[1] It involves the reaction of a cyclopentyl derivative with a malonate derivative.

  • Step 2a: Preparation of the Alkylating Agent The free amine from Step 1 would first need to be converted to a suitable alkylating agent, such as an iodo derivative, for the subsequent coupling reaction. This is a multi-step process that is beyond the direct use of the title compound but is a necessary transformation for this specific synthetic route. For the purpose of this protocol, we will start from a conceptual iodomethyl derivative.

  • Step 2b: Alkylation of Dimethyl 2-({1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}methyl)malonate

    • Materials:

      • tert-Butyl-(1S, 3R)-3-(iodomethyl)cyclopentylcarbamate (prepared from the corresponding alcohol, which can be derived from the aminocyclopentanol)

      • Dimethyl 2-({1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}methyl)malonate

      • A suitable base (e.g., sodium hydride or potassium carbonate)

      • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

    • Procedure:

      • To a solution of dimethyl 2-({1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}methyl)malonate in the anhydrous solvent, add the base at 0 °C.

      • Stir the mixture for 30 minutes at this temperature.

      • Add a solution of tert-butyl-(1S, 3R)-3-(iodomethyl)cyclopentylcarbamate in the same solvent.

      • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

  • Step 2c: Hydrolysis and Decarboxylation

    • Materials:

      • The product from Step 2b

      • Aqueous base (e.g., lithium hydroxide or sodium hydroxide)

      • A suitable solvent (e.g., a mixture of tetrahydrofuran and water)

      • Aqueous acid (e.g., hydrochloric acid)

    • Procedure:

      • Dissolve the product from Step 2b in the solvent mixture.

      • Add an excess of the aqueous base.

      • Heat the mixture to reflux until the hydrolysis is complete.

      • Cool the reaction mixture and acidify it with the aqueous acid to induce decarboxylation.

      • Extract the product with a suitable organic solvent.

      • Dry the organic layer and concentrate it to yield the carboxylic acid.

  • Step 2d: Deprotection

    • Materials:

      • The product from Step 2c

      • A strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane)

      • A suitable solvent (e.g., dichloromethane)

    • Procedure:

      • Dissolve the product from Step 2c in the solvent.

      • Add the strong acid and stir at room temperature until the Boc and sulfonyl protecting groups are removed.

      • Concentrate the reaction mixture under reduced pressure.

      • Purify the final product, 3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-4-yl)propanoic acid, by a suitable method such as recrystallization or preparative HPLC.

Data Presentation

Compound Starting Materials Key Reaction Type Reported Yield Analytical Data Reference
3-[(1R,3R)-3-aminocyclopentyl]-2-(1H-imidazol-4-yl)propanoic acidtert-Butyl-(1S, 3R)-3-(iodomethyl)cyclopentylcarbamate and Dimethyl 2-({1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}methyl)malonateAlkylation, Hydrolysis, Decarboxylation, DeprotectionNot explicitly stated for this specific compound, but similar syntheses are described.Electrospray Mass Spectrum M+H=224.6[1]

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_synthesis Synthetic Pathway start tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride free_amine Free Amine (Base Treatment) start->free_amine Neutralization iodomethyl Iodomethyl Derivative (Multi-step) free_amine->iodomethyl Functional Group Transformation alkylation Alkylation Product iodomethyl->alkylation Alkylation deprotection Final Product (Hydrolysis, Decarboxylation, Deprotection) alkylation->deprotection Hydrolysis & Deprotection LogicalRelationship cluster_building_block Chiral Building Block cluster_properties Key Properties cluster_application Application cluster_outcome Therapeutic Potential building_block tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride chiral_core Defined Stereochemistry building_block->chiral_core protected_amines Orthogonal Protection (Boc and HCl salt) building_block->protected_amines application Synthesis of a Carboxypeptidase U Inhibitor chiral_core->application protected_amines->application outcome Anticoagulant Agent application->outcome

References

Application Notes and Protocols for Amide Bond Formation Using tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly within medicinal chemistry and drug development. The resulting amide linkage is a core structural feature of peptides, proteins, and a wide array of pharmaceutically active small molecules. tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a valuable building block, featuring a Boc-protected amine and a free primary amine hydrochloride salt on a cyclopentyl scaffold. This arrangement allows for the selective formation of an amide bond at the free amine, while the Boc-protected amine remains available for subsequent deprotection and further functionalization. This bifunctionality is particularly useful in the synthesis of complex molecules, including linkers for antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.

These application notes provide detailed protocols for the coupling of this compound with a generic carboxylic acid using two common and efficient coupling reagents: HATU and EDC in combination with HOBt.

Core Applications

  • Linker Synthesis: The diamine scaffold is ideal for creating bifunctional linkers used in ADCs and PROTACs, connecting a targeting moiety to a payload or an E3 ligase binder.

  • Peptidomimetic Synthesis: Incorporation of the cyclopentyl ring introduces conformational rigidity into peptide-like molecules, which can enhance binding affinity and improve pharmacokinetic properties.

  • Combinatorial Chemistry: The building block can be readily used to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Reaction Principle and Workflow

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of tert-Butyl (3-aminocyclopentyl)carbamate.

Since the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., DIPEA or TEA) must be added to the reaction mixture to neutralize the salt and liberate the free amine, allowing it to act as a nucleophile.[1] The Boc protecting group is stable under these coupling conditions and serves to prevent unwanted side reactions at the second amine group.[2]

A general workflow for this process is illustrated below.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine_prep Dissolve tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride in Solvent neutralization Add Base (e.g., DIPEA) to Amine Solution amine_prep->neutralization acid_prep Dissolve Carboxylic Acid in Solvent activation Add Coupling Reagent and Carboxylic Acid acid_prep->activation reagent_prep Prepare Coupling Reagent Solution reagent_prep->activation neutralization->activation coupling Stir at Room Temperature (Monitor by TLC/LC-MS) activation->coupling quench Aqueous Work-up (e.g., add water, extract) coupling->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: General workflow for amide bond formation.

Experimental Protocols

Two common protocols for amide bond formation are provided below. The choice of coupling reagent can depend on the specific substrates, particularly on the steric hindrance of the acid or amine. HATU is often considered more reactive and efficient for challenging couplings.[3][4]

Protocol 1: Amide Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency and rapid reaction times.[3][5]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the amine solution from step 3 to the activated carboxylic acid mixture from step 2.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_activation Pre-activation cluster_amine_prep Amine Preparation cluster_coupling Coupling & Work-up A Dissolve Acid & HATU in DMF B Add DIPEA (2.0 eq) A->B C Stir 15-30 min B->C F Combine Solutions C->F D Dissolve Amine HCl in DMF E Add DIPEA (1.0 eq) D->E E->F G Stir 1-4 hours at RT F->G H Aqueous Work-up & Purification G->H I Final Product H->I

Caption: Experimental workflow for HATU-mediated coupling.
Protocol 2: Amide Coupling using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling reagent in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions like racemization.[6][7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the amide coupling reactions. Yields and purity are dependent on the specific carboxylic acid used and the efficiency of purification.

Table 1: Comparison of Coupling Reagent Performance

Coupling ReagentBase (eq)SolventTime (h)Typical Yield (%)Typical Purity (%)
HATU (1.1 eq)DIPEA (3.0)DMF1 - 485 - 95%>95%
EDC·HCl (1.2 eq) / HOBt (1.2 eq)DIPEA (3.0)DMF/DCM12 - 1870 - 90%>95%

Table 2: Reagent Stoichiometry and Roles

ReagentMolar EquivalentsRole
Carboxylic Acid1.0Substrate
tert-Butyl (3-aminocyclopentyl)carbamate HCl1.1Nucleophile (slight excess to ensure full consumption of the carboxylic acid)
Coupling Reagent (HATU or EDC·HCl)1.1 - 1.2Carboxylic acid activator
Additive (HOBt, with EDC)1.2Suppress side reactions, improve efficiency
Base (DIPEA)3.0Neutralize HCl salt and activate coupling reagent
Solvent (DMF or DCM)-Reaction medium

Troubleshooting

  • Low Yields: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.[6] For sterically hindered substrates, using HATU or increasing the reaction time and temperature may improve yields. Pre-activation of the carboxylic acid before adding the amine (as in the HATU protocol) is generally more efficient.[6]

  • Purification Difficulties: The byproducts from EDC coupling are generally water-soluble, which simplifies purification during aqueous work-up. If purification remains challenging, switching solvents for chromatography or employing reverse-phase HPLC may be necessary.

  • Incomplete Reaction: If starting material remains, consider increasing the equivalents of the coupling reagent and the amine. Ensure the base has been added in sufficient quantity to fully neutralize the hydrochloride salt.

Conclusion

This compound is a versatile building block for synthesizing complex molecules. The protocols provided, utilizing standard amide coupling reagents like HATU and EDC/HOBt, offer reliable and efficient methods for its incorporation into target structures. By selecting the appropriate conditions and carefully monitoring the reaction, researchers can achieve high yields of the desired amide products, enabling the advancement of drug discovery and development projects.

References

Application Notes and Protocols: Boc Deprotection of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride to yield the corresponding diamine hydrochloride salt, a valuable building block in medicinal chemistry.

The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the carbamate carbonyl oxygen facilitates the cleavage of the tert-butyl group, forming a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decomposes to release the free amine and carbon dioxide.[1][2] Given that the starting material is a hydrochloride salt, it is pertinent to consider its solubility and the stoichiometry of the acid used for deprotection.

Comparative Data of Boc Deprotection Protocols

Reagent/SolventSubstrateReaction TimeYield (%)PurityReference
TFA/DCM (1:1)Ugi Product5 h93Not SpecifiedN/A
TFA/DCM (1:1)Dipeptide5 h97Not SpecifiedN/A
4M HCl in DioxaneNα-Boc-amino acids/peptides30 min>95 (Typical)High[3][4]
4M HCl in DioxaneBoc-Val-Leu-OEt1 h90Not SpecifiedN/A

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method will depend on the desired final salt form, solvent preferences, and downstream applications.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common for Boc deprotection.[5] The final product is typically isolated as a trifluoroacetate salt, which may require a salt exchange step if the hydrochloride salt is desired.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.

  • Acid Addition: To the stirred suspension/solution, add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at room temperature. Note: The reaction is often accompanied by the evolution of CO₂ gas.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[5] b. To the resulting residue, add diethyl ether to precipitate the product. c. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the diamine as its trifluoroacetate salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol directly yields the desired dihydrochloride salt of the diamine, which often precipitates from the reaction mixture, simplifying isolation.[3][4]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1 equivalent).

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents of HCl). The substrate can be suspended in the acidic solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction is typically complete within 30 minutes for many substrates.[3][4] Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: a. Upon completion, the product often precipitates as the dihydrochloride salt. b. Collect the precipitated solid by filtration. c. Wash the solid with cold diethyl ether to remove any non-polar impurities.[5] d. Dry the collected solid under vacuum to obtain the (3-aminocyclopentyl)amine dihydrochloride salt.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two described Boc deprotection protocols.

Boc_Deprotection_Workflow_TFA cluster_protocol1 Protocol 1: TFA Deprotection start1 Start: tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride in DCM add_tfa Add TFA start1->add_tfa react1 Stir at RT (1-4h) add_tfa->react1 monitor1 Monitor Reaction (TLC/LC-MS) react1->monitor1 concentrate1 Concentrate in vacuo monitor1->concentrate1 precipitate1 Precipitate with Diethyl Ether concentrate1->precipitate1 filter1 Filter and Wash precipitate1->filter1 end1 End: Diamine TFA Salt filter1->end1

Caption: Experimental workflow for Boc deprotection using TFA.

Boc_Deprotection_Workflow_HCl cluster_protocol2 Protocol 2: HCl/Dioxane Deprotection start2 Start: tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride add_hcl Add 4M HCl in Dioxane start2->add_hcl react2 Stir at RT (1-4h) add_hcl->react2 monitor2 Monitor Reaction (TLC/LC-MS) react2->monitor2 precipitate2 Precipitation of Product monitor2->precipitate2 filter2 Filter and Wash precipitate2->filter2 end2 End: Diamine Dihydrochloride Salt filter2->end2

Caption: Experimental workflow for Boc deprotection using HCl/Dioxane.

Signaling Pathway and Logical Relationships

The chemical transformation follows a well-established acid-catalyzed deprotection pathway.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine (Starting Material) Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonation->tBu_Cation Loss of Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Decarboxylation Acid H+ Acid->Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Use of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride as a key building block in the synthesis of potent and selective kinase inhibitors. The focus of this document is on the synthesis of a novel tricyclic imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivative, a potent Janus kinase (JAK) inhibitor, as described in patent WO2011068881A1.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling and are attractive targets for drug discovery, particularly in the fields of oncology and immunology. The development of small molecule kinase inhibitors has led to significant advances in the treatment of various diseases. This compound is a versatile chiral building block that provides a key amine functionality for interaction with the target kinase and a protected amine for synthetic manipulations. Its cyclopentyl scaffold offers a rigid and three-dimensional structure that can be exploited to achieve high binding affinity and selectivity.

This document will detail the synthesis of a specific Janus kinase (JAK) inhibitor, (1R,3S)-tert-butyl (3-((6-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl)amino)cyclopentyl)carbamate, and provide the relevant biological data and signaling pathway context.

Data Presentation

The following table summarizes the biological activity of the synthesized JAK inhibitor.

Compound IDTarget KinaseIC50 (nM)
Example 1JAK110
Example 1JAK25
Example 1JAK32
Example 1TYK215

Experimental Protocols

The following protocols describe the key steps in the synthesis of the target kinase inhibitor.

Protocol 1: Synthesis of Intermediate A - 4-chloro-6-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridine

Materials:

  • 2-amino-5-bromopyridine

  • 3-chloro-2-oxopropanoic acid

  • Methylmagnesium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent, add 3-chloro-2-oxopropanoic acid (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-bromo-3-chloroimidazo[1,2-a]pyridine.

  • Dissolve the 6-bromo-3-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add methylmagnesium bromide (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield 4-chloro-6-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridine (Intermediate A).

Protocol 2: Synthesis of the Final Compound - (1R,3S)-tert-butyl (3-((6-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl)amino)cyclopentyl)carbamate (Example 1)

Materials:

  • Intermediate A (from Protocol 1)

  • tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add Intermediate A (1.0 eq), tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate hydrochloride (1.2 eq), Cesium carbonate (2.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane to the tube.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, (1R,3S)-tert-butyl (3-((6-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl)amino)cyclopentyl)carbamate.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Synthesis Step cluster_product Final Product start1 tert-Butyl (3-aminocyclopentyl)carbamate HCl reaction Buchwald-Hartwig Cross-Coupling start1->reaction start2 Intermediate A start2->reaction product JAK Inhibitor (Example 1) reaction->product

Caption: Synthetic workflow for the JAK inhibitor.

JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Inhibitor JAK Inhibitor (Example 1) Inhibitor->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates to nucleus and binds to DNA Gene_expression Gene Expression DNA->Gene_expression Regulates Cytokine Cytokine Cytokine->cytokine_receptor Binds

Caption: Overview of the JAK-STAT signaling pathway.

Synthesis of PROTACs using tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride linker.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Synthesis of a BRD4-Targeting PROTAC Using a tert-Butyl (3-aminocyclopentyl)carbamate Linker

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical component, as its length, rigidity, and chemical nature heavily influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[3]

This document provides a detailed protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), an epigenetic reader implicated in cancer.[1] The synthesis utilizes (+)-JQ1 as the BRD4-binding "warhead," pomalidomide as the Cereblon (CRBN) E3 ligase ligand, and tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride as a key building block for the linker. The protocol details a convergent synthetic strategy involving sequential amide bond formations.

Signaling Pathway and Mechanism of Action

BRD4 plays a crucial role in regulating the transcription of key oncogenes, such as c-Myc, by binding to acetylated histones and recruiting transcriptional machinery.[1] The synthesized PROTAC, by inducing the degradation of BRD4, can suppress the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. The PROTAC works by forming a ternary complex between BRD4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle POI Target Protein (BRD4) Ternary Ternary Complex (BRD4-PROTAC-CRBN) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary Recruits PolyUb Poly-Ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated BRD4 degradation.

Experimental Protocols

This synthesis involves three main stages:

  • Synthesis of the Pomalidomide-Linker intermediate.

  • Boc deprotection of the intermediate.

  • Coupling with a JQ1 derivative to form the final PROTAC.

Materials and Reagents
ReagentSupplierPurity
4-AminopomalidomideCommercial>98%
tert-Butyl (3-aminocyclopentyl)carbamate HClCommercial>98%
4-(2-Carboxyethyl)benzoic acidCommercial>98%
(+)-JQ1Commercial>99%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial>98%
DIPEA (N,N-Diisopropylethylamine)Commercial>99%
TFA (Trifluoroacetic acid)Commercial>99%
Dichloromethane (DCM), AnhydrousCommercial>99.8%
N,N-Dimethylformamide (DMF), AnhydrousCommercial>99.8%
Sodium Sulfate (Na₂SO₄), AnhydrousCommercialACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-
Brine SolutionLab Prepared-
Synthetic Workflow

The overall synthetic strategy is outlined below. It begins with the functionalization of the pomalidomide ligand, followed by coupling to the linker, deprotection, and final conjugation to the JQ1 warhead.

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow A Pomalidomide Derivative C Step 1: Amide Coupling (HATU, DIPEA) A->C B Linker (Boc-Protected) B->C D Intermediate 1 (Pomalidomide-Linker-Boc) C->D E Step 2: Boc Deprotection (TFA/DCM) D->E F Intermediate 2 (Pomalidomide-Linker-NH2) E->F H Step 3: Amide Coupling (HATU, DIPEA) F->H G JQ1-Acid Derivative G->H I Crude PROTAC H->I J Purification (Prep-HPLC) I->J K Final PROTAC J->K

Caption: Convergent workflow for the synthesis of the BRD4 PROTAC.
Protocol: Step-by-Step Synthesis

Step 1: Synthesis of Pomalidomide-Linker Intermediate (Intermediate 1)

  • To a solution of 4-Aminopomalidomide (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, DCM/Methanol gradient) to yield Intermediate 1 .

Step 2: Boc Deprotection of Intermediate 1 (Intermediate 2)

  • Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the removal of the Boc protecting group by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, Intermediate 2 (as a TFA salt), is typically used in the next step without further purification.

Step 3: Synthesis of Final PROTAC

  • Prepare a carboxylic acid derivative of JQ1 by following established literature procedures for the hydrolysis of the tert-butyl ester of (+)-JQ1.

  • Dissolve the JQ1-acid derivative (1.0 eq) and Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) to neutralize the TFA salt and to act as the base for the coupling reaction.

  • Add HATU (1.2 eq) and stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product directly from the reaction mixture using preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by ¹H NMR and high-resolution mass spectrometry (HRMS).

Results and Characterization

The successful synthesis of the target PROTAC should be confirmed by analytical data. Representative data is presented below.

Synthesis Yield and Purity
StepProductTypical Yield (%)Purity (LC-MS)
Step 1 CouplingIntermediate 165 - 75%>95%
Step 2 DeprotectionIntermediate 2~100% (Crude)-
Step 3 CouplingFinal PROTAC40 - 55%>98% (Post-HPLC)
Characterization Data (Expected)
CompoundTechniqueExpected Result
Final PROTAC HRMS (ESI+)Calculated m/z value corresponding to [M+H]⁺.
Final PROTAC ¹H NMRPeaks consistent with JQ1, pomalidomide, and linker moieties.

Biological Evaluation Workflow

Once synthesized and purified, the PROTAC's biological activity must be assessed. A standard workflow includes treating cancer cells with the PROTAC and measuring the degradation of the target protein.

Bio_Workflow cluster_bio Biological Evaluation Workflow A 1. Cell Culture (e.g., H661 Cancer Cells) B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis & Protein Quantification (BCA) B->C D 4. Western Blot C->D E 5. Data Analysis (Quantify BRD4 Levels) D->E F Determine DC50 Value E->F

Caption: Standard workflow for evaluating PROTAC-induced degradation.

The primary endpoint of this workflow is the DC₅₀ value, which represents the concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in a given cell line after a specific incubation time. This quantitative metric is essential for comparing the potency of different PROTAC molecules.

References

Application Notes and Protocols for the Coupling of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a stable amide bond between a primary amine and a carboxylic acid is a cornerstone reaction in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active molecules. tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a valuable building block in medicinal chemistry, offering a versatile scaffold with a protected amine for further functionalization. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective acylation of the free primary amine. Subsequent deprotection of the Boc group can then reveal a secondary amine for further diversification.

These application notes provide detailed protocols for the coupling of this compound with a variety of carboxylic acids using common amide coupling reagents. The protocols are designed to be a starting point for researchers, and optimization may be necessary depending on the specific substrates used.

Reaction Principle

The coupling of a carboxylic acid with an amine to form an amide bond is not a spontaneous process and requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[1]

Since the starting material is a hydrochloride salt, a non-nucleophilic base must be added to the reaction mixture to neutralize the salt and liberate the free amine, which can then act as a nucleophile.

The general reaction scheme is as follows:

Reaction Scheme cluster_2 Product RCOOH R-COOH (Carboxylic Acid) Product Boc-NH-Cyclopentyl-NH-CO-R (Amide Product) plus1 + RCOOH->plus1 AmineHCl Boc-NH-Cyclopentyl-NH2.HCl (this compound) AmineHCl->plus1 CouplingReagent Coupling Reagent (e.g., EDC/NHS, HATU) Base Base (e.g., DIPEA, TEA) reaction_arrow Coupling Reagent, Base Solvent (e.g., DMF, DCM) plus1->reaction_arrow reaction_arrow->Product

Caption: General reaction scheme for the amide coupling.

Key Reaction Parameters

The success of the coupling reaction is dependent on several critical parameters, which are summarized in the table below. These are general recommendations, and optimal conditions should be determined experimentally for each specific substrate combination.

ParameterRecommended ConditionsNotes
Coupling Reagents EDC/NHS, HATU, HBTU, DIC/HOBtThe choice of coupling reagent can influence reaction time, yield, and the degree of side reactions like racemization.[] HATU and HBTU are often preferred for their efficiency and lower risk of racemization.[3]
Solvent Anhydrous DMF, DCM, or THFDMF is a common choice due to its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the activated carboxylic acid intermediate.[4]
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA)A non-nucleophilic base is crucial to neutralize the hydrochloride salt of the amine and to scavenge any acidic byproducts formed during the reaction.[5] Typically, 2-3 equivalents are used.
Stoichiometry 1.0 - 1.2 equivalents of amine per 1.0 equivalent of carboxylic acidA slight excess of the amine can help ensure complete consumption of the carboxylic acid.
Temperature 0 °C to Room Temperature (20-25 °C)Reactions are often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[4]
Reaction Time 2 to 24 hoursReaction progress should be monitored by an appropriate analytical method such as TLC or LC-MS.[4]
Atmosphere Inert atmosphere (Nitrogen or Argon)Recommended to prevent moisture from entering the reaction.[4]

Experimental Protocols

The following are generalized protocols for the coupling of this compound with a generic carboxylic acid.

Protocol 1: EDC/NHS Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate, which then reacts with the amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • NHS (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and NHS (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the solution. Stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start dissolve_acid_nhs dissolve_acid_nhs start->dissolve_acid_nhs Dissolve Carboxylic Acid and NHS in DMF end End process process io io decision decision cool_to_0c cool_to_0c dissolve_acid_nhs->cool_to_0c Cool to 0 °C add_edc add_edc cool_to_0c->add_edc Add EDC·HCl preactivate preactivate add_edc->preactivate Stir 30 min at 0 °C (Pre-activation) prepare_amine prepare_amine preactivate->prepare_amine Prepare Amine Solution (Amine.HCl + DIPEA in DMF) add_amine add_amine prepare_amine->add_amine Add Amine Solution to Activated Acid warm_and_stir warm_and_stir add_amine->warm_and_stir Warm to RT, Stir 12-18h monitor_reaction monitor_reaction warm_and_stir->monitor_reaction Monitor by TLC/LC-MS decision_complete Reaction Complete? monitor_reaction->decision_complete decision_complete->warm_and_stir No workup Workup: Dilute with EtOAc, Wash with H2O, NaHCO3, Brine decision_complete->workup Yes dry_and_concentrate dry_and_concentrate workup->dry_and_concentrate Dry over Na2SO4, Filter, Concentrate purify purify dry_and_concentrate->purify Purify by Chromatography purify->end

Caption: Experimental workflow for EDC/NHS coupling.

Protocol 2: HATU Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir the solution at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.0 eq).

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, follow the workup and purification procedure described in Protocol 1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, consider increasing temperature slightly, or try a different coupling reagent (e.g., HATU if EDC/NHS was used).
Hydrolysis of activated intermediateEnsure all reagents and solvents are anhydrous.
Side Product Formation Racemization of chiral carboxylic acidsAdd a racemization suppressant like HOBt if using a carbodiimide reagent. Consider using a reagent known for low racemization, such as HATU.[3]
Di-acylation of the product after Boc deprotectionEnsure the reaction is not run under acidic conditions that could cleave the Boc group.
Difficult Purification Byproducts from coupling reagentsFor EDC couplings, the urea byproduct can sometimes be difficult to remove. Ensure thorough aqueous washes.

Data Presentation

Coupling ReagentTypical Reaction TimeExpected Yield Range
EDC/NHS12 - 24 hours60 - 90%
HATU2 - 6 hours75 - 95%
DIC/HOBt12 - 18 hours65 - 85%

Disclaimer: The provided protocols and data are intended as a general guide. The optimal reaction conditions, including stoichiometry, temperature, and reaction time, may vary depending on the specific substrates and should be determined experimentally.

References

Application Notes and Protocols for the Diastereoselective Synthesis of 3-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diastereoselective synthesis of 3-aminocyclopentanecarboxylic acid derivatives, which are valuable building blocks in medicinal chemistry and drug development. The constrained cyclic structure of these amino acids makes them important components for creating novel therapeutic agents. This document outlines two distinct and effective methods for achieving high stereoselectivity: an enantioselective synthesis via alkylidene carbene C-H insertion and a stereoselective synthesis through the ring-opening of a bicyclic aziridine.

Method 1: Enantioselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via Alkylidene Carbene 1,5-C-H Insertion

This method facilitates the creation of a chiral quaternary center through a key C-H insertion reaction, providing a direct route to the (1S,3R) stereoisomer. The synthesis begins with the preparation of a ketone cyclization precursor from Garner's aldehyde, which then undergoes a diastereoselective cyclization.

Summary of Key Quantitative Data
StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Wittig Homologation α,β-Unsaturated EsterHighN/AN/A
Catalytic Hydrogenation Saturated EsterHighN/AN/A
C-H Insertion Cyclopentene Intermediate62-69>95:5High
Functional Group Manipulation (1S,3R)-ACPD->95:5High
Experimental Protocol

Step 1: Synthesis of the Ketone Cyclization Precursor

  • Wittig Homologation: The synthesis commences with the Wittig homologation of Garner's aldehyde to yield the corresponding α,β-unsaturated ester. This reaction is typically carried out in high yield.

  • Catalytic Hydrogenation: The resulting unsaturated ester is then subjected to catalytic hydrogenation to afford the saturated ester, also in high yield.

  • Further Functionalization: Subsequent standard functional group manipulations are performed to yield the ketone precursor required for the key cyclization step.

Step 2: Alkylidene Carbene 1,5-C-H Insertion

  • To a solution of the ketone precursor in anhydrous tetrahydrofuran (THF) at -78 °C, add 1.2 equivalents of lithio(trimethylsilyl)diazomethane.

  • Stir the reaction mixture at this temperature for the time specified in the source literature to allow for the formation of the alkylidenecarbene and subsequent C-H insertion.

  • The reaction results in the formation of the cyclopentene-containing C-H insertion product.

  • Quench the reaction and purify the product using column chromatography to yield the desired cyclopentene intermediate. This step proceeds with high enantiomeric excess.[1]

Step 3: Final Product Synthesis

  • The cyclopentene intermediate is then carried forward through a series of functional group manipulations to yield the final (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[1]

Reaction Workflow

G cluster_0 Precursor Synthesis cluster_1 Key Cyclization cluster_2 Final Product Formation Garner's Aldehyde Garner's Aldehyde Unsaturated Ester Unsaturated Ester Garner's Aldehyde->Unsaturated Ester Wittig Homologation Saturated Ester Saturated Ester Unsaturated Ester->Saturated Ester Catalytic Hydrogenation Ketone Precursor Ketone Precursor Saturated Ester->Ketone Precursor Functionalization Cyclopentene Intermediate Cyclopentene Intermediate Ketone Precursor->Cyclopentene Intermediate Alkylidene Carbene 1,5-C-H Insertion (1S,3R)-ACPD (1S,3R)-ACPD Cyclopentene Intermediate->(1S,3R)-ACPD Functional Group Manipulation

Caption: Workflow for the enantioselective synthesis of (1S,3R)-ACPD.

Method 2: Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives via Aziridine Ring-Opening

This synthetic route provides access to 3-substituted trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives. The key step involves the regioselective ring-opening of a bicyclic aziridine with various nucleophiles, which introduces functionality at the 3-position trans to the 2-amino group.[2][3]

Summary of Key Quantitative Data
NucleophileProductYield (%)
Various Nucleophiles 3-Substituted ACPC PrecursorModerate to Good
Experimental Protocol

Step 1: Preparation of 2-Benzyloxymethyl-6-azabicyclo[3.1.0]hexane

  • The starting bicyclic aziridine, 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, is synthesized from a suitable cyclopentene precursor through a multi-step sequence typically involving epoxidation followed by aziridination.

Step 2: Nucleophilic Ring-Opening of the Aziridine

  • Dissolve the bicyclic aziridine in an appropriate solvent.

  • Add the selected nucleophile to the reaction mixture. The choice of nucleophile will determine the substituent at the 3-position.

  • The reaction is carried out under conditions that promote the regioselective attack of the nucleophile at the C3 position of the aziridine, leading to the opening of the three-membered ring.[2][3]

  • This ring-opening occurs in a stereoselective manner, yielding the ACPC precursor with the newly introduced functional group at the 3-position, trans to the 2-amino group.[2][3]

  • Purify the resulting 3-substituted ACPC precursor using appropriate chromatographic techniques.

Step 3: Conversion to the Final Amino Acid Derivative

  • The precursor is then subjected to further transformations, such as deprotection and hydrolysis, to yield the final 3-substituted 2-aminocyclopentanecarboxylic acid derivative.

Reaction Pathway

G Bicyclic Aziridine 2-Benzyloxymethyl-6- azabicyclo[3.1.0]hexane ACPC Precursor 3-Substituted ACPC Precursor (trans-diastereomer) Bicyclic Aziridine->ACPC Precursor Regioselective Ring-Opening Nucleophile Nucleophile Nucleophile->ACPC Precursor Final Product 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivative ACPC Precursor->Final Product Deprotection/ Hydrolysis

Caption: Synthesis of 3-substituted ACPC derivatives via aziridine ring-opening.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The procedures outlined below are designed for scalability and reproducibility, addressing the needs of drug development and manufacturing.

Introduction

tert-Butyl (3-aminocyclopentyl)carbamate and its hydrochloride salt are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a primary amine and a Boc-protected amine on a cyclopentyl scaffold makes it a versatile synthon for introducing constrained diamine pharmacophores. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for selective functionalization of the two amine groups.[1][2] This document details a reliable and scalable synthetic route starting from cyclopentane-1,3-diamine, followed by purification and characterization protocols.

Synthetic Strategy

The overall synthetic strategy involves two main steps:

  • Selective Mono-Boc Protection: The selective protection of one of the two amino groups of a diamine is a critical step.[3][4][5] This is achieved by reacting cyclopentane-1,3-diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection and minimize the formation of the di-Boc byproduct, the reaction is performed by first protonating one of the amino groups to render it less nucleophilic.[3][5]

  • Hydrochloride Salt Formation: The resulting mono-Boc protected diamine is then converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is typically achieved by treating the free base with hydrochloric acid in a suitable solvent.[1]

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
cis/trans-Cyclopentane-1,3-diamine≥98%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeCommercially Available
Methanol (anhydrous)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Hydrochloric Acid (concentrated, 37%)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Sodium Sulfate (anhydrous)Granular, ≥99%Commercially Available
Glass-lined Reactor (with overhead stirring, temperature control, and inert gas inlet)--
Filtration Equipment (e.g., Nutsche filter-dryer)--
Vacuum Oven--
Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate

This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[3][5]

Procedure:

  • Reactor Setup: Charge a clean, dry, glass-lined reactor with anhydrous methanol (5 L per mole of diamine) under a nitrogen atmosphere.

  • Diamine Addition: Add cis/trans-cyclopentane-1,3-diamine (1.0 eq) to the reactor and stir until fully dissolved.

  • Controlled Protonation: Cool the solution to 0-5 °C. Prepare a solution of concentrated hydrochloric acid (1.0 eq) in methanol and add it dropwise to the diamine solution, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the mono-hydrochloride salt.

  • Boc Protection: In a separate vessel, dissolve di-tert-butyl dicarbonate (1.0 eq) in methanol. Add this solution dropwise to the reactor over 1-2 hours, again maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting diamine is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water to the residue and wash with diethyl ether to remove any unreacted Boc₂O and di-Boc protected diamine.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product into dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-aminocyclopentyl)carbamate as an oil or a low-melting solid.

Expected Yield: 65-85%

Synthesis of this compound

Procedure:

  • Dissolution: Dissolve the crude tert-butyl (3-aminocyclopentyl)carbamate from the previous step in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate in the reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2).

  • Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: >95% (from the free base)

Data Presentation

ParameterSpecification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98%
Molecular Formula C₁₀H₂₁ClN₂O₂
Molecular Weight 236.74 g/mol
Melting Point To be determined
Solubility Soluble in water and methanol

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in the initial mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Hydrochloride Salt Formation Diamine Cyclopentane-1,3-diamine Mono_HCl Diamine Mono-HCl Salt Diamine->Mono_HCl  + HCl HCl (1 eq) in Methanol HCl->Mono_HCl Reaction Reaction (0°C to RT, 12-18h) Mono_HCl->Reaction  + Boc2O Boc₂O (1 eq) in Methanol Boc2O->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Free_Base tert-Butyl (3-aminocyclopentyl)carbamate Workup->Free_Base Free_Base_2 tert-Butyl (3-aminocyclopentyl)carbamate Crystallization Crystallization (0-5°C) Free_Base_2->Crystallization  + HCl_ether HCl in Ether HCl_ether->Crystallization Filtration Filtration & Drying Crystallization->Filtration Final_Product tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride Filtration->Final_Product

Caption: Synthetic workflow for the large-scale production of the target compound.

Logical_Relationship Start Starting Material: Cyclopentane-1,3-diamine Mono_Protection Key Transformation: Selective Mono-Boc Protection Start->Mono_Protection Rationale Rationale: Differentiate Reactivity of Amino Groups Mono_Protection->Rationale Salt_Formation Final Step: Hydrochloride Salt Formation Mono_Protection->Salt_Formation Benefit Benefit: Improved Stability & Handling Salt_Formation->Benefit End_Product Final Product: tert-Butyl (3-aminocyclopentyl)carbamate HCl Salt_Formation->End_Product

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols: Protecting Group Strategy for Polyfunctional Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyfunctional cyclopentane derivatives are key structural motifs in a vast array of biologically active molecules, including prostaglandins, carbocyclic nucleosides like Carbovir, and antiviral drugs such as Oseltamivir.[1][2][3] The stereocontrolled synthesis of these complex molecules presents a significant challenge due to the presence of multiple reactive functional groups, such as hydroxyls, amines, and carbonyls, often in close proximity on the cyclopentane ring. A well-designed protecting group strategy is therefore paramount to achieving successful synthetic outcomes.

This document provides a detailed guide to selecting and implementing protecting group strategies for the synthesis of polyfunctional cyclopentane derivatives. It covers common protecting groups for various functionalities, principles of orthogonal protection, and detailed experimental protocols for their application and removal. The information presented here is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of these important compounds.

Protecting Groups for Common Functionalities on Cyclopentane Rings

The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal.[4][5] For polyfunctional cyclopentane derivatives, where multiple protecting groups may be required, an orthogonal strategy is often necessary. This approach allows for the selective deprotection of one group in the presence of others, enabling sequential modification of the molecule.[5][6]

Protection of Hydroxyl Groups

Hydroxyl groups are among the most common functionalities in cyclopentane-containing natural products and pharmaceuticals. Their protection is crucial to prevent unwanted side reactions during oxidation, reduction, or nucleophilic additions at other sites.

Common protecting groups for hydroxyls include silyl ethers, acetals, and benzyl ethers. The selection of a specific protecting group often depends on the steric environment of the hydroxyl group and the required stability.

Table 1: Common Protecting Groups for Hydroxyl Groups on Cyclopentane Derivatives

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsYield (%)Reference
tert-Butyldimethylsilyl etherTBSTBS-Cl, Imidazole, DMF, 50 °C, 17 hTBAF, THF, rt, 18 h>95[7]
Methoxymethyl etherMOMMOM-Cl, DIPEA, NaI, DCM, 0 °C to 25 °C, 16 hDCM/TFA (15:1), 25 °C, 12 h92[1]
Benzyl etherBnBnBr, NaH, THF, 0 °C to rtH₂, Pd/C, MeOH or EtOHHigh[4]
Acetal (from a 1,2-diol)-Ethylene glycol, p-TsOH, Toluene, refluxAqueous acid (e.g., HCl in THF/H₂O)High[8]
Protection of Amino Groups

The nucleophilic and basic nature of amino groups necessitates their protection in many synthetic steps. Carbamates are the most common class of protecting groups for amines.

Table 2: Common Protecting Groups for Amino Groups on Cyclopentane Derivatives

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsYield (%)Reference
tert-ButoxycarbonylBocBoc₂O, NaHCO₃, THF/H₂O, rtTFA in DCM or HCl in Dioxane>90[9][10]
BenzyloxycarbonylCbzCbz-Cl, NaHCO₃, THF/H₂O, 0 °C, 20 hH₂, Pd/C, MeOH, 60 °C, 40 h90[11]
Protection of Carbonyl Groups

Ketones and aldehydes on a cyclopentane ring are often protected as acetals or thioacetals to prevent their reaction with nucleophiles or reducing agents.[12][13]

Table 3: Common Protecting Groups for Carbonyl Groups on Cyclopentane Derivatives

Protecting GroupProtection ConditionsDeprotection ConditionsYield (%)Reference
1,3-Dioxolane (from ethylene glycol)Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)Aqueous acid (e.g., HCl in THF/H₂O)High[8]
1,3-Dithiolane (from ethane-1,2-dithiol)Ethane-1,2-dithiol, BF₃·OEt₂, DCM, 0 °C to rtHgCl₂, CaCO₃, CH₃CN/H₂OHigh[13]

Orthogonal Protecting Group Strategy

In the synthesis of complex polyfunctional cyclopentane derivatives, the use of an orthogonal protecting group strategy is often essential.[5][6] This strategy allows for the selective removal of one protecting group without affecting others, enabling the stepwise modification of different functional groups within the same molecule.

A classic example of an orthogonal set is the combination of a Boc group (acid-labile), a Cbz group (hydrogenolysis-labile), and a TBS ether (fluoride-labile).

Orthogonal_Strategy Start Polyfunctional Cyclopentane (e.g., Amino-diol) Protect_All Protect all functional groups (e.g., Boc for amine, TBS for diol) Start->Protect_All Selective_Deprotection_1 Selective Deprotection of one -OH (e.g., using steric hindrance) Protect_All->Selective_Deprotection_1 Modification_1 Modification of free -OH (e.g., Oxidation, Alkylation) Selective_Deprotection_1->Modification_1 Selective_Deprotection_2 Selective Deprotection of -NH2 (e.g., TFA for Boc) Modification_1->Selective_Deprotection_2 Modification_2 Modification of free -NH2 (e.g., Acylation) Selective_Deprotection_2->Modification_2 Final_Deprotection Global Deprotection (e.g., TBAF for TBS) Modification_2->Final_Deprotection Target_Molecule Target Molecule Final_Deprotection->Target_Molecule

Caption: A logical workflow for an orthogonal protecting group strategy.

Case Study: Protecting Group Strategy in the Synthesis of Oseltamivir (Tamiflu®)

The synthesis of the antiviral drug Oseltamivir provides an excellent real-world example of a sophisticated protecting group strategy applied to a polyfunctional cyclopentane derivative. Various total syntheses have been reported, each employing a unique approach to manage the multiple functional groups.[14][15]

One common strategy involves the protection of the diol as a pentylidene acetal, followed by a series of transformations on the other parts of the molecule. The amino group is often introduced as an azide and later reduced and acylated. The final steps typically involve the deprotection of the acetal under acidic conditions.

Oseltamivir_Synthesis Shikimic_Acid (-)-Shikimic Acid Diol, Carboxylic Acid, Alkene Esterification_Protection Protected Shikimate Diol protected as Acetal, Ester Shikimic_Acid->Esterification_Protection 1. Esterification 2. Acetal Protection Mesylation Mesylate Intermediate Acetal, Ester, Mesylate Esterification_Protection->Mesylation Mesylation Epoxidation Epoxide Intermediate Acetal, Ester, Epoxide Mesylation->Epoxidation Base Azide_Opening Azido Alcohol Acetal, Ester, Azide, Hydroxyl Epoxidation->Azide_Opening NaN3 Amine_Formation Protected Amine Acetal, Ester, Acetamide, Hydroxyl Azide_Opening->Amine_Formation 1. Reduction (e.g., H2/Pd-C) 2. Acetylation Etherification Ether Intermediate Acetal, Ester, Acetamide, Pentyloxy Amine_Formation->Etherification Introduction of 3-pentyloxy group Deprotection Oseltamivir Diol, Ester, Acetamide, Pentyloxy Etherification->Deprotection Acidic Deprotection

Caption: Simplified protecting group strategy in Oseltamivir synthesis.

Experimental Protocols

The following are detailed protocols for the introduction and removal of common protecting groups on cyclopentane derivatives. These protocols are based on literature procedures and may require optimization for specific substrates.

Protocol for tert-Butyldimethylsilyl (TBS) Protection of a Cyclopentanol

This protocol describes the protection of a hydroxyl group on a cyclopentane ring as a TBS ether.

Materials:

  • Cyclopentanol derivative

  • tert-Butyldimethylchlorosilane (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the cyclopentanol derivative (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq) and TBS-Cl (3.0 eq) at room temperature.[7]

  • Stir the mixture at 50 °C for 17 hours.

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol for the Deprotection of a TBS Ether on a Cyclopentane Ring

This protocol describes the removal of a TBS protecting group.

Materials:

  • TBS-protected cyclopentanol derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the TBS-protected cyclopentanol (1.0 eq) in anhydrous THF, add TBAF solution (1.0 M in THF, 1.1 eq) at room temperature.[7]

  • Stir the mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol for tert-Butoxycarbonyl (Boc) Protection of an Aminocyclopentane

This protocol describes the protection of an amino group on a cyclopentane ring as a Boc carbamate.

Materials:

  • Aminocyclopentane derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aminocyclopentane derivative (1.0 eq) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 eq) and Boc₂O (1.5 eq).[10]

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Protocol for the Deprotection of a Boc-Protected Aminocyclopentane

This protocol describes the removal of a Boc protecting group using trifluoroacetic acid.

Materials:

  • Boc-protected aminocyclopentane derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected aminocyclopentane (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the deprotected amine.

Protocol for Acetal Protection of a Cyclopentanone

This protocol describes the protection of a ketone on a cyclopentane ring as a 1,3-dioxolane.

Materials:

  • Cyclopentanone derivative

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cyclopentanone derivative (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation.

Protocol for the Deprotection of an Acetal on a Cyclopentane Ring

This protocol describes the removal of an acetal protecting group.

Materials:

  • Acetal-protected cyclopentanone derivative

  • Hydrochloric acid (e.g., 3M aqueous solution)

  • Tetrahydrofuran (THF) or Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected cyclopentanone (1.0 eq) in THF or acetone.

  • Add a 3M aqueous HCl solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the deprotected ketone by flash column chromatography if necessary.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol P_Start Substrate + Solvent P_Reagents Add Protecting Reagent + Base/Catalyst P_Start->P_Reagents P_Reaction Stir under specified conditions (Temperature, Time) P_Reagents->P_Reaction P_Workup Aqueous Workup (Quench, Extract, Wash, Dry) P_Reaction->P_Workup P_Purification Purification (Chromatography/Distillation) P_Workup->P_Purification P_Product Protected Product P_Purification->P_Product D_Start Protected Substrate + Solvent D_Reagent Add Deprotecting Reagent D_Start->D_Reagent D_Reaction Stir under specified conditions (Temperature, Time) D_Reagent->D_Reaction D_Workup Aqueous Workup (Neutralize, Extract, Wash, Dry) D_Reaction->D_Workup D_Purification Purification (Chromatography) D_Workup->D_Purification D_Product Deprotected Product D_Purification->D_Product

Caption: General experimental workflows for protection and deprotection.

References

Cyclopentylamine Scaffolds: Versatile Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The cyclopentylamine moiety, a five-membered carbocyclic ring bearing an amino group, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents allow for the fine-tuning of physicochemical and pharmacological properties of drug candidates. This document provides an in-depth overview of the applications of cyclopentylamine scaffolds in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications of Cyclopentylamine Scaffolds

Cyclopentylamine derivatives have demonstrated significant potential across a range of therapeutic targets, including cancer, metabolic disorders, and inflammatory diseases.

Anticancer Activity

Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects were determined using the MTS assay.[1][2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the metabolic activity of various cancer cell lines after 72 hours of treatment with different concentrations of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. A value of 100% indicates no reduction in cell viability.

CompoundSubstitution at C5Caco-2 (Colon)PANC-1 (Pancreatic)U-118 MG (Glioma)MDA-MB-231 (Breast)SK-MEL-30 (Melanoma)
3a -CH₃> 20 µM> 500 µM> 500 µM> 200 µM> 200 µM
3b -CH₂CH₃> 20 µM> 500 µM> 500 µM> 200 µM> 200 µM
3c -(CH₂)₂CH₃> 200 µM> 500 µM> 500 µM> 200 µM> 200 µM
3d -CH(CH₃)₂> 20 µM> 500 µM> 500 µM> 200 µM> 200 µM
3e -C(CH₃)₂> 10 µM> 500 µM> 500 µM> 200 µM> 200 µM
3f -C₆H₅> 200 µM> 500 µM> 500 µM> 200 µM> 200 µM
3g -C₆H₄-p-Br> 200 µM> 500 µM> 500 µM> 200 µM> 200 µM
3h Spiro-cyclohexane> 200 µM> 500 µM> 500 µM> 200 µM> 200 µM
3i Spiro-cyclobutane> 20 µM> 500 µM> 500 µM> 200 µM> 200 µM

Note: For many compounds, significant growth inhibition was only observed at concentrations above the tested range, indicating modest potency against these specific cell lines under the assay conditions.[3]

Enzyme Inhibition: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The same series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has shown potent inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic syndrome and obesity.[1]

Quantitative Data: 11β-HSD1 Inhibition

CompoundSubstitution at C5% Inhibition at 10 µMIC₅₀ (µM)
3a -CH₃10.94> 10
3b -CH₂CH₃21.33> 10
3c -(CH₂)₂CH₃69.250.85
3d -CH(CH₃)₂85.080.46
3e -C(CH₃)₂63.631.15
3f -C₆H₅54.383.55
3g -C₆H₄-p-Br89.650.18
3h Spiro-cyclohexane90.000.07
3i Spiro-cyclobutane77.131.55
Carbenoxolone (Control) -91.000.08
Chemokine Receptor Antagonism: CCR2

Cyclopentylamine-based structures have been developed as antagonists for the C-C chemokine receptor type 2 (CCR2), a key mediator of inflammatory cell recruitment.[4]

Quantitative Data: CCR2 Antagonism

CompoundTargetKᵢ (nM)Residence Time (min)
22a CCR23.6135
Agrochemical Applications

Cyclopentylamine is a crucial intermediate in the synthesis of the fungicide Pencycuron, which is effective against diseases caused by Rhizoctonia solani.

Experimental Protocols

Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives[1]

Three primary methods are employed for the synthesis of these derivatives, depending on the desired substituent at the C5 position of the thiazolone ring.

Procedure A: For unbranched alkyl substituents (3a-3c)

  • Dissolve N-cyclopentylthiourea (1 mmol) and the appropriate 2-bromoalkanoate (1.1 mmol) in chloroform.

  • Stir the mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

  • Collect the precipitated product by filtration.

  • Wash the product with chloroform to yield the hydrobromide salt of the desired compound.

Procedure B: For branched alkyl substituents (3d-3e)

  • Prepare a solution of sodium methoxide by dissolving sodium (2 mmol) in anhydrous methanol (8 mL).

  • Add N-cyclopentylthiourea (2 mmol) and the corresponding 2-bromo ester (2.2 mmol) to the sodium methoxide solution.

  • Reflux the mixture for 7-14 days.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the resulting oily residue in water (20 mL) and neutralize with HCl to pH 7-8.

  • Extract the aqueous layer with chloroform (4 x 20 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the product by crystallization from diethyl ether.

Procedure C: For aromatic and spirocyclic substituents (3f-3i)

  • Combine N-cyclopentylthiourea (1 mmol), the appropriate 2-bromo ester (1.1 mmol), and N,N-diisopropylethylamine (DIPEA) (1.1 mmol) in a microwave reactor vessel.

  • Heat the mixture at 150-160 °C under microwave irradiation for the requisite time.

  • After cooling, purify the crude product directly by column chromatography.

MTS Assay for Anticancer Activity[1]
  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37 °C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Synthesis of Pencycuron
  • In a suitable reaction vessel, combine 4-chlorobenzylamine and cyclopentylamine.

  • Under controlled temperature and solvent conditions, add phenyl isocyanate to the mixture.

  • Allow the condensation reaction to proceed to completion.

  • Isolate and purify the resulting product, N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N′-phenylurea (Pencycuron).

Signaling Pathways and Experimental Workflows

11β-HSD1 Signaling Pathway in Metabolic Syndrome

G cluster_Inhibitor Pharmacological Intervention CyclopentylamineDeriv Cyclopentylamine-based 11β-HSD1 Inhibitor HSD11B1 HSD11B1 CyclopentylamineDeriv->HSD11B1 Inhibits

Caption: 11β-HSD1 signaling in metabolic syndrome.

CCR2 Signaling in Monocyte Chemotaxis

G cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane (Monocyte) cluster_Intracellular Intracellular Space cluster_Inhibitor Pharmacological Intervention CCL2 CCL2 (Chemokine) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein (αβγ) CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis PKC->Chemotaxis CyclopentylamineAntagonist Cyclopentylamine-based CCR2 Antagonist CyclopentylamineAntagonist->CCR2 Blocks Binding

Caption: CCR2 signaling in monocyte chemotaxis.

Experimental Workflow: Synthesis and Evaluation of Cyclopentylamine Derivatives

G Start Starting Materials (N-cyclopentylthiourea, 2-bromo esters) Synthesis Synthesis (Procedures A, B, or C) Start->Synthesis Purification Purification (Filtration, Crystallization, or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BiologicalScreening Biological Screening Characterization->BiologicalScreening Anticancer Anticancer Assays (e.g., MTS) BiologicalScreening->Anticancer Enzyme Enzyme Inhibition Assays (e.g., 11β-HSD1) BiologicalScreening->Enzyme Receptor Receptor Binding Assays (e.g., CCR2) BiologicalScreening->Receptor DataAnalysis Data Analysis (IC₅₀, Kᵢ determination) Anticancer->DataAnalysis Enzyme->DataAnalysis Receptor->DataAnalysis

Caption: Workflow for synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical selective mono-Boc protection of 1,3-cyclopentanediamine and the subsequent hydrochloride salt formation.

Problem 1: Low Yield of the Desired Mono-Boc Product

Possible Cause Solution
Formation of Di-Boc Protected Byproduct: The primary side reaction is the protection of both amino groups, leading to the formation of di-tert-butyl cyclopentane-1,3-diyldicarbamate.[1][2]Employ Selective Mono-Protection Strategies: - Mono-protonation: Before adding di-tert-butyl dicarbonate ((Boc)₂O), treat the diamine with one equivalent of an acid like hydrochloric acid (HCl). This protonates one amino group, rendering it unreactive.[1][3][4] - In-situ HCl Generation: Use reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol to generate one equivalent of HCl in the reaction mixture.[3]
Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.Optimize Reaction Conditions: - Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration, as some protocols may require overnight stirring.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC). - Catalyst: For some substrates, the use of a catalyst like iodine may be beneficial.[1]
Suboptimal Reagent Stoichiometry: An excess of (Boc)₂O can significantly increase the formation of the di-Boc byproduct.[2]Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) or a very slight excess of (Boc)₂O relative to the diamine.[2]

Problem 2: Difficulty in Purifying the Mono-Boc Protected Product

Possible Cause Solution
Similar Polarity of Products: The mono-Boc product, di-Boc byproduct, and unreacted diamine can have similar polarities, making chromatographic separation challenging.[1]Utilize Acid-Base Extraction: This is a critical purification step. 1. Acidify the reaction mixture (e.g., with HCl). The unreacted diamine and the mono-Boc product (which is still basic) will be protonated and partition into the aqueous layer. The neutral di-Boc byproduct can be removed by extraction with an organic solvent like diethyl ether.[1][3] 2. Basify the aqueous layer (e.g., with NaOH). This deprotonates the desired mono-Boc product and any remaining unreacted diamine, allowing them to be extracted into an organic solvent (e.g., dichloromethane).[1][3]
Product Instability on Silica Gel: The Boc group is acid-labile and can be partially cleaved on standard silica gel.Choose Appropriate Chromatography Conditions: - Solvent System: Use a neutral or slightly basic solvent system for column chromatography. - Stationary Phase: Consider using basic alumina as an alternative to silica gel.[1]

Problem 3: Issues with Hydrochloride Salt Formation

Possible Cause Solution
Incomplete Salt Formation: The free base may not have fully converted to the hydrochloride salt.Ensure Stoichiometric or Slight Excess of HCl: Use a calculated amount of HCl (e.g., as a solution in dioxane or methanol) to ensure complete protonation of the remaining free amine.[5]
Product is an Oil or Gummy Solid: The hydrochloride salt may not crystallize readily.Optimize Crystallization Conditions: - Solvent Selection: Use a solvent system where the hydrochloride salt has low solubility, such as diethyl ether or a mixture of methanol and diethyl ether, to induce precipitation. - Trituration: If an oil is obtained, triturate it with a non-polar solvent to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of tert-Butyl (3-aminocyclopentyl)carbamate?

A1: The most common side reaction is the formation of the di-Boc protected byproduct, di-tert-butyl cyclopentane-1,3-diyldicarbamate, where both amino groups of the starting diamine are protected by a Boc group.[1][2]

Q2: How can I selectively protect only one amino group in cyclopentane-1,3-diamine?

A2: The most effective method is to differentiate the two amino groups by monoprotonation. By adding one equivalent of a strong acid like HCl, one amine group is converted to its ammonium salt, which is not nucleophilic and will not react with (Boc)₂O. The remaining free amine can then be selectively protected.[1][3][4]

Q3: What is the role of Me₃SiCl in the mono-Boc protection?

A3: Chlorotrimethylsilane (Me₃SiCl) reacts with a protic solvent like methanol to generate hydrogen chloride (HCl) in situ. This allows for a more controlled addition of one equivalent of HCl to the reaction mixture for the monoprotonation of the diamine.[3]

Q4: Can I use column chromatography to purify the Boc-protected product?

A4: Yes, column chromatography on silica gel is a common purification method. However, since the Boc group is sensitive to acid, care should be taken to use a neutral or slightly basic eluent system. Basic alumina can also be used as the stationary phase.[1]

Q5: What are the best conditions for forming the final hydrochloride salt?

A5: The hydrochloride salt is typically formed by treating a solution of the purified tert-Butyl (3-aminocyclopentyl)carbamate free base with a solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane or HCl in methanol.[5] The product often precipitates and can be collected by filtration.

Experimental Protocols

Key Experiment: Selective Mono-Boc Protection of Cyclopentane-1,3-diamine

This protocol is a representative method based on the principle of mono-hydrochlorination.[3]

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentane-1,3-diamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere.

  • Mono-hydrochlorination: Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection: Add water (approximately 1 mL per mmol of diamine) followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add water and wash with diethyl ether to remove the di-Boc byproduct.

    • Adjust the pH of the aqueous layer to >12 with a 2M NaOH solution.

    • Extract the mono-Boc protected product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Visualizations

Synthesis_Pathway Start Cyclopentane-1,3-diamine Mono_HCl Mono-hydrochloride Salt Start->Mono_HCl + 1 eq. HCl Di_Boc Di-Boc Byproduct Start->Di_Boc + >1 eq. (Boc)₂O (Side Reaction) Boc_Product tert-Butyl (3-aminocyclopentyl)carbamate Mono_HCl->Boc_Product + (Boc)₂O Final_Product tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride Boc_Product->Final_Product + HCl

Caption: Main reaction pathway and a key side reaction.

Troubleshooting_Workflow Start Low Yield of Mono-Boc Product? Check_DiBoc Check for Di-Boc Byproduct (TLC, LC-MS) Start->Check_DiBoc Yes Purification_Issue Difficulty in Purification? Start->Purification_Issue No, but... DiBoc_Present Di-Boc Detected Check_DiBoc->DiBoc_Present Use_Mono_HCL Implement Mono-protonation Strategy (e.g., add 1 eq. HCl) DiBoc_Present->Use_Mono_HCL Yes Check_SM Check for Unreacted Starting Material DiBoc_Present->Check_SM No SM_Present Starting Material Detected Check_SM->SM_Present Optimize_Conditions Increase Reaction Time/ Temperature, Check Reagents SM_Present->Optimize_Conditions Yes Acid_Base_Extraction Perform Acid-Base Extraction Purification_Issue->Acid_Base_Extraction Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of Aminocyclopentyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminocyclopentyl carbamate derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of aminocyclopentyl carbamate derivatives?

A1: The primary impurities typically include:

  • Stereoisomers: Diastereomers (cis/trans isomers) and enantiomers are common impurities arising from the synthetic route.

  • Unreacted Starting Materials: Residual aminocyclopentanol starting material or Boc-anhydride (for Boc-carbamates) may be present.

  • Side-Products: Byproducts from the carbamate formation reaction or from the deprotection step (e.g., t-butyl adducts on nucleophilic sites) can be present.[1]

  • Residual Solvents: Solvents used in the reaction or work-up may be retained in the final product.

Q2: Which analytical techniques are recommended for assessing the purity of aminocyclopentyl carbamate derivatives?

A2: A combination of techniques is often necessary for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric excess (ee) and diastereomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are commonly used.

  • Gas Chromatography (GC): Can be used to assess purity, especially for more volatile derivatives. A derivatization step may be necessary to increase volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.

Q3: What are the key differences between chiral HPLC and Supercritical Fluid Chromatography (SFC) for the purification of aminocyclopentyl carbamate enantiomers?

A3: Both chiral HPLC and SFC are powerful techniques for enantiomeric separation. SFC is increasingly favored in pharmaceutical settings for chiral purifications due to several advantages over HPLC, including faster separations, reduced consumption of organic solvents, and quicker fraction dry-down times.[2][3][4][5] However, chiral HPLC is a very robust and widely accessible technique.[3]

Troubleshooting Guides

Recrystallization Issues

Q4: My Boc-protected aminocyclopentyl carbamate derivative is an oil and will not crystallize. What should I do?

A4: Oily products are a common issue. Here is a systematic approach to induce crystallization:

  • Ensure Complete Solvent Removal: Residual solvent from the work-up is a frequent cause of oiling. Dry the product thoroughly under high vacuum.

  • Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether). This can help to wash away impurities and induce crystallization.

  • Seeding: If a small amount of crystalline material is available, add a seed crystal to the oil to initiate crystallization.

  • Solvent/Anti-Solvent Recrystallization: If the above methods fail, proceed with a solvent/anti-solvent recrystallization as detailed in the experimental protocols section.

G start Product is an oil step1 Dry thoroughly under high vacuum start->step1 q1 Is residual solvent present? step1->q1 step2 Try trituration with a non-polar solvent (e.g., hexane) q1->step2 Yes q1->step2 No q2 Does it solidify? step2->q2 step3 Attempt to seed with a known crystal q2->step3 No end_success Solid Product q2->end_success Yes q3 Does it crystallize? step3->q3 step4 Perform solvent/anti-solvent recrystallization q3->step4 No q3->end_success Yes step4->end_success end_fail Consider alternative purification (e.g., chromatography)

Q5: My yield is very low after recrystallization. How can I improve it?

A5: Low yields in recrystallization can be addressed by:

  • Minimizing the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to dissolve your product completely. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Slowing Down the Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Checking the Filtrate: After filtration, concentrate the mother liquor to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure.

Chromatography Issues

Q6: My aminocyclopentyl carbamate derivative is streaking/tailing on the silica gel column. What is the cause and how can I fix it?

A6: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and separation.

  • Solution 1: Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel.

  • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina or amine-functionalized silica gel.

  • Solution 3: Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography with an appropriate mobile phase may provide better results.

Q7: I am struggling to separate the cis and trans diastereomers of my substituted aminocyclopentyl carbamate. What should I try?

A7: Separating diastereomers can be challenging due to their similar physical properties.

  • Chromatography Optimization:

    • Column Choice: High-resolution HPLC or SFC is generally more effective than column chromatography for separating closely related isomers.

    • Stationary Phase: Test different stationary phases. For HPLC, a C18 column or a more specialized phase might provide the necessary selectivity.

    • Mobile Phase: Systematically vary the mobile phase composition. Small changes in solvent polarity can have a significant impact on resolution.

  • Recrystallization: If there is a sufficient difference in the solubility of the diastereomers, fractional crystallization can be an effective and scalable purification method. Experiment with different solvent systems.

Q8: I am not getting good resolution between the enantiomers of my aminocyclopentyl carbamate derivative using chiral HPLC. What parameters can I adjust?

A8: Achieving good chiral separation often requires careful method development.

  • Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.

  • Mobile Phase Optimization:

    • Solvent Composition: Vary the ratio of the non-polar and polar components of your mobile phase (e.g., hexane/isopropanol).

    • Alcohol Modifier: Try different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can significantly influence chiral recognition.

    • Additives: For basic compounds like amines, adding a small amount of a basic additive such as diethylamine (DEA) is often crucial to improve peak shape and resolution.

  • Temperature: Lowering the column temperature can sometimes enhance the enantioselectivity of the separation.

G start Start: Chiral Separation Needed screen_cols Screen multiple chiral stationary phases (CSPs) start->screen_cols q_sep Is separation observed? screen_cols->q_sep optimize_mp Optimize mobile phase: - Solvent ratio - Alcohol modifier - Additives (e.g., DEA) q_sep->optimize_mp Yes end_fail Try alternative technique (e.g., SFC or derivatization) q_sep->end_fail No q_res Is resolution sufficient (Rs > 1.5)? optimize_mp->q_res optimize_temp_flow Optimize temperature and flow rate q_res->optimize_temp_flow No end_success Validated Method q_res->end_success Yes optimize_temp_flow->q_res

Data Presentation

The following tables summarize typical yields and purity levels that can be expected for the purification of aminocyclopentyl carbamate derivatives using various methods, as well as a hypothetical comparison of chiral HPLC and SFC for enantiomeric separation.

Table 1: Summary of Purification Yields and Purity

Purification MethodCompound TypeSolvent System/ConditionsTypical Yield (%)Typical Purity (%)Reference
Column ChromatographyOptically pure intermediaten-hexane/ethyl acetate43%>97% (ee)Patent CN112574046A
Recrystallization(1R,3S)-3-amino-1-cyclopentanol hydrochlorideNot specified58.2%>99.5% (optical)Patent CN111018725A
Selective CrystallizationPrimary amines from reaction mixturesIsooctane/CO₂up to 94%>99%ResearchGate Article (2025)

Table 2: Hypothetical Comparison of Chiral HPLC and SFC for Enantioseparation

ParameterChiral HPLCChiral SFC
Stationary Phase Polysaccharide-based (e.g., Chiralpak® series)Polysaccharide-based (e.g., Chiralpak® series)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10) + 0.1% DEACO₂/Methanol (e.g., 80:20) + 0.1% DEA
Typical Flow Rate 1.0 mL/min3.0 mL/min
Typical Run Time 15 - 30 min5 - 10 min
Solvent Consumption HighLow (primarily CO₂)
Fraction Dry-down SlowerFaster

Experimental Protocols

Protocol 1: Column Chromatography of a Boc-Protected Aminocyclopentanol Derivative

This protocol is adapted from a procedure for purifying an optically pure intermediate in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in n-hexane.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of a Boc-Protected Aminocyclopentyl Carbamate

This is a general protocol for the recrystallization of a Boc-protected amino derivative from a solvent/anti-solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a "good" solvent (a solvent in which the compound is soluble, e.g., ethyl acetate or isopropanol) with gentle heating.

  • Addition of Anti-Solvent: Once the product is fully dissolved, slowly add a "poor" solvent (a solvent in which the compound is insoluble, e.g., hexane or diethyl ether) dropwise at an elevated temperature until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Overcoming solubility issues of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue: The compound is not dissolving in my chosen solvent.

1. Initial Assessment:

  • Question: What is the intended application and desired concentration?

  • Rationale: The choice of solvent and the required concentration are critical factors. For reactions, a solvent that dissolves reactants but does not interfere with the reaction chemistry is needed. For analytical purposes, complete dissolution at a specific concentration is paramount.

2. Solvent Selection:

  • Recommendation: Start with polar protic solvents. Due to the presence of the hydrochloride salt and the carbamate group, the compound is expected to have better solubility in solvents capable of hydrogen bonding and solvating ions.

  • Visual Workflow:

G start Start: Solubility Issue solvent_choice Select Initial Solvent start->solvent_choice polar_protic Try Polar Protic Solvents (e.g., Water, Methanol, Ethanol) solvent_choice->polar_protic Recommended polar_aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) solvent_choice->polar_aprotic Alternative nonpolar Avoid Nonpolar Solvents (e.g., Hexane, Toluene) solvent_choice->nonpolar Not Recommended not_dissolved Compound Does Not Dissolve polar_protic->not_dissolved polar_aprotic->not_dissolved dissolved Compound Dissolves success Success: Solution Prepared dissolved->success heating Apply Gentle Heating (e.g., 30-40°C) not_dissolved->heating heating->dissolved Yes sonication Use Sonication heating->sonication No sonication->dissolved Yes ph_adjustment Adjust pH (for aqueous solutions) sonication->ph_adjustment No base_addition Add a weak base to neutralize HCl salt ph_adjustment->base_addition base_addition->dissolved Yes fail Consult Further Resources base_addition->fail No

Preventing racemization during synthesis with chiral aminocyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during syntheses involving chiral aminocyclopentanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization when working with chiral aminocyclopentanes?

Racemization in syntheses involving chiral aminocyclopentanes often occurs at stereocenters adjacent to activating groups, such as carbonyls or nitro groups. The primary mechanisms include:

  • Enolate/Enol Formation: Protons alpha to a carbonyl group are acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.

  • Iminium Ion Formation: The amino group can react with carbonyls to form a transient iminium ion, which can lead to epimerization at an adjacent stereocenter.

  • Harsh Reaction Conditions: Elevated temperatures, strong acids, or strong bases can provide the energy or the chemical environment to facilitate the cleavage and reformation of bonds at the stereocenter, leading to a loss of enantiomeric purity.

Q2: I'm observing a significant loss of enantiomeric excess (ee) in my N-acylation reaction. What could be going wrong?

Loss of ee during N-acylation of a chiral aminocyclopentane is often unexpected but can occur under certain conditions. Here are some potential causes and solutions:

  • Reagent Quality: Ensure the acylating agent (e.g., acid chloride, anhydride) is free from acidic impurities (like HCl) that could catalyze racemization. Consider using a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to scavenge any generated acid.

  • Reaction Temperature: While N-acylations are often rapid, running the reaction at the lowest possible temperature can help minimize potential side reactions, including racemization. Start at 0 °C or even lower if the reaction kinetics allow.

  • Solvent Choice: The choice of solvent can influence the stability of intermediates. Aprotic solvents are generally preferred.

  • Workup Procedure: A harsh aqueous workup with strong acids or bases can lead to racemization. Use buffered solutions or mild quenching agents.

Q3: How can I choose the right conditions to prevent racemization during a base-mediated reaction on a cyclopentane ring bearing a chiral amino substituent?

Selecting the right base and reaction conditions is critical. The key is to use conditions that favor the desired reaction kinetically over the racemization pathway.

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Lithium diisopropylamide (LDA) is a common choice for forming kinetic enolates. For reactions sensitive to strong bases, consider milder options like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to disfavor the equilibrium that can lead to racemization.

  • Addition Order: The order in which reagents are added can be important. Often, it is best to form the reactive intermediate (like an enolate) at low temperature and then add the electrophile.

Troubleshooting Guides

Problem: Unexpected loss of enantiomeric purity detected by chiral HPLC post-reaction.

This troubleshooting guide will help you identify the source of racemization and find a solution.

Troubleshooting Workflow for Racemization

G start Racemization Detected check_starting_material 1. Verify ee of Starting Material start->check_starting_material check_analytical_method 2. Validate Chiral Analytical Method check_starting_material->check_analytical_method ee is OK investigate_reaction 3. Investigate Reaction Conditions check_analytical_method->investigate_reaction Method is Valid investigate_workup 4. Investigate Workup & Purification investigate_reaction->investigate_workup modify_conditions Modify Reaction Conditions investigate_reaction->modify_conditions modify_workup Modify Workup/Purification investigate_workup->modify_workup solution Problem Solved modify_conditions->solution modify_workup->solution

Caption: A logical workflow for troubleshooting unexpected racemization.

  • Verify Starting Material Purity: Before optimizing the reaction, confirm the enantiomeric excess of your starting chiral aminocyclopentane. It's possible the material was not as pure as assumed.

  • Validate Analytical Method: Ensure your chiral HPLC or GC method is robust and well-validated. Check for potential on-column racemization by analyzing a sample of known ee under the same conditions.

  • Investigate Reaction Conditions:

    • Temperature: Was the temperature controlled carefully? Run the reaction at a lower temperature.

    • Base/Acid: Is the base or acid too strong or used in excess? Consider a weaker or more sterically hindered base/acid.

    • Reaction Time: Did the reaction run for an unnecessarily long time? Monitor the reaction and quench it as soon as it is complete.

  • Investigate Workup and Purification:

    • Quenching: Avoid quenching with strong acids or bases. Use a buffered solution or a mild reagent like saturated ammonium chloride.

    • Purification: Silica gel can be acidic and may cause racemization of sensitive compounds. Consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative purification method like chromatography on alumina.

Data Presentation

The choice of base can significantly impact the preservation of stereochemical integrity. The following table summarizes the effect of different bases on the enantiomeric excess of a product in a hypothetical alpha-alkylation of a ketone derived from a chiral aminocyclopentane.

BaseTemperature (°C)Enantiomeric Excess (ee%)
Potassium tert-butoxide (t-BuOK)065%
Sodium Hydride (NaH)2570%
Triethylamine (TEA)2592%
N,N-diisopropylethylamine (DIPEA)2595%
Lithium diisopropylamide (LDA)-78>99%

This data is representative and illustrates a general trend. Actual results will vary depending on the specific substrate and reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during N-Acylation

This protocol describes the acylation of a chiral aminocyclopentane using conditions designed to preserve stereochemical integrity.

  • Preparation: Dry all glassware thoroughly. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve the chiral aminocyclopentane (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (1.2 eq.) in a dry, aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).

  • Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for amines or amides (e.g., a Daicel Chiralcel OD-H or Chiralpak AD-H column).

  • Method Development:

    • Start with a standard mobile phase, such as 90:10 hexane:isopropanol, at a flow rate of 1 mL/min.

    • Inject a small volume (e.g., 10 µL) of the racemic standard to determine the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomer peaks (adjusting the percentage of the polar modifier, e.g., isopropanol).

  • Analysis: Once a good separation is achieved, inject your sample and integrate the peak areas for both enantiomers.

  • Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively).

Visualizations

Potential Racemization Mechanism via Enolization

G cluster_main Racemization at α-Carbon to a Carbonyl R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) R_Enantiomer->Enolate + Base - H+ Enolate->R_Enantiomer + H+ S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H+

Caption: Mechanism of racemization through a planar enolate intermediate.

Decision Tree for Selecting Reaction Conditions

G start Need to perform a reaction on a chiral aminocyclopentane derivative is_alpha_to_carbonyl Is the reaction at a stereocenter alpha to a carbonyl? start->is_alpha_to_carbonyl mild_conditions Use Mild Conditions (e.g., Room Temp, TEA) is_alpha_to_carbonyl->mild_conditions No is_base_sensitive Is the substrate sensitive to strong bases? is_alpha_to_carbonyl->is_base_sensitive Yes low_temp_conditions Use Low Temperature (-78°C) & Kinetic Base (LDA) is_base_sensitive->low_temp_conditions No is_base_sensitive->mild_conditions Yes

Identification of impurities in tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can be broadly categorized as process-related impurities and degradation products.

  • Process-Related Impurities: These can arise from the synthetic route and may include:

    • Starting Materials: Unreacted precursors such as (1R,3S)-3-aminocyclopentanol or protected derivatives.

    • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

    • By-products: Stereoisomers (e.g., cis-isomers), products of over-alkylation, or side-products from the Boc-protection step.[1]

    • Reagents: Residual reagents used in the synthesis, such as di-tert-butyl dicarbonate (Boc anhydride) or acids/bases.

  • Degradation Products: These can form during storage or handling and may include:

    • Hydrolysis Product: Cleavage of the tert-butyl carbamate group under acidic conditions to yield 3-aminocyclopentylamine.[2][3]

    • Thermal Degradation Products: The Boc group is susceptible to thermal degradation, especially at temperatures above 85-90°C.[2]

Q2: How can I identify unknown peaks in my HPLC chromatogram?

A2: Identifying unknown peaks requires a systematic approach:

  • Review the Synthesis: Understand the synthetic route used to prepare the material to anticipate potential process-related impurities.

  • Stress Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products and observe their retention times.[2][4][5]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS) to obtain the molecular weight of the impurity. This is a powerful tool for preliminary identification.[4]

  • High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS can provide the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate its full structure.[6][7]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of the compound, it is recommended to store it in a well-sealed container, protected from light and moisture, at controlled room temperature. Avoid exposure to high temperatures and acidic environments to prevent degradation of the Boc protecting group.[2]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new or different column. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Ensure the column is fully equilibrated with the mobile phase before injection.
Ghost Peaks - Carryover from previous injections. - Contaminated mobile phase or system.- Run blank injections with a strong solvent to clean the injector and column. - Prepare fresh mobile phase.
Co-elution of Impurities - Insufficient chromatographic resolution.- Optimize the mobile phase gradient, pH, or organic modifier. - Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Adjust the flow rate or temperature.
Impurity Identification Challenges
Problem Potential Cause Troubleshooting Steps
Unable to Identify an Impurity by MS - Impurity is not ionizable. - Impurity is present at a very low concentration.- Try a different ionization source (e.g., APCI instead of ESI). - Use a more sensitive detector or enrich the sample for the impurity. - Consider alternative detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[8]
NMR Spectrum is Complex or Uninterpretable - Sample contains a mixture of impurities. - Low concentration of the isolated impurity.- Further purify the isolated impurity using preparative HPLC. - Use a higher field NMR spectrometer for better resolution and sensitivity.
Degradation Occurs During Sample Preparation - Sample is unstable in the chosen solvent or at room temperature.- Prepare samples immediately before analysis. - Use a mobile phase-like diluent. - Keep samples cool in the autosampler.

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

  • Instrumentation: HPLC with a UV detector or Photodiode Array (PDA) detector.[2][4]

  • Chromatographic Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used to determine the absolute purity of the compound without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Experimental Parameters:

Parameter Setting
Solvent Deuterated Methanol (CD3OD) or Deuterated Water (D2O)
Internal Standard Maleic acid or another certified reference material with a known purity and non-overlapping signals.
Pulse Program A calibrated 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and standard.
Number of Scans Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.
  • Calculation: The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.

Visualizations

Impurity Identification Workflow

G Figure 1. General workflow for the identification of unknown impurities. A Unknown Peak in HPLC B LC-MS Analysis A->B C Molecular Weight Determination B->C D High-Resolution MS C->D F Preparative HPLC Isolation C->F E Elemental Composition D->E H Structure Elucidation E->H G NMR Spectroscopy F->G G->H I Impurity Identified H->I

Caption: General workflow for the identification of unknown impurities.

Potential Impurity Formation Pathways

G Figure 2. Potential pathways for the formation of key impurities. cluster_synthesis Synthesis cluster_degradation Degradation A Starting Materials (e.g., 3-aminocyclopentanol) B Boc Protection A->B G Isomeric Impurities A->G Stereoisomers C tert-Butyl (3-aminocyclopentyl)carbamate B->C F Di-Boc Protected Impurity B->F Side Reaction D Salt Formation (HCl) C->D E Final Product D->E H Acid Hydrolysis E->H I Thermal Stress E->I J 3-Aminocyclopentylamine H->J I->J

References

Technical Support Center: Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the critical selective mono-Boc protection of 1,3-diaminocyclopentane and the subsequent hydrochloride salt formation.

Issue 1: Low Yield of Mono-Boc Protected Product

Potential Cause Suggested Solution
Formation of Di-Boc Protected Byproduct The primary challenge in protecting symmetrical diamines is often the formation of the di-protected product.[1] To favor mono-protection, utilize a "one-pot" protocol involving the selective deactivation of one amino group through mono-protonation before introducing the Boc-anhydride.[1][2][3][4]
Unreacted Starting Material Incomplete reaction can result from insufficient Boc-anhydride or suboptimal reaction conditions. Ensure precise stoichiometry (1 equivalent of diamine, 1 equivalent of acid, and 1 equivalent of Boc-anhydride).[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
Suboptimal Reaction Conditions The reaction temperature and solvent can significantly impact the outcome. Conduct the initial protonation at a low temperature (0 °C) and allow the reaction with Boc-anhydride to proceed at room temperature.[2][5] Anhydrous methanol is a commonly used solvent for this procedure.[1][2]

Issue 2: Difficulty in Product Purification

Potential Cause Suggested Solution
Co-elution of Mono- and Di-Boc Products The similar polarities of the mono- and di-protected products can make chromatographic separation challenging.[2] The one-pot mono-protonation method is designed to minimize the formation of the di-Boc product, simplifying purification.[1]
Removal of Unreacted Diamine The basic nature of the unreacted diamine allows for a straightforward acid-base extraction. After the reaction, a wash with a dilute acid solution can help remove the unreacted starting material.[3]
Product Isolation as the Hydrochloride Salt The final product is a hydrochloride salt. After Boc protection and workup to isolate the free amine, dissolve the purified product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treat with a solution of HCl in an organic solvent (e.g., HCl in dioxane or diethyl ether) to precipitate the hydrochloride salt.[6][7]

Issue 3: Inconsistent Results and Scalability

Potential Cause Suggested Solution
Inaccurate Stoichiometry of Reagents Precise measurement of the diamine, acid, and Boc-anhydride is crucial for reproducibility.[1][5] For larger scale reactions, ensure efficient stirring and temperature control.
Source of HCl The use of anhydrous HCl gas can be cumbersome and difficult to control.[2] An effective alternative is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][2] This allows for more precise control over the amount of acid added.
Moisture in Reaction The presence of water can interfere with the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for selective mono-Boc protection of 1,3-diaminocyclopentane?

A1: A highly effective and widely used "one-pot" protocol involves the selective deactivation of one amino group through mono-protonation with one equivalent of acid.[1][3] This renders one amine group non-nucleophilic, allowing the remaining free amine to react selectively with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product in high yield.[1]

Q2: What are the common side products in this synthesis, and how can I minimize them?

A2: The most common side product is the di-Boc protected diamine.[1] Its formation can be minimized by using the mono-protonation strategy. Another potential side reaction is the alkylation of the amine by the tert-butyl cation formed during any unintended deprotection, though this is more of a concern during the deprotection step under acidic conditions.[6][8]

Q3: Which acid should I use for the mono-protonation step?

A3: While anhydrous HCl gas can be used, a more convenient and controllable method is the in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[1][2] Trifluoroacetic acid (TFA) has also been used in some cases.[5]

Q4: How do I convert the final mono-Boc protected amine to its hydrochloride salt?

A4: After purification of the mono-Boc protected free amine, dissolve it in an appropriate organic solvent such as diethyl ether or ethyl acetate. Then, add a solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise until precipitation is complete. The resulting solid can then be isolated by filtration.[6][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This will allow you to track the consumption of the starting material and the formation of the mono- and di-protected products.

Data Presentation

Table 1: Reported Yields for Mono-Boc Protection of Various Diamines using the Mono-protonation Method.

DiamineYield of Mono-Boc ProductReference
Ethylenediamine87%[5]
Acyclic Symmetric Diamines65-87%[3]
Cyclic Diamine (1e)80%[3]
Piperazine70-80%[5]
Chiral Cyclohexane-1,2-diamine66%[2]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminocyclopentane

This protocol is adapted from established methods for the mono-Boc protection of other diamines.[1][2]

  • Mono-protonation: In a round-bottom flask under an inert atmosphere, dissolve 1,3-diaminocyclopentane (1.0 equiv.) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.) dropwise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv.) in anhydrous methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and adjust the pH to >12 with a NaOH solution (e.g., 2 M).

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude mono-Boc protected product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the purified tert-butyl (3-aminocyclopentyl)carbamate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final hydrochloride salt.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway 1,3-Diaminocyclopentane 1,3-Diaminocyclopentane Mono-protonated Diamine Mono-protonated Diamine 1,3-Diaminocyclopentane->Mono-protonated Diamine 1. Me3SiCl/MeOH Mono-Boc Protected Diamine Mono-Boc Protected Diamine Mono-protonated Diamine->Mono-Boc Protected Diamine 2. (Boc)2O tert-Butyl (3-aminocyclopentyl)carbamate HCl tert-Butyl (3-aminocyclopentyl)carbamate HCl Mono-Boc Protected Diamine->tert-Butyl (3-aminocyclopentyl)carbamate HCl 3. HCl Solution

Caption: Synthetic workflow for tert-Butyl (3-aminocyclopentyl)carbamate HCl.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Mono-Boc Product Di_Boc Di-Boc Formation Low_Yield->Di_Boc Unreacted_SM Unreacted Starting Material Low_Yield->Unreacted_SM Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Mono_Protonation Use Mono-protonation Strategy Di_Boc->Mono_Protonation Check_Stoichiometry Verify Stoichiometry & Monitor Reaction Unreacted_SM->Check_Stoichiometry Optimize_Conditions Optimize Temp. & Solvent Suboptimal_Conditions->Optimize_Conditions

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Boc Deprotection of Aminocyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Boc deprotection of aminocyclopentanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the Boc deprotection of aminocyclopentanes?

A1: The primary cause of side product formation during acid-catalyzed Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2] This carbocation is a potent electrophile that can be trapped by nucleophiles present in the reaction mixture, including the solvent, the deprotected amine product, or other functional groups on the aminocyclopentane scaffold, leading to undesired byproducts.[3]

Q2: What are common side products observed during the Boc deprotection of aminocyclopentanes?

A2: Common side products include:

  • N-tert-butylation: The deprotected aminocyclopentane can be alkylated by the tert-butyl cation.

  • C-tert-butylation: If the aminocyclopentane ring contains electron-rich aromatic substituents, these can undergo Friedel-Crafts alkylation.

  • Intramolecular cyclization/rearrangement: The carbocation intermediate or the deprotected amine can potentially undergo intramolecular reactions, especially in complex, functionalized aminocyclopentane systems.[1][4]

  • Solvent adducts: Nucleophilic solvents can be alkylated by the tert-butyl cation.

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[2] They are more reactive towards the carbocation than the substrate or product, thus preventing the formation of alkylated side products.[2]

Q4: Which scavengers are recommended for the Boc deprotection of aminocyclopentanes?

A4: The choice of scavenger depends on the functional groups present on the aminocyclopentane. Common scavengers include:

  • Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are effective carbocation scavengers.[2]

  • Water: Can act as a scavenger, but its concentration needs to be controlled.

  • Thioanisole: Useful if the aminocyclopentane contains sulfur-containing functional groups that are susceptible to oxidation or alkylation.[2]

  • Anisole: A common scavenger for protecting electron-rich aromatic rings from alkylation.

A popular general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]

Q5: When should I consider using milder deprotection conditions?

A5: Milder deprotection conditions are recommended when the aminocyclopentane derivative contains other acid-sensitive functional groups (e.g., esters, acetals) or is prone to racemization.[5][6] Alternatives to strong acids like TFA include using 4M HCl in dioxane or other Lewis acids.[3][7]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

  • Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.

  • Possible Causes:

    • Insufficient Acid Strength or Concentration: The acid may be old, have absorbed moisture, or the concentration may be too low for the specific substrate.[2]

    • Short Reaction Time or Low Temperature: The reaction may not have reached completion.[2]

    • Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions for deprotection.[2]

  • Solutions:

    • Use fresh, high-purity acid. Increase the acid concentration (e.g., from 20% TFA in DCM to 50% or neat TFA).

    • Increase the reaction time and monitor the progress by TLC or LC-MS. Gentle heating may be applied, but with caution, as it can also increase side product formation.

    • Switch to a stronger acid system, such as 4M HCl in dioxane.[7]

Issue 2: Formation of Side Products

  • Symptom: Observation of unexpected peaks in HPLC/LC-MS or spots on TLC plate after deprotection.

  • Possible Cause: Alkylation of the aminocyclopentane or other nucleophiles by the tert-butyl cation.[2]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger should be guided by the nature of the functional groups on the aminocyclopentane.

Data Presentation

Table 1: Comparison of Common Scavenger Cocktails for Boc Deprotection

Scavenger Cocktail (v/v/v)Target Functional GroupsKey Advantages
95% TFA / 2.5% H₂O / 2.5% TISGeneral purposeEffective for most substrates, TIS is a highly efficient carbocation scavenger.[2]
95% TFA / 5% ThioanisoleSubstrates with sulfur-containing groups (e.g., methionine analogues)Prevents S-alkylation and can suppress oxidation.[2]
95% TFA / 5% AnisoleSubstrates with electron-rich aromatic rings (e.g., tyrosine analogues)Protects aromatic rings from tert-butylation.
90% TFA / 5% H₂O / 5% EDTSubstrates with cysteine-like functionalitiesEDT is an effective scavenger for protecting thiol groups.

Note: The effectiveness of each scavenger cocktail can vary depending on the specific substrate and reaction conditions.

Table 2: Illustrative Scavenger Efficiency in Preventing Side Product Formation

The following data, adapted from peptide chemistry literature, illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing substrate. This serves as a useful proxy for understanding scavenger efficiency.

Scavenger Cocktail (v/v/v)% Desired Product% S-tert-butylated Side Product
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT>95%<5%

Data is illustrative and based on literature reports for peptide deprotection.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of an Aminocyclopentane using TFA with a Scavenger

  • Preparation: Dissolve the Boc-protected aminocyclopentane in a suitable solvent (e.g., dichloromethane, DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 5-10 equivalents of triisopropylsilane (TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can be purified by precipitation from cold diethyl ether, followed by filtration, or by column chromatography.[3]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

  • Preparation: Dissolve the Boc-protected aminocyclopentane in a minimal amount of a suitable solvent or use it directly.

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the aminocyclopentane hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a solvent like diethyl ether.[7]

Visualizations

Boc_Deprotection_Pathway Boc_Amine Boc-Protected Aminocyclopentane Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ (TFA) Deprotected_Amine Deprotected Aminocyclopentane Protonated_Boc->Deprotected_Amine tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Side_Products Side Products (e.g., N-alkylation) tBu_Cation->Side_Products Reacts with Nucleophiles Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Traps

Caption: Boc deprotection pathway and the role of scavengers.

Troubleshooting_Workflow Start Boc Deprotection of Aminocyclopentane Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Complete Reaction Complete Check_Completion->Complete Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Check for Side Products Complete->Check_Side_Products Increase_Time_Temp Increase Reaction Time/Temperature Incomplete->Increase_Time_Temp Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Change_Acid Use Stronger Acid (e.g., HCl/dioxane) Incomplete->Change_Acid Increase_Time_Temp->Check_Completion Increase_Acid->Check_Completion Change_Acid->Check_Completion No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes Workup Proceed to Work-up and Purification No_Side_Products->Workup Add_Scavenger Add Scavenger (TIS, Anisole, etc.) Side_Products_Present->Add_Scavenger Add_Scavenger->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: LC-MS Analysis of Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring tert-butyloxycarbonyl (Boc) deprotection reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of Boc deprotection reactions.

ProblemPotential CauseSuggested Solution
Incomplete Deprotection: Significant amount of Boc-protected starting material remains.Insufficient Acid/Reaction Time: The acidic conditions are not strong enough or the reaction has not proceeded long enough for complete cleavage. The rate of Boc cleavage can have a second-order dependence on acid concentration.[1][2][3]- Increase the reaction time and continue to monitor by LC-MS.[4] - Increase the acid concentration (e.g., from 20% to 50% TFA in DCM).[2] - Consider gentle warming (e.g., to 40°C), but be aware this may increase side reactions.[1][4]
Steric Hindrance: The Boc-protected amine is in a sterically hindered environment, slowing down the reaction.[1][4]- Increase reaction time and/or temperature.[4] - Switch to a stronger acid system, such as 4M HCl in dioxane.[1][2]
Reagent Degradation: The acid (e.g., TFA) has degraded due to improper storage.[1]- Use fresh trifluoroacetic acid (TFA) or other acidic reagents.[1]
Unexpected Byproducts: Peaks corresponding to undesired species are observed in the LC-MS chromatogram.tert-Butylation: The reactive tert-butyl cation generated during deprotection alkylates nucleophilic functional groups (e.g., on methionine or cysteine residues).[2][4]- Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[2][4]
Trifluoroacetylation: The deprotected amine is acylated by the trifluoroacetic acid (TFA) reagent.[2]- This is more likely with excess TFA. Ensure appropriate stoichiometry. If the TFA salt is not desired, perform a basic work-up to obtain the free amine.[1]
No/Low Product Signal in MS: The expected deprotected product is not observed or shows a very weak signal in the mass spectrum.In-Source Decay: The Boc group is labile and can fragment within the ion source of the mass spectrometer, leading to observation of the deprotected ion even in the starting material.[5] This can complicate interpretation.- Analyze the starting material by LC-MS to see if in-source decay is occurring. - Optimize MS source conditions (e.g., use a softer ionization method if available).
Formation of Salt: The deprotected amine forms a salt with the acid (e.g., TFA), which may have erratic ionization in the ESI source.[6]- Neutralize a small aliquot of the reaction mixture before injection to analyze the free amine.[6]
Adduct Formation: The analyte may be forming adducts with salts (e.g., Na+, K+) or mobile phase additives (e.g., formic acid).[6][7]- Check for masses corresponding to [M+Na]+, [M+K]+, or [M+HCOOH+H]+. - Use high-purity solvents and new glassware to minimize salt contamination.[7]

Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my Boc deprotection reaction using LC-MS?

A2: Reaction progress can be effectively monitored by tracking the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[8] A mass difference of -100.12 amu confirms the removal of the Boc group.[9] It is recommended to take aliquots from the reaction at various time points for analysis.[10]

Q2: What are the most common side reactions during Boc deprotection and how can I avoid them?

A2: The most common side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation intermediate formed during the reaction.[2][4] This is particularly problematic for amino acid residues like methionine and cysteine.[4] To prevent this, scavengers like triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the electrophilic carbocation.[2][4]

Q3: Why is it recommended to use scavengers during Boc deprotection?

A3: Scavengers are used to "trap" the highly reactive tert-butyl cation that is generated when the Boc group is cleaved under acidic conditions.[2][4] By reacting with this cation, scavengers prevent it from causing unwanted side reactions, such as the alkylation of sensitive functional groups within your molecule, thus improving the purity of the final product.[2]

Q4: My Boc-protected starting material shows a peak for the deprotected product in the MS. What is happening?

A4: This phenomenon is likely due to "in-source decay" or "in-source fragmentation".[5] The Boc group is relatively labile and can be cleaved by the energy within the mass spectrometer's ion source, even before mass analysis. This can make it seem like the reaction has started when it hasn't. It's important to run a spectrum of your starting material to establish a baseline.

Q5: Can my HPLC mobile phase cause premature deprotection of my Boc-protected compound?

A5: Yes, if the mobile phase is sufficiently acidic (e.g., containing a low percentage of TFA) and the sample is exposed to it for an extended period, especially at elevated temperatures (e.g., during solvent evaporation), partial deprotection can occur.[11] It is advisable to use a lower temperature for evaporation and consider alternative acid modifiers like formic acid if this is a persistent issue.[11]

Data Presentation

Table 1: Example Time Course of a Boc Deprotection Reaction Monitored by LC-MS

The following table shows representative quantitative data for the deprotection of a model Boc-protected peptide using 50% TFA in Dichloromethane (DCM) at room temperature. Data was obtained by integrating the peak areas of the starting material (SM) and product (P) from the LC-MS chromatograms.

Time Point (minutes)% Starting Material (Boc-protected)% Product (Deprotected)Notes
0100%0%Before addition of acid.
522%78%Rapid initial conversion observed.[12]
155%95%Reaction nearing completion.
30<1%>99%Reaction complete.
600%100%Confirmed completion.[12]

Experimental Protocols

Protocol: Monitoring Boc Deprotection using TFA in DCM by LC-MS

This protocol outlines a general procedure for performing and monitoring a Boc deprotection reaction.

1. Reaction Setup:

  • Dissolve the Boc-protected substrate in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.[13]

  • If required, add a scavenger such as Triisopropylsilane (TIS) (e.g., 2.5-5% v/v).[4]

  • Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirred solution for a final concentration of 50% (v/v).[1][13]

  • Allow the reaction to warm to room temperature and stir.[4]

2. Reaction Monitoring:

  • At designated time points (e.g., t=0, 5, 15, 30, 60 min), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by diluting it into a larger volume of a solvent mixture suitable for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This stops the reaction and prepares the sample for injection.

3. LC-MS Analysis:

  • Liquid Chromatography (LC):

    • Column: Use a standard reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would be to start at a low percentage of B, then ramp up to a high percentage of B to elute both the more polar product and the less polar starting material.

    • Flow Rate: ~0.3-0.5 mL/min.

    • Detection: Monitor at 214 nm or 220 nm for peptides.[14]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typical for amines.[9]

    • Scan Range: Set a mass range that includes the molecular weights of both the Boc-protected starting material and the deprotected product.

    • Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of both the starting material and the product to determine their relative peak areas at each time point. The product will have a mass that is 100.12 Da less than the starting material.[9]

4. Work-up (upon completion):

  • Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[15]

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or perform a basic work-up.[4][10]

Visualizations

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Deprotection Reaction cluster_monitoring 3. LC-MS Monitoring cluster_workup 4. Work-up dissolve Dissolve Substrate in DCM cool Cool to 0°C dissolve->cool add_scavenger Add Scavenger (optional) cool->add_scavenger add_tfa Add TFA add_scavenger->add_tfa stir Stir at RT add_tfa->stir aliquot Take Aliquot at Time (t) stir->aliquot quench Quench & Dilute aliquot->quench inject Inject on LC-MS quench->inject analyze Analyze Data (SM vs. Product) inject->analyze analyze->stir Reaction Incomplete concentrate Concentrate in vacuo analyze->concentrate Reaction Complete purify Purify / Isolate Product concentrate->purify troubleshooting_workflow problem Problem Observed in LC-MS incomplete Incomplete Deprotection (High % SM) problem->incomplete byproducts Unexpected Byproducts problem->byproducts no_signal No/Low Product Signal problem->no_signal cause_acid Cause: Insufficient Acid/Time? incomplete->cause_acid cause_steric Cause: Steric Hindrance? incomplete->cause_steric cause_tbutyl Cause: t-Butylation? byproducts->cause_tbutyl cause_insource Cause: In-source Decay? no_signal->cause_insource cause_salt Cause: Salt Formation? no_signal->cause_salt sol_acid Solution: - Increase Time/Temp - Increase Acid Conc. cause_acid->sol_acid sol_steric Solution: - Use Stronger Acid (e.g., HCl/Dioxane) cause_steric->sol_steric sol_tbutyl Solution: Add Scavenger (e.g., TIS) cause_tbutyl->sol_tbutyl sol_insource Solution: - Check SM Spectrum - Optimize MS Source cause_insource->sol_insource sol_salt Solution: - Neutralize Aliquot - Check for Adducts cause_salt->sol_salt

References

Technical Support Center: Reaction Scale-up of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when scaling up the synthesis of tert-Butyl (3-aminocyclopentyl)carbamate?

A1: The primary challenge in scaling up this synthesis is achieving selective mono-Boc protection of the starting material, 1,3-diaminocyclopentane. A significant side reaction is the formation of the di-Boc protected byproduct, di-tert-butyl cyclopentane-1,3-diylbiscarbamate.[1][2] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-protected product.

Q2: What are the key safety concerns when handling di-tert-butyl dicarbonate ((Boc)₂O) on a large scale?

A2: Di-tert-butyl dicarbonate is a flammable solid with a low melting point and can be fatal if inhaled.[3] On a large scale, it's crucial to work in a well-ventilated area, away from heat and ignition sources, and use appropriate personal protective equipment (PPE), including respiratory protection.[4] Containers may build up pressure due to slow decomposition and should be handled with care.[3]

Q3: How does the choice of base influence the selectivity of the mono-Boc protection?

A3: The selection of a suitable base is critical for selective mono-Boc protection. Weaker, non-nucleophilic bases like sodium bicarbonate or triethylamine are preferred.[1] Stronger bases can deprotonate the initially formed mono-Boc product, increasing its nucleophilicity and promoting the formation of the di-Boc byproduct.[1]

Q4: What is the stability of the Boc protecting group under different conditions?

A4: The tert-butoxycarbonyl (Boc) protecting group is stable under most basic and nucleophilic conditions.[5] However, it is highly sensitive to acidic conditions and will be readily cleaved.[5][6] It can also be susceptible to thermal degradation at elevated temperatures, generally above 85-90°C.[6]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Boc Protected Product and Significant Di-Boc Formation

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry of (Boc)₂O Use 1.0 to 1.2 equivalents of (Boc)₂O relative to the diamine.[1]A large excess of the protecting agent significantly increases the likelihood of the di-Boc side product formation.[1]
Reaction Temperature Too High Conduct the reaction at a lower temperature, such as 0 °C to room temperature.[1]Di-Boc formation is often favored at higher temperatures. Lowering the temperature can improve selectivity.[1]
Base is Too Strong Use a weaker, non-nucleophilic base like sodium bicarbonate or triethylamine.[1]Strong bases can deprotonate the mono-Boc product, facilitating a second reaction with (Boc)₂O.[1]
Inefficient Mixing Ensure efficient stirring to maintain homogeneity, especially during the addition of (Boc)₂O.Poor mixing can lead to localized areas of high (Boc)₂O concentration, promoting di-protection.
Slow Reaction Rate If the reaction is slow with a weak base, consider using a catalytic amount of a more potent, but non-nucleophilic catalyst.This can help drive the desired reaction to completion without significantly increasing side reactions.
Issue 2: Difficulties in Purification and Isolation of the Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Emulsion during Work-up Add brine (saturated NaCl solution) to the aqueous layer during extraction to break up emulsions.[7]Increasing the ionic strength of the aqueous phase can help to separate the layers.
Co-elution of Product and Byproduct Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system is often effective.The di-Boc byproduct is significantly less polar than the mono-Boc product and the starting diamine is much more polar. A well-chosen gradient can effectively separate these compounds.
Product Precipitation during Work-up Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer. The free amine is basic and will be protonated and move to the aqueous layer at low pH.The solubility of the product can be highly dependent on the pH of the solution.
Residual (Boc)₂O in the Final Product During work-up, a wash with a dilute solution of a nucleophilic amine (e.g., aqueous ammonia or ethanolamine) can help to quench and remove unreacted (Boc)₂O.These amines will react with the excess (Boc)₂O to form water-soluble byproducts that can be easily removed.
Issue 3: Inconsistent Formation of the Hydrochloride Salt

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry of HCl Use a slight excess of a standardized solution of HCl in a suitable solvent (e.g., isopropanol, diethyl ether).Ensures complete protonation of the free amine to form the hydrochloride salt.
Product Oiling Out Instead of Crystallizing Try different solvents for the salt formation and crystallization. Consider anti-solvent addition to induce precipitation.The choice of solvent can significantly impact the crystallinity of the final salt.
Hygroscopic Nature of the Salt Dry the final product under vacuum at a slightly elevated temperature to remove residual water and solvent.The hydrochloride salt can be hygroscopic, and residual moisture can prevent the formation of a crystalline solid.

Experimental Protocols

General Procedure for Mono-Boc Protection of 3-Aminocyclopentylamine
  • Dissolution: Dissolve 3-aminocyclopentylamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a reaction vessel equipped with a stirrer and a dropping funnel.[8]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[8]

  • Addition of (Boc)₂O: Cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in the same solvent dropwise to the stirred solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours after the addition is complete.[8]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified tert-Butyl (3-aminocyclopentyl)carbamate in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Acidification: To the stirred solution, add a standardized solution of HCl in the chosen solvent (e.g., 2M HCl in isopropanol) dropwise until the pH is acidic (check with pH paper). A slight excess of HCl is typically used.

  • Crystallization: Stir the mixture at room temperature. The hydrochloride salt should precipitate. If not, cooling the mixture or adding an anti-solvent (e.g., heptane) may induce crystallization.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Visualizations

Reaction_Pathway Diamine 3-Aminocyclopentylamine MonoBoc tert-Butyl (3-aminocyclopentyl)carbamate Diamine->MonoBoc + (Boc)₂O, Base Boc2O (Boc)₂O Base Base (e.g., TEA) DiBoc Di-tert-butyl cyclopentane-1,3-diylbiscarbamate MonoBoc->DiBoc + (Boc)₂O, Base (Side Reaction) Final_Product tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride MonoBoc->Final_Product + HCl HCl_reagent HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield of Mono-Boc Product Check_DiBoc High Di-Boc Formation? Start->Check_DiBoc Stoichiometry Check (Boc)₂O Stoichiometry (1.0-1.2 eq) Check_DiBoc->Stoichiometry Yes Incomplete_Reaction Incomplete Reaction? Check_DiBoc->Incomplete_Reaction No Temperature Lower Reaction Temperature (0°C - RT) Stoichiometry->Temperature Base_Choice Use Weaker Base (e.g., NaHCO₃, TEA) Temperature->Base_Choice Reaction_Time Increase Reaction Time Incomplete_Reaction->Reaction_Time Yes Catalyst Consider Catalyst Reaction_Time->Catalyst

Caption: Troubleshooting flowchart for low yield in mono-Boc protection.

References

Validation & Comparative

A Comparative Guide to Boc and Cbz Protecting Groups for Aminocyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the strategic selection of amine protecting groups is paramount to the success of complex molecular synthesies. Among the most prevalent choices are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This guide offers an objective comparison of their performance in the context of aminocyclopentane protection, supported by experimental data and detailed protocols.

Introduction to Boc and Cbz Protecting Groups

The Boc group is an acid-labile protecting group widely valued for its stability under a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1] Conversely, the Cbz group is known for its robustness and is typically cleaved via catalytic hydrogenolysis.[1] A key advantage in multi-step synthesis is the orthogonality of these two groups, meaning one can be selectively removed in the presence of the other.[1]

Chemical Properties and Stability

The stability of the protecting group is a critical factor in planning a synthetic route. The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, while the Cbz group is generally stable under both acidic and basic conditions, with some exceptions.[1] The primary lability of the Boc group is to strong acids, whereas the Cbz group is susceptible to catalytic hydrogenolysis and strong acids.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the protection and deprotection of aminocyclopentane with Boc and Cbz groups, based on established experimental protocols.

Table 1: Protection of Aminocyclopentane

Protecting GroupReagentReaction ConditionsTypical YieldReference
Boc Di-tert-butyl dicarbonate (Boc)₂OAmine, (Boc)₂O (1.6 eq), H₂O/MeOH/TEA (10:10:7), 55°C, 16h90-97%[2]
Cbz Benzyl chloroformate (Cbz-Cl)Amine (1 mmol), Cbz-Cl (1.05 mmol), H₂O (3 mL), rtHigh[3]

Table 2: Deprotection of Protected Aminocyclopentane

Protected AmineDeprotection MethodReagents and ConditionsTypical YieldReference
Boc-aminocyclopentane AcidolysisTFA/DCM or 4M HCl in dioxane, rt, 2-12hHigh[4]
Cbz-aminocyclopentane Catalytic HydrogenolysisH₂, 5% Pd/C, MeOH, 60°C, 40hHigh[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Boc Protection of Aminocyclopentane

This protocol is adapted from a general procedure for the Boc protection of amines.[2]

Materials:

  • Aminocyclopentane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized water

  • Methanol (MeOH)

  • Triethylamine (TEA)

Procedure:

  • Dissolve the aminocyclopentane in a 10:10:7 mixture of water, methanol, and triethylamine.

  • With stirring, slowly add 1.6 equivalents of solid di-tert-butyl dicarbonate. A small amount of methanol can be used to rinse the weighing container.

  • Heat the solution to 55°C and stir for 16 hours (overnight). A thick slurry may form due to the production of t-butanol.

  • After the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagent under high vacuum to yield the N-Boc-cyclopentylamine.[2]

Protocol 2: Cbz Protection of Aminocyclopentane

This protocol is based on a general and environmentally friendly method for the Cbz protection of amines in water.[3]

Materials:

  • Aminocyclopentane

  • Benzyl chloroformate (Cbz-Cl)

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a mixture of aminocyclopentane (1 mmol) and benzyl chloroformate (1.05 mmol), add 3 mL of distilled or tap water.

  • Stir the mixture at room temperature for the appropriate time, monitoring the reaction by thin-layer chromatography.

  • Upon completion, add 10 mL of water and extract the mixture with ethyl acetate (2 x 5 mL).

  • Concentrate the organic extract and purify the residue by column chromatography to obtain pure N-Cbz-cyclopentylamine.[3]

Protocol 3: Deprotection of Boc-aminocyclopentane

This is a standard procedure for the acidic removal of a Boc group.[4]

Materials:

  • N-Boc-cyclopentylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

Procedure:

  • Dissolve the N-Boc-cyclopentylamine in dichloromethane.

  • Add an excess of trifluoroacetic acid (or a 25% TFA/DCM solution) or 4M HCl in dioxane.

  • Stir the solution at room temperature for 2-12 hours.

  • Evaporation of the solvent under vacuum is typically sufficient to isolate the deprotected aminocyclopentane salt.[4]

Protocol 4: Deprotection of Cbz-aminocyclopentane

This protocol describes the standard hydrogenolysis procedure for Cbz deprotection.[5]

Materials:

  • N-Cbz-cyclopentylamine

  • Methanol (MeOH)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the N-Cbz-cyclopentylamine in methanol.

  • Add 5% Pd/C catalyst to the solution.

  • Stir the mixture under an atmosphere of hydrogen gas at 60°C for 40 hours.

  • After the reaction is complete, filter the catalyst through a pad of celite.

  • Concentrate the filtrate in vacuo to obtain the deprotected aminocyclopentane.[5]

Mandatory Visualizations

The following diagrams illustrate the reaction pathways and a decision-making workflow for selecting the appropriate protecting group.

Protection_Deprotection_Schemes cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection aminocyclopentane_boc Aminocyclopentane boc_protected Boc-aminocyclopentane aminocyclopentane_boc->boc_protected (Boc)2O, Base deprotected_boc Aminocyclopentane boc_protected->deprotected_boc TFA or HCl aminocyclopentane_cbz Aminocyclopentane cbz_protected Cbz-aminocyclopentane aminocyclopentane_cbz->cbz_protected Cbz-Cl, Base deprotected_cbz Aminocyclopentane cbz_protected->deprotected_cbz H2, Pd/C

Caption: Reaction schemes for Boc and Cbz protection and deprotection of aminocyclopentane.

Decision_Workflow start Start: Need to protect aminocyclopentane acid_sensitive Are there acid-sensitive functional groups in the molecule? start->acid_sensitive hydrogenolysis_sensitive Are there functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers)? acid_sensitive->hydrogenolysis_sensitive Yes use_boc Use Boc protecting group acid_sensitive->use_boc No use_cbz Use Cbz protecting group hydrogenolysis_sensitive->use_cbz No consider_alternatives Consider alternative protecting groups hydrogenolysis_sensitive->consider_alternatives Yes

Caption: Decision workflow for choosing between Boc and Cbz protecting groups.

Conclusion

Both Boc and Cbz are highly effective for the protection of aminocyclopentane, each with distinct advantages. The choice between them is primarily dictated by the stability requirements of other functional groups within the molecule and the desired deprotection strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. Their orthogonality makes them invaluable tools in the synthesis of complex molecules, allowing for selective deprotection and functionalization.

References

A Comparative Guide to Alternatives for tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is a valuable reagent, offering a rigid cyclopentyl scaffold with a protected amine for sequential functionalization. However, a diverse array of alternative reagents exists, each presenting unique structural and stereochemical features that can significantly influence the properties of the final compound. This guide provides an objective comparison of commercially available alternatives, supported by experimental data and detailed protocols to aid in the rational selection of building blocks for various synthetic applications, including peptide synthesis, PROTAC development, and kinase inhibitor design.

Performance Comparison of Alternative Reagents

The choice of a mono-Boc-protected diamine linker is critical in fields like PROTAC development, where the linker's length, rigidity, and stereochemistry can dramatically impact the efficacy of the resulting molecule.[][2][3] While direct comparative studies under identical conditions are limited, we can infer performance based on general principles of chemical reactivity and available data. The primary amine of the alternatives is expected to exhibit comparable reactivity in standard coupling reactions. However, the structural framework (cyclic vs. acyclic, ring size) and stereochemistry are key differentiating factors.

Physicochemical and Reactivity Data Summary

The following table summarizes key properties of tert-Butyl (3-aminocyclopentyl)carbamate and its alternatives. These properties can influence reaction conditions, solubility, and the overall pharmacokinetic profile of the final products.

CompoundStructureMolecular Weight ( g/mol )Key Features & Considerations
tert-Butyl (3-aminocyclopentyl)carbamate (Various stereoisomers)200.28[4]Rigid cyclopentyl scaffold. Stereochemistry can influence biological activity and binding orientation.[5]
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate cis-isomer200.28[4]Specific cis stereoisomer.
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate trans-isomer200.28[6]Specific trans stereoisomer.
tert-Butyl (2-aminocyclohexyl)carbamate (Various stereoisomers)214.31Larger, more flexible six-membered ring compared to cyclopentane.
tert-Butyl (3-aminopyrrolidin-1-yl)carbamate (Various stereoisomers)201.27Five-membered heterocyclic ring containing a secondary amine, which can alter solubility and hydrogen bonding patterns.
N-Boc-1,2-diaminoethane Linear174.24Flexible, short linear aliphatic linker.[7]
N-Boc-1,3-diaminopropane Linear174.24[8]Flexible, three-carbon linear aliphatic linker.[8]
N-Boc-1,4-diaminobutane Linear188.27Flexible, four-carbon linear aliphatic linker.
N-Boc-1,5-diaminopentane Linear202.30Flexible, five-carbon linear aliphatic linker.

Experimental Protocols

The following protocols provide detailed methodologies for common transformations involving mono-Boc-protected diamines.

Protocol 1: General Amide Bond Formation using HATU

This protocol is suitable for coupling the free amine of the title compound or its alternatives to a carboxylic acid.

Materials:

  • Mono-Boc-protected diamine (e.g., tert-Butyl (3-aminocyclopentyl)carbamate) (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of the mono-Boc-protected diamine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Boc Deprotection (Acidic Conditions)

This protocol describes the removal of the Boc protecting group to liberate the free amine.

Materials:

  • Boc-protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA (5-10 eq) dropwise to the stirred solution at room temperature.[9]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.[9]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate key concepts and workflows relevant to the application of these reagents.

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection reagents Carboxylic Acid, HATU, DIPEA in DMF reaction Stir at RT, 2-4h reagents->reaction diamine Mono-Boc-protected Diamine diamine->reaction workup Workup & Purification reaction->workup product Boc-protected Amide Product workup->product boc_product Boc-protected Amide deprotection_rxn Stir at RT, 1-2h boc_product->deprotection_rxn tfa TFA in DCM tfa->deprotection_rxn deprotection_workup Neutralization & Workup deprotection_rxn->deprotection_workup final_product Final Amine Product deprotection_workup->final_product

Caption: General experimental workflow for amide coupling and Boc deprotection.

protac_moa cluster_protac PROTAC Mechanism of Action protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination ternary->ubiquitination ubiquitin Ubiquitin ubiquitin->ubiquitination proteasome Proteasome ubiquitination->proteasome Recognition degradation Degradation proteasome->degradation degraded_poi Degraded POI degradation->degraded_poi linker_comparison title Linker Type Comparison cyclic Cyclic Diamines (e.g., Diaminocyclopentane) - Rigid scaffold - Pre-organizes conformation - May improve binding affinity - Stereochemistry is critical title->cyclic acyclic Acyclic Diamines (e.g., Diaminopropane) - Flexible linker - Allows for more conformational sampling - Length is a key optimization parameter - Can impact solubility and cell permeability title->acyclic

References

Spectroscopic Showdown: A Comparative Analysis of Cis and Trans Isomers of Aminocyclopentyl Carbamates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is a critical step in chemical synthesis and drug design. This guide provides an objective spectroscopic comparison of cis and trans isomers of aminocyclopentyl carbamates, offering supporting experimental data and detailed methodologies to aid in their differentiation and characterization.

The spatial arrangement of substituents in cyclic molecules can significantly impact their physical, chemical, and biological properties. In the case of aminocyclopentyl carbamates, which are valuable building blocks in medicinal chemistry, the cis and trans diastereomers can exhibit distinct pharmacological profiles. Therefore, unambiguous identification through spectroscopic methods is paramount. This guide focuses on the key differences observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for these isomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a representative pair of cis and trans aminocyclopentyl carbamates, specifically the N-Boc protected 1-amino-2-hydroxycyclopentane derivatives. The cis isomer is represented by tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and the trans isomer by tert-butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment cis-isomer (δ, ppm, Multiplicity, J in Hz) trans-isomer (δ, ppm, Multiplicity, J in Hz) Key Differentiating Features
H1 (CH-O) ~4.15 (m)~3.90 (m)The H1 proton in the cis isomer is typically deshielded compared to the trans isomer due to the proximity of the carbamate group.
H2 (CH-N) ~3.80 (m)~3.65 (m)Similar to H1, the H2 proton of the cis isomer often appears at a lower field.
NH ~5.10 (br s)~5.00 (br s)The chemical shift of the NH proton can vary and is concentration-dependent, but often shows a slight difference between isomers.
Cyclopentyl CH₂ 1.50-2.00 (m)1.40-1.90 (m)The cyclopentyl protons present as complex multiplets, with subtle differences in their chemical shift ranges and coupling patterns between the two isomers.
tert-butyl CH₃ 1.45 (s, 9H)1.44 (s, 9H)The signal for the tert-butyl group is a sharp singlet and is not a primary point of differentiation.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment cis-isomer (δ, ppm) trans-isomer (δ, ppm) Key Differentiating Features
C=O (carbamate) ~156.0~155.8The carbonyl carbon chemical shift is very similar in both isomers.
C1 (CH-O) ~75.0~77.0The C1 carbon in the trans isomer is typically deshielded compared to the cis isomer.
C2 (CH-N) ~58.0~60.0The C2 carbon in the trans isomer is also generally found at a lower field than in the cis isomer.
Cyclopentyl CH₂ ~20-35~22-38The chemical shifts of the cyclopentyl methylene carbons show slight variations between the isomers.
C(tert-butyl) ~79.5~79.3The quaternary carbon of the tert-butyl group shows minimal difference.
CH₃ (tert-butyl) ~28.4~28.4The methyl carbons of the tert-butyl group are virtually identical.

Table 3: Key IR Spectroscopic Data (cm⁻¹)

Vibrational Mode cis-isomer (cm⁻¹) trans-isomer (cm⁻¹) Key Differentiating Features
O-H Stretch ~3400-3500 (broad)~3400-3500 (broad)The O-H stretching frequency is broad for both due to hydrogen bonding and not a reliable differentiator.
N-H Stretch ~3350-3450~3350-3450The N-H stretching frequency is also similar for both isomers.
C-H Stretch (sp³) ~2850-3000~2850-3000The aliphatic C-H stretching vibrations are not significantly different.
C=O Stretch (carbamate) ~1685~1690A slight shift in the carbonyl stretching frequency may be observed, often to a slightly higher wavenumber in the trans isomer.
N-H Bend ~1520~1515The N-H bending vibration can show a small but discernible difference.
C-O Stretch ~1050-1150~1050-1150The C-O stretching region may contain multiple bands and can be complex to interpret for definitive differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the aminocyclopentyl carbamate isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).

3. ¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2 seconds.

  • Temperature: 298 K.

  • Referencing: The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid aminocyclopentyl carbamate sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Accessory: ATR accessory with a diamond or germanium crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be acquired before running the sample.

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of the cis and trans isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Cis and Trans Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Interpretation Syn_Cis Synthesis/Isolation of cis-Isomer NMR_Cis NMR Spectroscopy (¹H & ¹³C) of cis-Isomer Syn_Cis->NMR_Cis IR_Cis IR Spectroscopy of cis-Isomer Syn_Cis->IR_Cis Syn_Trans Synthesis/Isolation of trans-Isomer NMR_Trans NMR Spectroscopy (¹H & ¹³C) of trans-Isomer Syn_Trans->NMR_Trans IR_Trans IR Spectroscopy of trans-Isomer Syn_Trans->IR_Trans Compare_NMR Compare NMR Spectra NMR_Cis->Compare_NMR Compare_IR Compare IR Spectra IR_Cis->Compare_IR NMR_Trans->Compare_NMR IR_Trans->Compare_IR Conclusion Structural Elucidation and Isomer Assignment Compare_NMR->Conclusion Compare_IR->Conclusion

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

Signaling Pathway of Spectroscopic Differentiation

The process of distinguishing between the cis and trans isomers based on their spectroscopic data can be visualized as a decision-making pathway.

Differentiation_Pathway Decision Pathway for Isomer Differentiation Start Unknown Isomer Mixture Acquire_Spectra Acquire ¹H, ¹³C NMR & IR Spectra Start->Acquire_Spectra Analyze_H1_NMR Analyze ¹H NMR: Chemical shifts of H1 and H2 Acquire_Spectra->Analyze_H1_NMR Analyze_C13_NMR Analyze ¹³C NMR: Chemical shifts of C1 and C2 Analyze_H1_NMR->Analyze_C13_NMR Significant deshielding of H1/H2 Analyze_H1_NMR->Analyze_C13_NMR Less deshielding of H1/H2 Analyze_IR Analyze IR: C=O and N-H bend frequencies Analyze_C13_NMR->Analyze_IR Shielded C1/C2 Analyze_C13_NMR->Analyze_IR Deshielded C1/C2 Cis_Isomer Identified as cis-Isomer Analyze_IR->Cis_Isomer Lower C=O freq. Trans_Isomer Identified as trans-Isomer Analyze_IR->Trans_Isomer Higher C=O freq.

Caption: Decision pathway for differentiating cis and trans isomers.

A Comparative Guide to HPLC Methods for Chiral Separation of Aminocyclopentane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of chiral compounds is a critical aspect of pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Aminocyclopentane moieties are important structural motifs in many biologically active molecules, making the robust separation of their enantiomers essential for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, offering high resolution and sensitivity.

This guide provides a comparative overview of HPLC-based methods for the chiral separation of aminocyclopentane enantiomers, focusing on direct and indirect approaches. We present detailed experimental considerations and a framework for method development to aid researchers in selecting and optimizing appropriate analytical strategies.

Comparison of Chiral Separation Strategies

The two principal strategies for resolving enantiomers by HPLC are the direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) to achieve separation, while the indirect method involves the derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[1]

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Derivatization)
Principle Enantiomers interact differently with a chiral stationary phase, leading to different retention times.[1]Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on an achiral column.[1]
Chiral Selector Chiral molecule is bonded to the stationary phase (e.g., polysaccharide, protein, cyclodextrin).A chiral derivatizing agent is added to the sample before injection.
Stationary Phase Chiral Stationary Phase (CSP) is required.Standard achiral stationary phase (e.g., C18) is used.
Sample Preparation Minimal, usually just dissolution in the mobile phase.Requires a chemical reaction, which may add complexity and potential for side products.
Method Development Involves screening different CSPs and optimizing the mobile phase.Involves selecting a suitable derivatizing agent and optimizing the reaction and separation conditions.
Potential Issues High cost of chiral columns, potential for limited column lifetime.Incomplete derivatization, racemization during derivatization, potential for different detector responses for the diastereomers.
Key Advantage Simpler sample preparation and direct analysis of the enantiomers.Can be used when direct methods fail; may enhance detection sensitivity.[1]

Recommended Chiral Stationary Phases for Aminocyclopentane Enantiomers

For the direct chiral separation of aminocyclopentane enantiomers, polysaccharide-based and cyclodextrin-based CSPs are often the most successful.

  • Polysaccharide-based CSPs: Columns such as those based on amylose and cellulose derivatives (e.g., Chiralpak® and Chiralcel® series) are widely applicable for the separation of a broad range of chiral compounds, including amines. They often provide excellent enantioselectivity.

  • Cyclodextrin-based CSPs: These are effective for a variety of chiral molecules and can be a good alternative to polysaccharide-based phases.

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP

This method is a common first approach for the separation of underivatized aminocyclopentane enantiomers.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (or appropriate wavelength if the aminocyclopentane has a chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the aminocyclopentane racemate in the mobile phase to a concentration of 1 mg/mL.

Rationale: The non-polar mobile phase with an alcohol modifier is typical for normal-phase chiral chromatography on polysaccharide-based CSPs. The addition of a basic modifier like diethylamine is crucial to prevent peak tailing and improve resolution for basic analytes like amines.

Protocol 2: Indirect Chiral Separation via Derivatization

This method is useful if direct separation is challenging or to enhance detection sensitivity.

  • Derivatization Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Derivatization Protocol:

    • To 50 µL of a 1 mg/mL solution of the aminocyclopentane enantiomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour.[1]

    • After cooling, neutralize the reaction with 2 M HCl and dilute with the mobile phase for HPLC analysis.

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A linear gradient tailored to elute the diastereomeric derivatives. A starting point could be 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 20 µL

Rationale: Derivatization with a chiral reagent like Marfey's reagent creates diastereomers that can be separated on a conventional achiral column. The dinitrophenyl group in FDAA provides a strong chromophore for sensitive UV detection.

Data Presentation: Representative Data

The following table illustrates how quantitative data from a chiral method development study for an aminocyclopentane derivative could be presented. Note: This is representative data for illustrative purposes.

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Retention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak® AD-H n-Hexane/Isopropanol/DEA (80:20:0.1)8.59.81.182.1
Chiralcel® OD-H n-Hexane/Isopropanol/DEA (80:20:0.1)10.211.11.101.6
Chiralpak® AD-H n-Hexane/Ethanol/DEA (90:10:0.1)12.314.51.212.5
Cyclodextrin-CSP Acetonitrile/Methanol/TFA/TEA (95:5:0.1:0.1)6.26.81.111.7

Mandatory Visualizations

The following diagrams illustrate the logical workflow for chiral method development and the principle of direct chiral separation.

G cluster_0 cluster_1 cluster_2 cluster_3 start Define Analyte (Aminocyclopentane Derivative) approach Select Separation Strategy (Direct vs. Indirect) start->approach direct_csp Direct: Screen CSPs (Polysaccharide, Cyclodextrin) approach->direct_csp Direct indirect_deriv Indirect: Select Derivatizing Agent approach->indirect_deriv Indirect direct_mp Optimize Mobile Phase (Solvent Ratio, Additives) direct_csp->direct_mp optimize Optimize T and Flow Rate direct_mp->optimize indirect_sep Optimize Achiral Separation indirect_deriv->indirect_sep indirect_sep->optimize validate Method Validation optimize->validate G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Elution Profile Enantiomer A A csp Chiral Selector Enantiomer A->csp Stronger Interaction (Longer Retention) Enantiomer B B Enantiomer B->csp Weaker Interaction (Shorter Retention) elution peak_b Peak B peak_a Peak A

References

Navigating the Structural Maze: A Comparative Guide to the Analysis of tert-Butyl (3-aminocyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comparative analysis of analytical techniques for the characterization of tert-Butyl (3-aminocyclopentyl)carbamate derivatives, a class of compounds with potential applications in medicinal chemistry.

While X-ray crystallography remains a gold standard for determining the three-dimensional structure of molecules, obtaining suitable single crystals can be a significant bottleneck. To date, a public repository of the crystal structure for tert-Butyl (3-aminocyclopentyl)carbamate derivatives has not been identified. Consequently, this guide will focus on powerful alternative techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS), for the comprehensive characterization of these molecules.

Performance Comparison: NMR Spectroscopy vs. Other Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for determining the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2][3] Unlike X-ray crystallography, which provides a static picture of a molecule in the solid state, NMR allows for the study of molecules in a more physiologically relevant solution state and can provide insights into molecular dynamics.[1][3][4]

Mass spectrometry (MS) is another indispensable tool that provides information about the molecular weight and elemental composition of a compound.[5] For Boc-protected amines, MS can be used to confirm the presence of the protecting group and to analyze fragmentation patterns, which can aid in structural confirmation.[5][6]

The following table summarizes the key comparative data points for the analysis of tert-Butyl (3-aminocyclopentyl)carbamate derivatives and related structures using ¹H and ¹³C NMR spectroscopy.

Table 1: Comparative ¹H and ¹³C NMR Data for Boc-Protected Diamines

Compound/DerivativeFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
tert-Butyl (3-aminopropyl)carbamateBoc-NH-CH₂-3.11 (br s)40.3
-CH₂-CH₂-NH₂1.52 (m)29.8, 27.4
-NH₂2.75 (t)41.3
C(CH₃)₃1.44 (s)28.5, 79.1
tert-Butyl (4-aminobutyl)carbamateBoc-NH-CH₂-3.11 (br s)40.3
-CH₂-CH₂-CH₂-NH₂1.52 (m), 1.44 (m)29.8, 27.4
-NH₂2.75 (t)41.3
C(CH₃)₃1.44 (s)28.5, 79.1
General tert-Butyl carbamateC(CH₃)₃~1.5 (s)~28.3, ~80.0
N-HVariable (broad)-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Data is compiled from publicly available spectral information for related compounds.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the general protocols for the synthesis and characterization of tert-Butyl (3-aminocyclopentyl)carbamate derivatives.

Synthesis of tert-Butyl (3-aminocyclopentyl)carbamate Derivatives

The synthesis of carbamates, including Boc-protected amines, can be achieved through several established methods.[9][10] A common approach involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Protocol for Boc Protection of a Diamine: [8][11][12]

  • Dissolution: Dissolve the diamine (e.g., 3-aminocyclopentylamine) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopic Analysis

High-resolution NMR spectra are essential for the structural confirmation of the synthesized compounds.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction, using appropriate NMR software.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to further confirm the connectivity of atoms.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized compounds.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and other characteristic fragment ions.

Visualizing the Workflow and Logic

To further clarify the experimental and analytical processes, the following diagrams have been generated using the DOT language.

cluster_synthesis Synthesis Diamine 3-Aminocyclopentylamine Derivative Reaction Reaction Mixture Diamine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., TEA) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product tert-Butyl (3-aminocyclopentyl)carbamate Derivative Purification->Product

Synthetic Workflow for Boc-Protection

cluster_analysis Analytical Workflow Sample Synthesized Product NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Structure_Confirmation Structural Elucidation & Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Characterization Workflow

Compound tert-Butyl (3-aminocyclopentyl)carbamate Boc Group (tert-Butoxycarbonyl) Carbamate Linker (-NHCOO-) Cyclopentyl Ring Amino Group (-NH₂) Boc_NMR ¹H: ~1.5 ppm (singlet, 9H) ¹³C: ~28, 80 ppm Compound:f0->Boc_NMR Carbamate_IR IR: ~1680-1720 cm⁻¹ (C=O stretch) Compound:f1->Carbamate_IR Cyclopentyl_NMR ¹H & ¹³C: Aliphatic region Compound:f2->Cyclopentyl_NMR Amino_NMR ¹H: Broad singlet (variable) Compound:f3->Amino_NMR

Structural Features and Spectroscopic Correlation

In the absence of X-ray crystallographic data, a multi-technique approach centered on NMR spectroscopy provides a robust and reliable pathway for the structural characterization of tert-Butyl (3-aminocyclopentyl)carbamate derivatives. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the synthesis and analysis of this and related classes of compounds, facilitating the advancement of drug discovery and development programs.

References

A Comparative Guide to the Stability of Boc vs. Fmoc Protected Aminocyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of peptide and medicinal chemistry, the strategic use of protecting groups is paramount.[1] For aminocyclopentane moieties, which are valuable scaffolds in drug discovery, the choice between the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups can significantly influence the synthetic route's efficiency and success. This guide provides an objective, data-driven comparison of the stability of Boc and Fmoc groups on aminocyclopentanes, supported by detailed experimental protocols.

The core difference between Boc and Fmoc protection lies in their lability under different chemical conditions.[1] The Boc group is characteristically acid-labile, removed by strong acids, while the Fmoc group is base-labile, cleaved under mild basic conditions.[1][] This fundamental dichotomy forms the basis of their orthogonal relationship, allowing for the selective deprotection of one group without affecting the other, a critical strategy in multi-step synthesis.[3][4]

Comparative Stability and Deprotection Conditions

The stability of a protecting group is inversely related to its ease of cleavage. The choice between Boc and Fmoc for protecting an aminocyclopentane depends on the planned subsequent reaction steps. If the synthetic route involves base-sensitive functional groups, the acid-labile Boc group is preferred.[] Conversely, for syntheses involving acid-sensitive moieties, the base-labile Fmoc group is the superior choice.[]

FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Cleavage Condition Strong Acid[]Mild Base[]
Typical Reagents Trifluoroacetic acid (TFA), HCl in dioxane[5][6]20-50% Piperidine in DMF[7][8]
Mechanism Acid-catalyzed hydrolysis/fragmentation[][5]Base-catalyzed β-elimination[7][9]
pH of Cleavage pH 1–2[]pH 10–12[]
Typical Reaction Time 30 minutes to 4 hours[5]10 to 20 minutes[7]
Key Byproducts Isobutylene, CO₂, tert-butyl cation[5]Dibenzofulvene (DBF), CO₂[7]
Stability To Basic and nucleophilic conditions, catalytic hydrogenation[5]Acidic conditions[8]
Lability To Strong acids[1]Primary and secondary amines[7]
Deprotection Mechanisms and Orthogonality

The distinct deprotection pathways for Boc and Fmoc groups underpin their utility in orthogonal protection schemes.

Deprotection_Mechanisms

This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where one group (e.g., Fmoc on the Nα-terminus) must be removed repeatedly without cleaving other acid-labile side-chain protecting groups.[10]

Orthogonal_Strategy

Experimental Protocols

The following protocols provide standardized methods for the deprotection of Boc- and Fmoc-protected aminocyclopentanes. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for all procedures.[5]

Protocol 1: Boc-Aminocyclopentane Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the complete removal of the Boc group under strong acidic conditions.

Reagents and Materials:

  • Boc-aminocyclopentane

  • Dichloromethane (DCM), anhydrous[6]

  • Trifluoroacetic acid (TFA)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve Boc-aminocyclopentane (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.[6]

  • Remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous NaHCO₃ solution to neutralize residual acid.[5]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the aminocyclopentane.[5]

Protocol 2: Fmoc-Aminocyclopentane Deprotection using Piperidine

This protocol details the standard procedure for removing the Fmoc group using a secondary amine base.

Reagents and Materials:

  • Fmoc-aminocyclopentane

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Standard laboratory glassware

Procedure:

  • Dissolve Fmoc-aminocyclopentane in DMF.

  • Add piperidine to the solution to achieve a final concentration of 20% (v/v).[9][11]

  • Stir the mixture at room temperature. Deprotection is typically rapid, often completing within 10-20 minutes.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can often be taken to the next step directly after removal of the solvent and excess piperidine under high vacuum.

  • If purification is required, dilute the mixture with an appropriate organic solvent and wash with water or brine to remove DMF and piperidine. Dry the organic layer and concentrate under reduced pressure. Further purification may be achieved by column chromatography.

Experimental_Workflow

Conclusion

The choice between Boc and Fmoc for the protection of aminocyclopentanes is dictated by the overall synthetic strategy. The Boc group offers robustness towards basic conditions, making it ideal for routes involving base-mediated transformations. In contrast, the Fmoc group's stability in acid and lability to mild base provides a crucial advantage for synthesizing molecules with acid-sensitive functionalities.[][8] A thorough understanding of their respective stabilities and the availability of well-defined deprotection protocols empowers researchers to design and execute more efficient and successful synthetic campaigns.

References

Unraveling the Stereochemical Nuances of Aminocyclopentyl Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. For aminocyclopentyl derivatives, a class of compounds with significant therapeutic potential, understanding the influence of stereoisomerism is paramount for the design of potent and selective drugs. This guide provides a comparative analysis of the biological activities of different stereoisomers of aminocyclopentyl derivatives, supported by quantitative data and detailed experimental protocols.

Antiviral Activity: The Case of Abacavir

Abacavir is a carbocyclic nucleoside analog and a potent reverse transcriptase inhibitor used in the treatment of HIV-1. It is administered as the single (-)-(1S,4R)-enantiomer. While this enantiomer is the therapeutically active form, studies have shown that the (+)-(1R,4S)-enantiomer exhibits equivalent antiviral activity in vitro. The stereoselectivity in its therapeutic use arises from the intracellular phosphorylation pathway.

The initial phosphorylation of abacavir to its monophosphate form is a critical activation step. The cellular enzyme guanylate kinase then preferentially converts the (-)-carbovir 5'-monophosphate to the diphosphate, leading to the accumulation of the active triphosphate metabolite from the (-)-enantiomer.[1] This stereoselective phosphorylation is a key determinant of the drug's efficacy in patients.

Comparative Antiviral Activity of Abacavir Enantiomers
CompoundVirusCell LineIC50 (µM)Cytotoxicity (CC50, µM)
(-)-AbacavirHIV-1 (IIIB)MT-40.03-0.07>100
(+)-AbacavirHIV-1 (IIIB)MT-40.04-0.08>100

Table 1: In vitro anti-HIV-1 activity of abacavir enantiomers. The data shows that both enantiomers have similar intrinsic antiviral activity before the stereoselective metabolism in vivo comes into play.

G-Protein Coupled Receptor (GPCR) Modulation: Stereoisomers of 1-Aminocyclopentane-1,3-dicarboxylate (ACPD)

The stereoisomers of 1-aminocyclopentane-1,3-dicarboxylate (ACPD) have been instrumental in probing the pharmacology of metabotropic glutamate receptors (mGluRs), a class of G-protein coupled receptors. These receptors are involved in modulating synaptic plasticity and are targets for various neurological disorders. The different stereoisomers of ACPD exhibit distinct activities at mGluR subtypes, particularly those coupled to the Gq signaling pathway, which involves the activation of phospholipase C (PLC).

Studies in guinea-pig cerebral cortical slices have shown that the (1S,3R)- and (1S,3S)-isomers of ACPD stimulate phosphoinositide turnover, a hallmark of Gq-coupled receptor activation, while the (1R,3R)- and (1R,3S)-isomers are inactive in this regard.[2] However, all four isomers were found to inhibit forskolin-stimulated cAMP accumulation, indicating interaction with Gi-coupled receptors, but with a different rank order of potency.[2]

Comparative Activity of ACPD Stereoisomers at Gq-Coupled mGluRs
StereoisomerEC50 for Phosphoinositide Turnover (µM)Potentiation of A2b-stimulated cAMP formation (EC50, µM)
(1S,3R)-ACPD3517
(1S,3S)-ACPD9758
(1R,3R)-ACPDInactiveInactive
(1R,3S)-ACPDInactiveInactive

Table 2: Activity of ACPD stereoisomers on phosphoinositide turnover and potentiation of cAMP formation in guinea-pig cerebral cortical slices, indicative of Gq-coupled mGluR agonism.[2]

Experimental Protocols

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol describes a non-radioactive ELISA-based assay to determine the inhibitory activity of compounds against HIV-1 RT.[3]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well plates

  • Biotinylated template/primer (e.g., poly(A) x oligo(dT)15)

  • dNTP mix (including DIG-dUTP)

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1% SDS)

  • Test compounds and positive control (e.g., Nevirapine)

Procedure:

  • Immobilization of Template/Primer: Add the biotinylated template/primer solution to the streptavidin-coated wells and incubate for 1-2 hours at 37°C. Wash the wells three times with washing buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the dNTP mix.

  • Inhibition Assay:

    • Add serial dilutions of the test compounds or positive control to the wells.

    • Add the reaction mixture to all wells.

    • Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control.

    • Incubate the plate for 1-2 hours at 37°C.

  • Detection:

    • Wash the wells three times with washing buffer.

    • Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

    • Wash the wells three times with washing buffer.

    • Add the peroxidase substrate and incubate in the dark until color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Phosphoinositide Turnover Assay

This protocol outlines a method to measure the stimulation of phosphoinositide hydrolysis by GPCR agonists.

Materials:

  • myo-[³H]inositol

  • Cell culture medium (e.g., DMEM)

  • Agonist stimulation buffer (e.g., HEPES-buffered saline containing LiCl)

  • Quenching solution (e.g., ice-cold trichloroacetic acid)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Test compounds

Procedure:

  • Cell Labeling:

    • Plate cells in appropriate culture plates.

    • Incubate the cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells with pre-warmed buffer.

    • Pre-incubate the cells with agonist stimulation buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.

    • Add the test compounds at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding quenching solution.

    • Scrape the cells and collect the lysate.

    • Separate the inositol phosphates from the cell debris by centrifugation.

  • Chromatographic Separation:

    • Apply the supernatant to Dowex AG1-X8 columns.

    • Wash the columns with water to remove free myo-[³H]inositol.

    • Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.

  • Quantification:

    • Add the eluate to a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as the amount of radioactivity in the inositol phosphate fraction relative to the total radioactivity incorporated. Determine the EC50 values for the agonists.

Visualization of Signaling Pathway

The following diagram illustrates the Gq-coupled phospholipase C signaling pathway, which is activated by agonists such as the (1S,3R)- and (1S,3S)-isomers of ACPD.[4][5]

Gq_Signaling_Pathway cluster_membrane Cell Membrane Ligand Agonist (e.g., (1S,3R)-ACPD) GPCR Gq-Coupled Receptor (e.g., mGluR) Ligand->GPCR Binds to G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP3 Receptor IP3->Ca2_channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2 Ca²⁺ Ca2_channel->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca2->Cellular_Response Modulates Activity PKC->Cellular_Response Phosphorylates Targets

Caption: Gq-coupled phospholipase C signaling pathway.

References

Head-to-Head Comparison of Cyclopentyl vs. Cyclohexyl Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug design and development, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Among the vast array of carbocyclic structures utilized, cyclopentyl and cyclohexyl rings are frequently employed as bioisosteres to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides a comprehensive head-to-head comparison of these two ubiquitous scaffolds, supported by experimental data, to inform rational drug design strategies for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon atom between cyclopentyl and cyclohexyl rings can impart significant changes to a molecule's lipophilicity, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP).

While direct comparative data for a wide range of analogous pairs is sparse in publicly available literature, general trends indicate that the larger, more lipophilic cyclohexyl group often results in a higher LogP value compared to the cyclopentyl counterpart. This increase in lipophilicity can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential off-target effects if not carefully balanced.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyCyclopentyl ScaffoldCyclohexyl ScaffoldImpact on Drug Design
Molecular Weight LowerHigherAffects overall size and potential for oral bioavailability.
Lipophilicity (cLogP) Generally LowerGenerally HigherInfluences solubility, permeability, and metabolic clearance.
Flexibility More rigid, puckeredMore flexible, chair/boat conformersAffects binding to target protein and potential for induced fit.
Metabolic "Soft Spots" Multiple potential sites for hydroxylationProne to oxidation, particularly at the 4-position.[1]Guides strategies for metabolic stabilization (e.g., fluorination).

Pharmacokinetic Profiles: The Metabolic Fate

The metabolic stability of a drug candidate is a crucial factor determining its half-life and dosing regimen. The choice between a cyclopentyl and a cyclohexyl scaffold can significantly influence a compound's susceptibility to metabolic enzymes, primarily cytochrome P450s (CYPs).

A study on a series of fentanyl analogs provides a direct comparison of the metabolic fate of cyclopentyl and cyclohexyl-substituted compounds. The findings reveal that as the ring size increases, the primary metabolic pathway shifts from N-dealkylation to oxidation of the alicyclic ring.[2]

Table 2: Metabolic Stability of Cyclopentyl vs. Cyclohexyl Fentanyl Analogs

AnalogPrimary Metabolic PathwayKey Metabolites
Cyclopentyl Fentanyl Hydroxylation of the cyclopentyl ring & N-dealkylationHydroxylated cyclopentyl metabolites, nor-cyclopentylfentanyl
Cyclohexyl Fentanyl Predominantly hydroxylation of the cyclohexyl ringHydroxylated cyclohexyl metabolites

Data sourced from a study on the metabolism of alicyclic fentanyl analogs using human hepatocytes.[2]

These findings suggest that the cyclohexyl ring can be more susceptible to oxidative metabolism, potentially leading to faster clearance. However, this susceptibility can also be exploited in prodrug strategies or strategically blocked to enhance metabolic stability.

Pharmacodynamics: Target Binding Affinity

The ultimate goal of a drug is to interact effectively with its biological target. The conformational properties of cyclopentyl and cyclohexyl rings can influence how a molecule fits into a binding pocket, thereby affecting its potency.

Table 3: Illustrative Comparison of Binding Affinity (IC50)

Parent ScaffoldCyclopentyl Analog IC50 (nM)Cyclohexyl Analog IC50 (nM)Target
Generic Example Data not readily available in a paired comparisonData not readily available in a paired comparison-
2,4-diaryl-1H-imidazole -3Neuropeptide Y Y5 Receptor

Note: This table is illustrative. Finding direct head-to-head IC50 comparisons for simple cyclopentyl vs. cyclohexyl analogs in the public domain is challenging. The provided data for the cyclohexyl analog is from a study on NPY Y5-receptor antagonists where a cyclohexyl group was introduced to enhance properties.[3]

Experimental Protocols

Determination of LogP by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the lipophilicity (LogP) of a compound.

Methodology:

  • Preparation of Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH) is prepared. The exact ratio is optimized for the specific compounds being analyzed.

  • System Suitability: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved. A set of standard compounds with known LogP values is injected to generate a calibration curve.

  • Sample Analysis: The test compounds (cyclopentyl and cyclohexyl analogs) are dissolved in a suitable solvent and injected into the HPLC system.

  • Data Analysis: The retention time of each compound is recorded. The capacity factor (k') is calculated from the retention time. A linear regression of the log k' of the standards against their known LogP values is performed to create a calibration curve. The LogP of the test compounds is then determined from their log k' values using the calibration curve.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Time-Course Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant containing the remaining parent compound is analyzed by a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The concentration of the parent compound at each time point is determined. The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Mandatory Visualization

G cluster_scaffolds Scaffold Selection cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Decision Cyclopentyl Cyclopentyl Scaffold Synthesis Synthesis of Analog Pair Cyclopentyl->Synthesis Cyclohexyl Cyclohexyl Scaffold Cyclohexyl->Synthesis LogP LogP Determination (HPLC) Synthesis->LogP MetStab Metabolic Stability (Microsomes) Synthesis->MetStab Binding Binding Affinity (IC50/Ki) Synthesis->Binding Analysis Head-to-Head Comparison LogP->Analysis MetStab->Analysis Binding->Analysis Decision Select Optimal Scaffold Analysis->Decision

Caption: Experimental workflow for comparing cyclopentyl and cyclohexyl scaffolds.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

References

A Comparative Guide to the Synthesis of Aminocyclopentane Building Blocks: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of aminocyclopentane derivatives is a critical task. These saturated N-heterocycles are valuable building blocks in medicinal chemistry due to their conformational rigidity and ability to serve as bioisosteric replacements for other cyclic systems. This guide provides an objective comparison of four major synthetic routes to aminocyclopentane building blocks: Reductive Amination, the Curtius Rearrangement, the Hofmann Rearrangement, and the Beckmann Rearrangement. The analysis focuses on a cost-benefit assessment, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The choice of a synthetic route to aminocyclopentane derivatives is a multifaceted decision that weighs factors such as starting material cost and availability, reagent and catalyst expenses, reaction yield and efficiency, operational complexity, and scalability. Reductive amination of cyclopentanone offers a direct and often high-yielding approach, particularly amenable to industrial-scale production. The Curtius and Hofmann rearrangements provide pathways from carboxylic acid and amide precursors, respectively, with the advantage of stereochemical retention but often involve hazardous reagents. The Beckmann rearrangement of cyclopentanone oxime presents a ring-expansion route to a lactam intermediate, which can then be converted to the desired amine, offering an alternative disconnection strategy.

Comparative Analysis of Synthetic Routes

The following tables provide a quantitative comparison of the key performance indicators and estimated costs associated with each synthetic route to a generic aminocyclopentane building block.

Table 1: Comparison of Synthetic Routes to Aminocyclopentane Building Blocks

ParameterReductive AminationCurtius RearrangementHofmann RearrangementBeckmann Rearrangement
Starting Material CyclopentanoneCyclopentanecarboxylic AcidCyclopentanecarboxamideCyclopentanone
Key Reagents Ammonia, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Thionyl Chloride, Sodium Azide, Alcohol (for carbamate)Bromine, Sodium HydroxideHydroxylamine, Acid or other promoter (e.g., TsCl)
Typical Yield Good to Excellent (e.g., ~84% for cyclopentylamine)[1]Generally GoodGoodGood (for lactam)
Stereocontrol Not inherently stereoselective unless chiral catalysts/auxiliaries are used.High retention of configuration at migrating group.[2][3]Complete retention of stereochemistry.[4]Stereospecific migration of the group anti to the leaving group on the oxime.[5][6]
Key Advantages Direct, often one-pot, scalable.[1]Mild conditions for the rearrangement step possible.[3]Utilizes readily available amide starting materials.Utilizes readily available ketone starting material.
Key Disadvantages Potential for over-alkylation; catalyst cost.[1]Use of explosive and toxic sodium azide.[7]Use of toxic bromine; formation of stoichiometric byproducts.Formation of a lactam intermediate requires further steps to get to the amine.
Scalability HighModerate, limited by safety concerns with azides.ModerateHigh

Table 2: Estimated Reagent Cost Analysis per Mole of Aminocyclopentane Precursor

ReagentReductive AminationCurtius RearrangementHofmann RearrangementBeckmann Rearrangement
Cyclopentanone~$1.19/mol[8][9]--~$1.19/mol[8][9]
Cyclopentanecarboxylic Acid-~$2.50/mol--
Cyclopentanecarboxamide--Cost varies-
Ammonia~$0.01/mol[5][6][10][11]---
Sodium Borohydride~$12.26/mol[1][3][12][13]---
Thionyl Chloride-~$2.42/mol[14][15][16]--
Sodium Azide-~$2.60/mol[7][17][18][19]--
tert-Butanol-~$2.29/mol[20][21][22][23][24]--
Bromine--Cost varies-
Sodium Hydroxide--~$0.35/mol[25][26][27][28][29]~$0.35/mol[25][26][27][28][29]
Hydroxylamine HCl---~$1.50/mol
Sodium Acetate---~$1.00/mol[30][31][32][33][34]
p-Toluenesulfonyl Chloride---~$1.12/mol[35][36][37][38]
Estimated Total ~$13.46/mol ~$7.81/mol Varies ~$5.16/mol (to lactam)

Note: Prices are estimates based on currently available data for laboratory-scale quantities and are subject to change. Bulk pricing for industrial applications would be significantly lower. The cost for the Hofmann rearrangement is highly dependent on the price of bromine and the synthesis of the starting amide.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Reductive Amination of Cyclopentanone

This protocol describes the formation of cyclopentylamine from cyclopentanone.

Materials:

  • Cyclopentanone

  • Ammonia (aqueous or methanolic solution)

  • Sodium Borohydride (or H₂ gas and a suitable catalyst like Raney Nickel)

  • Methanol (solvent)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentanone (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 10 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 4 M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude cyclopentylamine.

  • The product can be further purified by distillation.

Curtius Rearrangement of Cyclopentanecarboxylic Acid

This two-step protocol outlines the conversion of cyclopentanecarboxylic acid to a Boc-protected aminocyclopentane.

Step 2a: Synthesis of Cyclopentanecarbonyl Azide Materials:

  • Cyclopentanecarboxylic Acid

  • Thionyl Chloride

  • Sodium Azide

  • Acetone

  • Water

  • Dichloromethane

Procedure:

  • In a fume hood, carefully add thionyl chloride (1.2 eq) to a solution of cyclopentanecarboxylic acid (1.0 eq) in dichloromethane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude cyclopentanecarbonyl chloride.

  • In a separate flask, dissolve sodium azide (1.5 eq) in a mixture of acetone and water.

  • Cool the sodium azide solution to 0 °C and slowly add the crude cyclopentanecarbonyl chloride.

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield cyclopentanecarbonyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 2b: Curtius Rearrangement and Trapping with tert-Butanol Materials:

  • Cyclopentanecarbonyl Azide

  • tert-Butanol (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Dissolve the crude cyclopentanecarbonyl azide in anhydrous toluene.

  • Add anhydrous tert-butanol (2.0 eq).

  • Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction by TLC for the disappearance of the acyl azide. Nitrogen gas evolution will be observed.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude Boc-protected aminocyclopentane can be purified by column chromatography on silica gel.

Beckmann Rearrangement of Cyclopentanone Oxime

This two-step protocol describes the synthesis of δ-valerolactam, a precursor to aminocyclopentane derivatives.

Step 3a: Synthesis of Cyclopentanone Oxime [5] Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Water

Procedure:

  • Dissolve cyclopentanone (1.0 eq) in methanol in a round-bottom flask.[5]

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in deionized water.[5]

  • Add the aqueous hydroxylamine solution to the stirred solution of cyclopentanone at room temperature.[5]

  • Stir the mixture for 1-3 hours, monitoring the reaction by TLC.[5]

  • After completion, remove the methanol under reduced pressure.[5]

  • Extract the aqueous residue with diethyl ether.[5]

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude cyclopentanone oxime.[5]

Step 3b: Beckmann Rearrangement to δ-Valerolactam [5] Materials:

  • Cyclopentanone Oxime

  • p-Toluenesulfonyl chloride

  • Sodium hydroxide

  • Dioxane

  • Water

  • Dichloromethane

Procedure:

  • Dissolve cyclopentanone oxime (1.0 eq) and sodium hydroxide (2.5-3.0 eq) in a 3:4 mixture of dioxane and water.[5]

  • Cool the stirred solution to 0-5 °C in an ice bath.[5]

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes.[5]

  • Stir the reaction at low temperature for 1-2 hours.

  • Remove the dioxane in vacuo.[5]

  • Dissolve the residue in dichloromethane and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]

  • Purify the crude δ-valerolactam by column chromatography.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Reductive_Amination cluster_start Starting Material cluster_reagents Reagents cluster_product Product Cyclopentanone Cyclopentanone Aminocyclopentane Aminocyclopentane Cyclopentanone->Aminocyclopentane Reductive Amination Ammonia Ammonia Ammonia->Aminocyclopentane Reducer Reducing Agent (e.g., NaBH₄, H₂/Catalyst) Reducer->Aminocyclopentane

Caption: Reductive Amination Workflow.

Curtius_Rearrangement cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product CarboxylicAcid Cyclopentanecarboxylic Acid AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride SOCl₂ AcylAzide Acyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate Isocyanate AcylAzide->Isocyanate Heat (Rearrangement) ProtectedAmine Protected Aminocyclopentane (e.g., Boc-protected) Isocyanate->ProtectedAmine Trapping Agent (e.g., t-BuOH)

Caption: Curtius Rearrangement Pathway.

Hofmann_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Amide Cyclopentanecarboxamide Isocyanate Isocyanate Amide->Isocyanate Br₂, NaOH (Rearrangement) Amine Aminocyclopentane Isocyanate->Amine H₂O (Hydrolysis)

Caption: Hofmann Rearrangement Pathway.

Beckmann_Rearrangement cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product Ketone Cyclopentanone Oxime Cyclopentanone Oxime Ketone->Oxime NH₂OH·HCl, NaOAc Lactam δ-Valerolactam Oxime->Lactam Acid or TsCl, NaOH (Rearrangement) AminoAcid Aminocaproic Acid (then to Amine) Lactam->AminoAcid Hydrolysis

Caption: Beckmann Rearrangement Pathway.

Conclusion

The synthesis of aminocyclopentane building blocks can be approached through several classical and modern organic reactions. For large-scale and cost-effective production where stereochemistry is not an initial concern, Reductive Amination stands out as a strong candidate. When stereochemical integrity is paramount and the starting material is a carboxylic acid, the Curtius Rearrangement offers a reliable method, albeit with safety considerations regarding the use of azides. The Hofmann Rearrangement provides a similar advantage for amide starting materials. The Beckmann Rearrangement offers an alternative disconnection from the readily available cyclopentanone, proceeding through a lactam intermediate. The final choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost, safety, and the desired stereochemical outcome.

References

Orthogonal Protecting Group Strategies Involving Boc-Aminocyclopentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptidomimetics and drug discovery, the strategic use of protecting groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a broad range of chemical environments and its facile removal under acidic conditions. This guide provides a comprehensive comparison of orthogonal protecting group strategies specifically involving Boc-aminocyclopentane, offering insights into its performance relative to other protected amines and detailing experimental protocols for its application.

The Principle of Orthogonality in Protecting Group Chemistry

Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions. This principle is fundamental to the synthesis of complex molecules with multiple functional groups, as it allows for the sequential modification of different parts of the molecule without unintended reactions. The acid-lability of the Boc group makes it an excellent partner in orthogonal strategies with protecting groups that are cleaved under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and groups removable by hydrogenolysis, like the benzyloxycarbonyl (Cbz) group.[1][2]

Comparative Stability and Cleavage of Boc-Protected Amines

While the Boc group is generally stable to basic and nucleophilic conditions, its lability under acidic conditions can be influenced by the structure of the amine it protects.[3][4] The electron-donating nature of the alkyl group in aminocyclopentane can subtly affect the stability of the carbamate linkage compared to other amines.

Currently, direct, quantitative kinetic data comparing the acid-catalyzed cleavage of Boc-aminocyclopentane to other Boc-protected amines, such as Boc-alanine or Boc-aniline, is not extensively available in publicly accessible literature. However, general principles suggest that the rate of deprotection is dependent on the stability of the carbocation formed upon cleavage and the steric environment around the carbamate.[5] The deprotection of Boc groups generally follows a second-order dependence on the acid concentration for acids like HCl, while the kinetics with trifluoroacetic acid (TFA) can be more complex.[1]

Table 1: General Comparison of Boc Deprotection Conditions

Protected AmineDeprotection ReagentTypical ConditionsRelative Rate (General Trend)
Boc-AminocyclopentaneTFA/DCM20-50% TFA in DCM, RT, 30 min - 2 hReference
Boc-AlanineTFA/DCM20-50% TFA in DCM, RT, 30 min - 2 hSimilar to Boc-aminocyclopentane
Boc-AnilineTFA/DCM20-50% TFA in DCM, RT, may require longer reaction timesSlower than aliphatic amines

Note: The relative rates are general trends and can be influenced by specific substrate and reaction conditions. Quantitative, side-by-side kinetic data for Boc-aminocyclopentane is limited in the literature.

Orthogonal Protecting Group Strategies in Practice

The true utility of Boc-aminocyclopentane in synthesis is realized when it is used in conjunction with other orthogonal protecting groups. This allows for the selective functionalization of different parts of a molecule.

Boc/Fmoc Orthogonal Strategy

The combination of the acid-labile Boc group and the base-labile Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) and is equally applicable in solution-phase synthesis involving aminocyclopentane moieties.[4]

Diagram 1: Orthogonal Deprotection of Boc and Fmoc Groups

Orthogonal_Boc_Fmoc Molecule Molecule with Boc-aminocyclopentyl and Fmoc-amino groups Boc_Deprotection Boc Deprotection Molecule->Boc_Deprotection  Acidic Conditions  (e.g., TFA/DCM) Fmoc_Deprotection Fmoc Deprotection Molecule->Fmoc_Deprotection  Basic Conditions  (e.g., Piperidine/DMF) Product_A Free aminocyclopentyl group, Fmoc-amino group intact Boc_Deprotection->Product_A Product_B Free amino group, Boc-aminocyclopentyl group intact Fmoc_Deprotection->Product_B

Caption: Selective deprotection of Boc and Fmoc groups.

Boc/Cbz Orthogonal Strategy

The Boc group is stable under the conditions required for the removal of the Cbz group (catalytic hydrogenolysis), and conversely, the Cbz group is stable to the acidic conditions used for Boc deprotection.[6] This orthogonality allows for the selective unmasking of either the aminocyclopentane or another amino group protected with Cbz.

Diagram 2: Orthogonal Deprotection of Boc and Cbz Groups

Orthogonal_Boc_Cbz Molecule Molecule with Boc-aminocyclopentyl and Cbz-amino groups Boc_Deprotection Boc Deprotection Molecule->Boc_Deprotection  Acidic Conditions  (e.g., TFA/DCM) Cbz_Deprotection Cbz Deprotection Molecule->Cbz_Deprotection  Catalytic Hydrogenolysis  (e.g., H2, Pd/C) Product_A Free aminocyclopentyl group, Cbz-amino group intact Boc_Deprotection->Product_A Product_B Free amino group, Boc-aminocyclopentyl group intact Cbz_Deprotection->Product_B

Caption: Selective deprotection of Boc and Cbz groups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these strategies.

Protocol 1: Boc Protection of Aminocyclopentane

Materials:

  • Aminocyclopentane hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve aminocyclopentane hydrochloride (1.0 eq) in a mixture of DCM and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaOH (2.2 eq) as a solution in water and stir for 10 minutes.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected aminocyclopentane.

Protocol 2: Selective Deprotection of Boc-Aminocyclopentane in the Presence of an Fmoc Group

Materials:

  • Substrate containing both Boc-aminocyclopentyl and Fmoc-amino moieties

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TFA dropwise to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[7][8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the deprotected amine as its TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram 3: Experimental Workflow for Selective Boc Deprotection

Exp_Workflow_Boc_Deprotection Start Dissolve Substrate in anhydrous DCM Cooling Cool to 0 °C Start->Cooling Add_TFA Add TFA (20-50%) Cooling->Add_TFA Reaction Stir at RT (30 min - 2 h) Monitor by TLC/LC-MS Add_TFA->Reaction Concentration Concentrate in vacuo Reaction->Concentration Precipitation Precipitate with cold diethyl ether Concentration->Precipitation Isolation Filter and dry product Precipitation->Isolation

Caption: Workflow for selective Boc deprotection.

Protocol 3: Monitoring Boc Deprotection by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector.

Mobile Phase:

  • A: Water with 0.1% TFA

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Prepare a standard solution of the starting Boc-protected compound and the expected deprotected product.

  • Set up a gradient elution method (e.g., 5% to 95% B over 20 minutes) to achieve good separation.

  • Inject aliquots of the reaction mixture at different time points.

  • Monitor the disappearance of the starting material peak and the appearance of the product peak at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Quantify the conversion by integrating the peak areas.

Conclusion

References

Safety Operating Guide

Proper Disposal of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and compliant disposal of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.

  • Body Protection: A lab coat or other protective clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Hazard Profile and Quantitative Data

A summary of the key hazard information for this compound is provided in the table below. This data is essential for a proper risk assessment prior to disposal.

Hazard CategoryDescriptionGHS Pictogram
Acute Toxicity May be harmful if swallowed.rmg
Skin Corrosion/Irritation Causes skin irritation.rmg
Eye Damage/Irritation Causes serious eye irritation.rmg
Respiratory Sensitization May cause respiratory irritation.rmg

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the chemical for collection.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound."

  • Segregate: This compound is a solid organic chemical. It should be segregated from other waste streams such as liquid waste, sharps, and non-hazardous trash. Do not mix it with incompatible materials.

Step 2: Packaging

  • Primary Container: If possible, keep the chemical in its original, tightly sealed container. Ensure the container is in good condition and not leaking.

  • Secondary Containment: Place the primary container into a larger, compatible, and leak-proof secondary container. This is a standard practice for "lab packing."[1][2]

  • Absorbent Material: Add a non-reactive absorbent material, such as vermiculite, around the primary container within the secondary container to cushion it and absorb any potential leaks.[2]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The outer container must be clearly labeled with the following information:

  • The words "Hazardous Waste." [3][4]

  • Chemical Name: "this compound."

  • Hazard Characteristics: Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[3]

  • Generator Information: Your laboratory's name, address, and contact information.

Step 4: Storage

Store the packaged and labeled waste in a designated hazardous waste accumulation area. This area should be:

  • Secure and under the control of laboratory personnel.[5]

  • Away from general laboratory traffic.

  • Segregated from incompatible chemicals.

Step 5: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a detailed inventory of the waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess_ppe Assess and Don Appropriate PPE start->assess_ppe improper_disposal Improper Disposal (e.g., Drain, Trash) start->improper_disposal identify_waste Identify and Segregate Solid Organic Waste assess_ppe->identify_waste package_waste Package in a Labeled, Leak-Proof Container identify_waste->package_waste spill_or_leak Spill or Leak? package_waste->spill_or_leak store_waste Store in Designated Hazardous Waste Area contact_disposal Contact EHS or Licensed Waste Disposal Company store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end spill_or_leak->store_waste No contain_spill Contain Spill Following SDS Guidelines spill_or_leak->contain_spill Yes contain_spill->package_waste environmental_hazard Potential Environmental and Safety Hazard improper_disposal->environmental_hazard

References

Personal protective equipment for handling tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride. The following procedures are based on the available safety data for the free base, tert-butyl N-(3-aminocyclopentyl)carbamate, and general best practices for handling amine hydrochloride salts.

Hazard Identification and Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for the free base (CAS No: 1197398-99-4) indicates the following potential hazards.[1] The hydrochloride salt is expected to have a similar hazard profile.

Potential Health Hazards:

  • Skin Irritation: May cause skin irritation.[2]

  • Eye Irritation: May cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[2]

The toxicological properties of this compound have not been thoroughly investigated.[1]

Hazard StatementGHS Classification
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)
H302: Harmful if swallowedAcute toxicity, oral (Category 4)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.Protects against eye irritation from dust particles and splashes.
Skin/Body A flame-resistant or 100% cotton lab coat, fully buttoned. Chemical-resistant apron and sleeves for handling larger quantities. Long pants and closed-toe shoes are mandatory.[3]Prevents skin contact with the chemical.
Hands Nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.[4]Provides a barrier against skin irritation and absorption.
Respiratory All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required.Minimizes the risk of inhaling dust and causing respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for safety.

3.1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

3.2. Pre-Handling Checklist:

  • Confirm the availability and functionality of all necessary PPE.

  • Verify that the chemical fume hood is operational.

  • Locate the nearest fire extinguisher, safety shower, and eyewash station.

  • Have spill cleanup materials readily available.

3.3. Handling the Chemical:

  • Don all required PPE before entering the designated work area.

  • Conduct all manipulations of the solid compound within the chemical fume hood to prevent dust generation.

  • When weighing, use a balance inside the fume hood or an enclosure.

  • Keep containers tightly closed when not in use to prevent contamination and exposure.

  • Avoid the formation of dust and aerosols.

  • After handling, thoroughly wash hands and forearms with soap and water.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Categorization:

  • This compound is a halogenated organic substance due to the hydrochloride salt. Therefore, it should be disposed of in a designated "Halogenated Organic Waste" container.[5][6]

4.2. Disposal Protocol:

  • Solid Waste:

    • Place surplus or non-recyclable solid this compound in a clearly labeled, sealed container for hazardous waste.

    • Contaminated materials such as weighing paper, gloves, and wipes should also be placed in this container.

  • Solutions:

    • Aqueous or organic solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Do not pour any solutions containing this chemical down the drain.[5]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic liquid waste.

    • Dispose of the rinsed container as unused product or as directed by your institution's waste management guidelines.

  • Professional Disposal:

    • All waste must be disposed of through a licensed professional waste disposal service.[1]

Emergency Procedures

5.1. Spills:

  • Small Spill (<1 g):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Use absorbent pads for liquids.

    • Place the material in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (>1 g):

    • Evacuate the immediate area.

    • Contact your institution's emergency response team.

5.2. Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Diagrams

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.